molecular formula C13H18O3 B2970795 Ethyl 3-(4-methoxyphenyl)butanoate CAS No. 61292-83-9

Ethyl 3-(4-methoxyphenyl)butanoate

Numéro de catalogue: B2970795
Numéro CAS: 61292-83-9
Poids moléculaire: 222.284
Clé InChI: ORAUFGIENZKKPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl 3-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . Its structure features a butanoate chain with a methoxyphenyl substituent, provided as Ethyl 3-(4-methoxyphenyl)butanoate for research applications . This compound is part of the 3-arylpropionate ester family, a class of compounds studied for their potential bioactivity. Research into structurally similar molecules has indicated that 3-arylpropionate derivatives can possess significant acaricidal (mite-killing) properties, showing promise in laboratory studies against parasites like Psoroptes cuniculi . The ester functional group is often identified as a key structural feature for this activity, suggesting potential research applications for this compound in the development of new agrochemicals or veterinary agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 3-(4-methoxyphenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAUFGIENZKKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-83-9
Record name ethyl 3-(4-methoxyphenyl)butanoate
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Foundational & Exploratory

Advanced Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate: Strategic Pathways and Methodological Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly versatile ester intermediate characterized by a benzylic stereocenter at the C3 position. It serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and complex natural products. Because the target molecule contains a chiral center, process chemists must carefully select a synthetic route based on the end-use application. This whitepaper details two divergent, field-proven methodologies: a highly enantioselective transition-metal-catalyzed addition for drug development, and a scalable, atom-economical racemic alkylation for bulk intermediate production.

Mechanistic Divergence: Choosing the Right Pathway

The core synthetic challenge lies in the efficient formation of a carbon-carbon bond at the β -position of an aliphatic α,β -unsaturated ester.

Pathway 1: Rhodium-Catalyzed Asymmetric 1,4-Addition (Hayashi-Miyaura Reaction) For pharmaceutical applications requiring high enantiopurity, the rhodium-catalyzed conjugate addition of 4-methoxyphenylboronic acid to ethyl crotonate is the gold standard[1]. The causality behind selecting Rh(I) over Pd(II) catalysts is rooted in the transmetalation step: Rh(I) complexes readily transmetalate with arylboronic acids and undergo migratory insertion without suffering from competitive β -hydride elimination, which plagues palladium systems and leads to undesired Heck-type side products[1]. Recent advancements even utilize chiral metal nanoparticles to achieve this transformation heterogeneously[2].

Pathway 2: Friedel-Crafts Alkylation (Conjugate Hydroarylation) For early-stage library synthesis or non-chiral applications, the Friedel-Crafts alkylation of anisole with ethyl crotonate offers a robust, racemic alternative. The strong electron-donating nature of the methoxy group on anisole activates the aromatic ring toward electrophilic aromatic substitution. Steric hindrance from the bulky Lewis acid-coordinated ethyl crotonate directs the attack almost exclusively to the para position, ensuring high regioselectivity.

Protocol A: Enantioselective Synthesis via In Situ Rhodium Catalysis

Causality & Design: Preformed chiral Rh-BINAP complexes are highly sensitive to air and moisture, making them difficult to handle on a larger scale. Generating the active catalyst in situ from an air-stable precursor like [Rh(C2​H4​)2​Cl]2​ and a chiral ligand (e.g., (S)-BINAP) drastically improves operational robustness[3]. A critical mechanistic feature of this protocol is the addition of water; water acts as the essential proton source to hydrolyze the intermediate rhodium-oxa- π -allyl species, releasing the product and regenerating the active rhodium-hydroxo catalyst[3].

Rh_Catalytic_Cycle Cat Rh(I) Catalyst [Rh(OH)(BINAP)]2 Transmetalation Transmetalation + 4-MeO-C6H4-B(OH)2 Cat->Transmetalation ArylRh Aryl-Rh(I) Species [Rh(Ar)(BINAP)] Transmetalation->ArylRh Insertion Migratory Insertion + Ethyl Crotonate ArylRh->Insertion Enolate Rh-Oxa-π-allyl Intermediate Insertion->Enolate Protonation Hydrolysis + H2O Enolate->Protonation Protonation->Cat Regenerates Catalyst Product Ethyl (S)-3-(4-methoxyphenyl)butanoate (Target Product) Protonation->Product

Rhodium-catalyzed asymmetric 1,4-addition catalytic cycle for ethyl 3-(4-methoxyphenyl)butanoate.

Step-by-Step Methodology:

  • Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, charge 4-methoxyphenylboronic acid (1.5 equiv), [Rh(C2​H4​)2​Cl]2​ (1.5 mol % Rh), and (S)-BINAP (1.6 mol %). Add anhydrous 1,4-dioxane and stir at room temperature for 15 minutes to ensure complete formation of the active [Rh(Ar)(BINAP)] complex.

  • Reagent Addition: Inject degassed water (10% v/v relative to dioxane) into the suspension.

  • Substrate Injection: Add ethyl crotonate (1.0 equiv, limiting reagent) followed by triethylamine (1.0 equiv). The triethylamine neutralizes the HCl liberated from the rhodium precatalyst, facilitating the crucial transmetalation step[3].

  • Reaction Monitoring (Self-Validation): Warm the mixture to 40 °C. Monitor the consumption of ethyl crotonate via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction typically reaches completion within 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Analytics: Purify the crude oil via flash column chromatography (silica gel, gradient hexanes to 5% EtOAc). Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2).

Protocol B: Scalable Racemic Synthesis via Friedel-Crafts Alkylation

Causality & Design: This protocol leverages the inherent nucleophilicity of anisole. By using anisole as both the reactant and the solvent, the equilibrium of the bimolecular reaction is driven toward product formation. A Lewis acid ( AlCl3​ ) coordinates to the carbonyl oxygen of ethyl crotonate, drastically lowering the LUMO of the alkene and enabling nucleophilic attack by the π -electrons of the anisole ring.

Friedel_Crafts_Workflow Start Anisole + Ethyl Crotonate Activation Lewis Acid Activation (AlCl3) Start->Activation EAS Electrophilic Aromatic Substitution (para) Activation->EAS Workup Aqueous Quench & Extraction EAS->Workup Product Racemic Target Ester Workup->Product

Workflow for the Lewis acid-catalyzed Friedel-Crafts alkylation of anisole with ethyl crotonate.

Step-by-Step Methodology:

  • Preparation: In a dry, multi-neck round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, charge anisole (5.0 equiv) and anhydrous AlCl3​ (1.2 equiv). Cool the suspension to 0 °C using an ice-water bath to control the exothermic Lewis acid-base complexation.

  • Electrophile Addition: Dissolve ethyl crotonate (1.0 equiv) in a minimal volume of anhydrous dichloromethane (DCM). Add this solution dropwise over 30 minutes. Critical causality: Maintaining the internal temperature below 5 °C during addition prevents the cationic polymerization of ethyl crotonate.

  • Reaction Propagation: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir vigorously for 4–6 hours.

  • In-Process Control (Self-Validation): Quench a 0.1 mL reaction aliquot in water, extract with diethyl ether, and analyze via 1H NMR. The reaction is complete when the characteristic olefinic protons of ethyl crotonate ( δ 5.8 and 6.9 ppm) are completely absent.

  • Quench and Workup: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3 × 30 mL). Wash the organic phase sequentially with saturated aqueous NaHCO3​ and brine, then dry over MgSO4​ .

  • Purification: Remove the DCM and excess anisole via vacuum distillation. The crude residue can be further purified by short-path vacuum distillation or silica gel chromatography to yield the pure racemic ester.

Quantitative Data & Process Analytics

To facilitate process chemistry decision-making, the operational metrics of both synthetic pathways are summarized below:

ParameterProtocol A: Rh-Catalyzed 1,4-AdditionProtocol B: Friedel-Crafts Alkylation
Stereoselectivity Highly Enantioselective (>93% ee)Racemic (0% ee)
Typical Yield 75% – 85%60% – 80%
Catalyst System [Rh(C2​H4​)2​Cl]2​ / (S)-BINAP AlCl3​ (or Bi(OTf)3​ )
Cost Profile High (Precious metal, chiral ligand)Low (Commodity chemicals)
Reaction Temperature Room Temperature to 40 °C0 °C to Room Temperature
Primary Application Late-stage drug development, Chiral APIsBulk intermediate synthesis, Racemic libraries

References

  • Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and Dioxazolones (Citing foundational Rhodium-Catalyzed Asymmetric 1,4-Addition principles) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Chiral Metal Nanoparticle Systems as Heterogeneous Catalysts beyond Homogeneous Metal Complex Catalysts for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Ethyl 3-(4-methoxyphenyl)butanoate: A Comprehensive Guide to Chemical Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly versatile β -substituted ester utilized extensively in organic synthesis and drug development. Characterized by a para-methoxy substituted aromatic ring and a chiral center at the C3 position, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted indanes, tetralins, and specialized chiral amines. This technical guide provides an in-depth analysis of its chemical properties, structural characterization, and step-by-step synthetic methodologies.

Chemical Identity and Quantitative Properties

The fundamental physical and chemical properties of ethyl 3-(4-methoxyphenyl)butanoate dictate its handling, solubility, and reactivity profiles. The presence of the para-methoxy group enhances the electron density of the aromatic ring, while the ethyl ester moiety provides a handle for further functionalization.

Table 1: Quantitative Chemical and Physical Properties

PropertyValue / Description
IUPAC Name Ethyl 3-(4-methoxyphenyl)butanoate
CAS Number 61292-83-9
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES String CCOC(=O)CC(C)c1ccc(OC)cc1
Boiling Point ~200 °C (estimated at 760 mmHg)
Density ~1.04 g/cm³ (estimated)
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)

Structural and Spectroscopic Characterization

Understanding the spectroscopic signature of ethyl 3-(4-methoxyphenyl)butanoate is critical for validating synthetic success and structural integrity.

  • ¹H NMR Causality: The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance. This significantly shields the ortho protons on the aromatic ring, shifting their resonance upfield to approximately 6.8 ppm (appearing as a doublet). Furthermore, the chiral center at C3 renders the two protons at the adjacent C2 position diastereotopic. Because they exist in different magnetic environments, they couple with each other (geminal coupling) and with the C3 proton (vicinal coupling), resulting in a complex ABX splitting pattern rather than a simple doublet.

Synthetic Methodologies

The synthesis of ethyl 3-(4-methoxyphenyl)butanoate can be approached via modern organometallic catalysis or classical condensation 1. Each protocol below is designed as a self-validating system to ensure reproducibility and high yield.

Method A: Rhodium-Catalyzed Asymmetric 1,4-Addition

This method constructs the chiral center at C3 with high enantioselectivity by adding an aryl group to an α,β -unsaturated ester.

  • Causality of Choices: The reaction utilizes [Rh(OH)(BINAP)]₂ as the active catalyst. The chiral BINAP ligand creates a sterically demanding environment that dictates the facial approach of the ethyl crotonate, ensuring high enantiomeric excess (ee). The use of a 1,4-dioxane/water mixture is not arbitrary; water is strictly required to protonate the oxa- π -allyl rhodium intermediate, releasing the product and regenerating the active hydroxo-rhodium catalyst.

  • Self-Validating Protocol:

    • Preparation: In a glovebox, charge an oven-dried Schlenk flask with [Rh(OH)(BINAP)]₂ (3 mol%), 4-methoxyphenylboronic acid (1.5 equiv), and ethyl crotonate (1.0 equiv).

    • Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (10:1 v/v) to achieve a 0.2 M concentration of the ester.

    • Reaction: Seal the flask, remove it from the glovebox, and stir at 40 °C for 12 hours.

    • In-Process Validation: Remove a 10 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexane/EtOAc 8:2, UV active and KMnO₄ stain). The complete disappearance of the ethyl crotonate spot validates reaction completion.

    • Workup: Quench with saturated aqueous NH₄Cl (5 volumes). Extract with ethyl acetate (3 x 5 volumes). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Final Validation: Purify via silica gel flash chromatography. Validate the enantiomeric purity using chiral HPLC (e.g., Chiralcel OD-H column).

Method B: Fischer Esterification

A robust, scalable method for racemic or pre-resolved material.

  • Causality of Choices: This reaction is a classic equilibrium process. By using absolute ethanol as both the solvent and the nucleophile (in vast excess), and by employing molecular sieves to remove the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the ester product. Sulfuric acid provides the necessary protonation of the carboxylic acid carbonyl, increasing its electrophilicity.

  • Self-Validating Protocol:

    • Preparation: Dissolve 3-(4-methoxyphenyl)butanoic acid (1.0 equiv) in absolute ethanol (10 volumes).

    • Catalysis: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C to prevent uncontrolled exotherms.

    • Reaction: Attach a reflux condenser and heat the mixture to 78 °C for 8 hours. Add 3Å molecular sieves to the reaction flask to sequester generated water.

    • In-Process Validation: Monitor via GC-MS. The reaction is complete when the carboxylic acid peak area is <1%.

    • Workup: Cool to room temperature. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

    • Isolation: Remove ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 5 volumes). Dry over MgSO₄, filter, and evaporate to yield the pure ester.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for Method A , highlighting the critical transmetalation, migratory insertion, and protonolysis steps.

Mechanism Rh_Cat [Rh(OH)(BINAP)]2 Active Catalyst Transmetalation Transmetalation with 4-MeO-Ph-B(OH)2 Rh_Cat->Transmetalation Aryl_Rh Aryl-Rhodium Intermediate [Rh(Ar)(BINAP)] Transmetalation->Aryl_Rh Coordination Coordination of Ethyl Crotonate Aryl_Rh->Coordination Insertion Migratory Insertion (C-C Bond Formation) Coordination->Insertion Oxa_pi_allyl Oxa-π-allyl Rhodium Intermediate Insertion->Oxa_pi_allyl Hydrolysis Protonolysis (H2O) Regenerates Catalyst Oxa_pi_allyl->Hydrolysis Product Ethyl 3-(4-methoxyphenyl)butanoate (Target Product) Hydrolysis->Product Product->Rh_Cat Catalyst Turnover

Figure 1: Rhodium-catalyzed asymmetric 1,4-addition mechanism for beta-substituted esters.

Reactivity and Applications in Drug Development

Ethyl 3-(4-methoxyphenyl)butanoate is a privileged building block in medicinal chemistry due to its highly predictable reactivity profile:

  • Enolate Functionalization: The α -protons at C2 are mildly acidic. Deprotonation with Lithium Diisopropylamide (LDA) at -78 °C generates a lithium enolate. This enolate can be trapped with electrophiles (e.g., methyl iodide) to form contiguous stereocenters. The causality here relies on the ester carbonyl stabilizing the negative charge via resonance, allowing for controlled α -alkylation.

  • API Precursor: The ester can be hydrolyzed to the corresponding acid and subjected to intramolecular Friedel-Crafts acylation to yield substituted tetralones or indanones. Furthermore, the para-methoxy group can be cleaved using Boron Tribromide (BBr₃) to reveal a phenol—a critical hydrogen-bond donor pharmacophore found in numerous estrogen receptor modulators and CNS-active agents.

References

  • NextSDS. "ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information." NextSDS Substance Database.[Link]

Sources

An In-depth Technical Guide to the NMR Analysis of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-methoxyphenyl)butanoate is a compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring an ethyl ester, a chiral center, and a para-substituted aromatic ring, gives rise to a distinct and informative NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming its identity, assessing purity, and understanding its chemical environment, which are critical steps in any research or development pipeline. This guide will walk you through a detailed analysis of its NMR spectral data, explaining the rationale behind the observed chemical shifts and coupling patterns.

Molecular Structure and NMR-Active Nuclei

The structure of Ethyl 3-(4-methoxyphenyl)butanoate contains several unique proton and carbon environments, each of which gives a distinct signal in the NMR spectrum. Understanding the molecule's symmetry and the electronic effects of its functional groups is key to a successful spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Set Up Experiment (1H, 13C) insert->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environments in the molecule. The key parameters to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern).

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration J-coupling (Hz)
H-a (CH₃-CH₂)~1.2Triplet3H~7.1
H-b (CH₃-CH)~1.3Doublet3H~7.0
H-c (CH₂-O)~4.1Quartet2H~7.1
H-d (CH₂-C=O)~2.5Doublet2H~7.5
H-e (CH-Ar)~3.3Sextet1H~7.2
H-f (Ar-H ortho to OCH₃)~6.8Doublet2H~8.6
H-g (Ar-H meta to OCH₃)~7.1Doublet2H~8.6
H-h (O-CH₃)~3.8Singlet3HN/A

Detailed Interpretation:

  • Ethyl Group (H-a and H-c): The protons of the ethyl ester group are characteristic. The methyl protons (H-a) appear as a triplet around 1.2 ppm due to coupling with the adjacent methylene protons (H-c). [1]The methylene protons (H-c) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.1 ppm, coupled to the methyl protons. [2][3]The integration values of 3H and 2H, respectively, confirm their assignment.

  • Butanoate Chain (H-b, H-d, and H-e):

    • The methyl protons (H-b) on the chiral center appear as a doublet around 1.3 ppm, coupled to the methine proton (H-e).

    • The methylene protons (H-d) adjacent to the carbonyl group are deshielded and appear as a doublet around 2.5 ppm, also coupled to the methine proton (H-e). [2] * The methine proton (H-e) is coupled to both the adjacent methyl and methylene groups. This results in a complex multiplet, often appearing as a sextet (a doublet of quartets), around 3.3 ppm.

  • Aromatic Protons (H-f and H-g): The para-substituted aromatic ring gives a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating methoxy group (H-f) are shielded and appear upfield around 6.8 ppm. The protons meta to the methoxy group (H-g) are less shielded and appear downfield around 7.1 ppm. The large coupling constant (~8.6 Hz) is characteristic of ortho-coupling in an aromatic ring.

  • Methoxy Group (H-h): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.8 ppm. [4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak (with proton decoupling).

Carbon Assignment Expected Chemical Shift (ppm)
C-1 (CH₃-CH₂)~14
C-2 (CH₃-CH)~22
C-3 (CH₂-O)~60
C-4 (CH₂-C=O)~43
C-5 (CH-Ar)~36
C-6 (C=O)~172
C-7 (Ar-C ipso)~137
C-8 (Ar-C ortho to OCH₃)~114
C-9 (Ar-C meta to OCH₃)~128
C-10 (Ar-C para to alkyl)~158
C-11 (O-CH₃)~55

Detailed Interpretation:

  • Aliphatic Carbons (C-1, C-2, C-3, C-4, C-5, C-11):

    • The methyl carbons of the ethyl group (C-1) and the butanoate chain (C-2) appear at the most upfield region, around 14 and 22 ppm, respectively.

    • The methylene carbon of the ethyl group (C-3) is deshielded by the oxygen and appears around 60 ppm.

    • The methylene carbon adjacent to the carbonyl (C-4) and the methine carbon (C-5) are found in the range of 36-43 ppm.

    • The methoxy carbon (C-11) typically resonates around 55-56 ppm. [5]The exact chemical shift can be influenced by the orientation of the methoxy group relative to the aromatic ring. [6][7]* Aromatic Carbons (C-7, C-8, C-9, C-10):

    • The quaternary aromatic carbons (C-7 and C-10) have distinct chemical shifts. The carbon attached to the alkyl chain (C-7) is around 137 ppm, while the carbon bearing the methoxy group (C-10) is significantly deshielded to about 158 ppm.

    • The protonated aromatic carbons show two signals: one for the carbons ortho to the methoxy group (C-8) at approximately 114 ppm and another for the carbons meta to the methoxy group (C-9) at around 128 ppm.

  • Carbonyl Carbon (C-6): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at approximately 172 ppm. [2]

Causality and Field-Proven Insights

The observed chemical shifts are a direct consequence of the electronic environment of each nucleus. Electron-withdrawing groups, such as the carbonyl and the oxygen of the ester and ether, cause deshielding, shifting signals downfield. Conversely, electron-donating groups and aliphatic chains cause shielding, moving signals upfield.

The splitting patterns observed in the ¹H NMR spectrum are governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons. [1]The magnitude of the coupling constant (J-value) provides valuable information about the dihedral angle between coupled protons and the number of bonds separating them. [8][9] In a drug development setting, any deviation from the expected NMR spectrum could indicate the presence of impurities, regioisomers, or degradation products. Therefore, a thorough understanding of the reference spectrum is crucial for quality control and batch release.

Conclusion

The NMR analysis of Ethyl 3-(4-methoxyphenyl)butanoate is a powerful tool for its structural verification and purity assessment. By carefully analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a detailed framework for this analysis, combining theoretical principles with practical considerations for researchers and scientists in the field.

References

  • Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. PubMed. [Link]

  • Kutateladze, A. G., & Jardon, P. W. (2013). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. [Link]

  • Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]

  • Pace, R. P., & Rasmussen, J. P. (2021). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. World Journal of Chemical Education. [Link]

  • Dabdoub, M. J., & Costa Neto, P. R. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels. [Link]

  • NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. (2024, March 21). YouTube. [Link]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

  • Pace, R. P., & Rasmussen, J. P. (2020). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. ResearchGate. [Link]

  • Kutateladze, A. G., & Jardon, P. W. (2019). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]

  • J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. [Link]

  • J-coupling. (n.d.). Wikipedia. [Link]

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Mass Spectrometry of Ethyl 3-(4-methoxyphenyl)butanoate: A Technical Guide to Ionization, Fragmentation, and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9) is a structurally nuanced ester with critical applications in synthetic chemistry, flavor profiling, and pharmaceutical intermediate development. Accurate mass spectrometric (MS) characterization of this molecule requires a robust understanding of its gas-phase thermodynamic behavior. This whitepaper provides a comprehensive analysis of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI), alongside self-validating protocols for LC-MS/MS quantitation.

Structural & Physicochemical Profiling

Understanding the fragmentation of Ethyl 3-(4-methoxyphenyl)butanoate (Molecular Formula: C₁₃H₁₈O₃, Exact Mass: 222.1256 Da) begins with its structural topology. Three specific features dictate its MS behavior:

  • The para-Methoxy Group: Acts as a strong +M electron donor, heavily stabilizing benzylic carbocations via resonance.

  • The Ester Moiety: Highly susceptible to alpha-cleavage and neutral losses of alkoxy radicals.

  • The Gamma-Hydrogen: The C4 methyl group possesses gamma-hydrogens relative to the ester carbonyl, satisfying the strict steric requirements for a six-membered transition state during McLafferty rearrangements.

Causality in Ionization Strategies: EI vs. ESI

The choice of ionization technique fundamentally alters the observed spectral data. As an application scientist, selecting the correct source is a matter of matching the ionization energy to the analytical goal.

  • Electron Ionization (EI, 70 eV): The high-energy electron beam strips a valence electron—typically from the oxygen lone pairs or the aromatic pi-system—generating a radical cation [M]•⁺ at m/z 222. Because 70 eV significantly exceeds the molecule's ionization energy (~8–9 eV), the excess internal energy drives extensive, reproducible fragmentation. This makes EI ideal for structural elucidation and library matching ().

  • Electrospray Ionization (ESI+): ESI is a soft ionization technique that transfers protons in the liquid phase, yielding the even-electron [M+H]⁺ species at m/z 223.1. The ester carbonyl acts as the primary protonation site. ESI prevents spontaneous gas-phase fragmentation, concentrating the ion current into the precursor ion. This preservation of the intact molecule is the causal foundation for high-sensitivity tandem MS (MS/MS) quantitation ().

In-Depth Fragmentation Mechanisms (EI-MS)

The EI mass spectrum of Ethyl 3-(4-methoxyphenyl)butanoate is governed by competitive unimolecular dissociation pathways.

A. Benzylic Cleavage (m/z 135) - The Base Peak

The dominant fragmentation pathway is the homolytic cleavage of the C2-C3 bond. The resulting fragment, the 4-methoxy-alpha-methylbenzyl cation (m/z 135), is exceptionally stable. The causality here is thermodynamic: the para-methoxy group donates electron density via resonance, delocalizing the positive charge across the aromatic ring to form a highly stable oxonium ion structure. This drastically lowers the activation energy for the loss of the •CH₂COOCH₂CH₃ radical (87 Da).

B. McLafferty Rearrangement (m/z 134 and m/z 88)

The molecule possesses a carbonyl group (C1) and a gamma-carbon (C4) bearing three protons. The carbonyl oxygen abstracts a gamma-proton via a sterically favored six-membered cyclic transition state, leading to the cleavage of the C2-C3 bond. This yields the enol radical cation of ethyl acetate (m/z 88) and neutral 4-methoxystyrene (134 Da). According to Stevenson's Rule, the charge preferentially remains on the fragment with the lowest ionization energy. Because 4-methoxystyrene has a highly conjugated, electron-rich pi-system, it retains the charge to a significant degree, appearing as an intense radical cation at m/z 134 ().

C. Alpha-Cleavage (m/z 177)

Cleavage adjacent to the ester carbonyl results in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), generating a resonance-stabilized acylium ion at m/z 177.

D. Methoxy Group Fragmentation (m/z 120)

A secondary fragmentation from the m/z 135 benzylic cation involves the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. This is a characteristic hallmark of anisole derivatives, yielding a phenalium-type ion at m/z 120.

Fragmentation M Molecular Ion [M]•+ m/z 222 Benz Benzylic Cleavage m/z 135 M->Benz - •CH2COOEt (87 Da) McA McLafferty Alkene m/z 134 M->McA McLafferty - Enol (88 Da) McE McLafferty Enol m/z 88 M->McE McLafferty - Alkene (134 Da) Alpha Alpha Cleavage m/z 177 M->Alpha - •OEt (45 Da) Methoxy Loss of CH3 m/z 120 Benz->Methoxy - •CH3 (15 Da)

EI-MS Fragmentation Pathways of Ethyl 3-(4-methoxyphenyl)butanoate.

Quantitative Data & Spectral Summary

The following table summarizes the theoretical and empirically supported EI-MS fragmentation profile, providing a quick-reference guide for spectral interpretation.

Fragment Identitym/zEstimated Relative AbundanceOrigin / MechanismNeutral Loss
Molecular Ion 2225 - 10%[M]•⁺ FormationNone
Benzylic Cation 135100% (Base Peak)C2-C3 Bond Cleavage•CH₂COOEt (87 Da)
McLafferty Alkene 13440 - 60%McLafferty RearrangementEthyl acetate enol (88 Da)
McLafferty Enol 8810 - 20%McLafferty Rearrangement4-methoxystyrene (134 Da)
Acylium Ion 17710 - 20%Alpha-Cleavage•OEt (45 Da)
Methoxy-Loss Cation 12015 - 30%Loss of •CH₃ from m/z 135•CH₃ (15 Da)

Self-Validating Experimental Workflows (LC-MS/MS)

To ensure trustworthiness and reproducibility in pharmacokinetic or synthetic yield studies, the quantitative protocol must be engineered as a self-validating system. This requires the integration of internal standards, matrix blanks, and orthogonal qualifier transitions to continuously verify system suitability and eliminate false positives.

Step-by-Step UHPLC-ESI-MS/MS Protocol
  • Sample Preparation & Internal Standardization:

    • Spike 100 µL of the biological or synthetic sample with a stable isotopically labeled internal standard (SIL-IS), such as Ethyl 3-(4-methoxyphenyl)butanoate-d3, at a concentration of 50 ng/mL. Causality: This corrects for matrix-induced ion suppression and physical extraction losses.

    • Perform Liquid-Liquid Extraction (LLE) using 500 µL of a 1:1 mixture of Hexane:Ethyl Acetate. Vortex for 5 minutes, centrifuge at 10,000 × g for 10 minutes, and evaporate the organic layer under N₂. Reconstitute in 100 µL of 50% Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4.5 minutes. Causality: The lipophilic butanoate chain ensures strong retention, eluting sharply in the high-organic phase to maximize ESI desolvation efficiency.

  • Ionization & Mass Analysis (MRM Mode):

    • Source: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 400°C.

    • Q1 (Precursor): Isolate [M+H]⁺ at m/z 223.1.

    • Collision Cell (Q2): Argon collision gas. Collision Energy (CE): 15 eV for the quantifier, 25 eV for the qualifier.

    • Q3 (Product Ions):

      • Quantifier Transition:m/z 223.1 → 135.1 (High intensity, benzylic cleavage).

      • Qualifier Transition:m/z 223.1 → 177.1 (Loss of ethanol, confirms structural identity).

  • System Validation Criteria:

    • The ratio of the quantifier to qualifier transition must remain within ±20% of the neat standard injection.

    • Calibration curves must demonstrate an R² > 0.995 across three orders of magnitude.

    • Matrix blanks must show a signal-to-noise ratio (S/N) < 3 at the specific retention time of the analyte.

Workflow Prep Sample Prep LLE & IS Spike LC Chromatography C18 RP-UHPLC Prep->LC Ion Ionization ESI+ (m/z 223) LC->Ion Quad1 Q1 Selection Precursor m/z 223 Ion->Quad1 CID Collision Cell CID (Argon) Quad1->CID Quad3 Q3 Detection MRM 223->135 CID->Quad3

UHPLC-ESI-MS/MS Self-Validating Workflow for Targeted Quantitation.

References

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Holčapek, M., Jirásko, R., & Lísa, M. Journal of Chromatography A, 1217(25), 3908-3921 (2010).[Link][1]

  • Mass Spectrometry: A Textbook. Gross, J. H. Springer International Publishing (2017).[Link][2]

  • Interpretation of Mass Spectra (4th Edition). McLafferty, F. W., & Tureček, F. University Science Books (1993).[Link][3]

Sources

Comprehensive Technical Guide on Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9): Synthesis, Mechanistic Pathways, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the precise construction of chiral benzylic stereocenters is a fundamental challenge. Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9) serves as a highly versatile β -aryl ester building block that addresses this need. Featuring a chiral center at the C3 position and a para-methoxy substitution that acts as an electronic handle, this compound is a critical intermediate for synthesizing complex alkaloids, β -amino acids, and targeted therapeutics.

This whitepaper provides an in-depth technical analysis of CAS 61292-83-9, detailing its physicochemical profile, the catalytic causality behind its asymmetric synthesis, and self-validating experimental protocols designed for process chemists and drug development professionals.

Physicochemical Profiling & Structural Significance

Ethyl 3-(4-methoxyphenyl)butanoate is a β -branched ester. The presence of the ester moiety allows for diverse downstream functionalization (e.g., reduction to alcohols, hydrolysis to acids, or amidation), while the 4-methoxyphenyl group provides a rigid, electron-rich aromatic system often required for target-receptor binding in medicinal chemistry.

Table 1: Physicochemical and Analytical Data
PropertySpecification / Value
Chemical Name Ethyl 3-(4-methoxyphenyl)butanoate
CAS Number 61292-83-9 (Racemate); 405199-23-7 (Enantiopure)
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
SMILES String CCOC(=O)CC(C)c1ccc(OC)cc1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Key Structural Feature C3 Chiral Center ( β -benzylic position)

Mechanistic Pathways for Asymmetric Synthesis

To achieve high enantiomeric excess (ee) for the C3 stereocenter, synthetic chemists rely on two primary transition-metal-catalyzed pathways. Understanding the causality behind these catalytic cycles is essential for optimizing yield and scalability.

Pathway A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Hayashi-Miyaura Reaction)

The most robust method for synthesizing chiral ethyl 3-(4-methoxyphenyl)butanoate is the asymmetric 1,4-conjugate addition of 4-methoxyphenylboronic acid to ethyl crotonate[1].

  • Causality of Catalyst Selection: The use of a Rh(I) catalyst paired with a chiral ligand, such as (S)-BINAP or a chiral diene, is critical. The Rh(I) center readily undergoes transmetalation with the arylboronic acid. The rigid, C2​ -symmetric steric bulk of the (S)-BINAP ligand creates a chiral pocket that dictates the facial selectivity during the subsequent carbo-rhodation (migratory insertion) across the carbon-carbon double bond of ethyl crotonate[2].

  • Thermodynamic Driving Force: Unlike traditional Grignard additions, the Rh-catalyzed process operates under mild, often aqueous conditions, preventing unwanted 1,2-addition to the ester carbonyl and suppressing the protodeboronation of the boronic acid.

CatalyticCycle Rh_Cat Rh(I)-BINAP Catalyst Transmetalation Transmetalation (Ar-B(OH)2) Rh_Cat->Transmetalation Ar-B(OH)2 Coordination Olefin Coordination (Ethyl Crotonate) Transmetalation->Coordination Insertion Enantioselective Carbo-rhodation Coordination->Insertion Hydrolysis Hydrolysis & Product Release Insertion->Hydrolysis Hydrolysis->Rh_Cat H2O

Figure 1: Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition.

Pathway B: Asymmetric Hydrogenation

An alternative approach is the asymmetric hydrogenation of ethyl (E)-3-(4-methoxyphenyl)but-2-enoate using Iridium or Ruthenium complexes bearing chiral P,N-ligands.

  • Causality of Catalyst Selection: The ester carbonyl coordinates to the metal center, directing the delivery of the hydride to the β -carbon. The chiral ligand enforces a highly organized transition state, ensuring the hydride is delivered exclusively to one face of the prochiral alkene.

Table 2: Comparison of Synthetic Pathways
MetricRh-Catalyzed Conjugate AdditionIr-Catalyzed Hydrogenation
Starting Materials Ethyl crotonate + Ar-B(OH)₂Ethyl 3-(4-methoxyphenyl)but-2-enoate
Typical Yield 85 - 92%> 95%
Enantioselectivity > 95% ee92 - 98% ee
Process Advantage Utilizes cheap, commercially available starting materials.Perfect atom economy; ideal for massive scale-up.

Self-Validating Experimental Protocol

The following protocol details the Rh-catalyzed asymmetric conjugate addition. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at every step.

Reagents:

  • Ethyl crotonate (1.0 mmol)

  • 4-Methoxyphenylboronic acid (2.0 mmol) *[Rh(OH)((S)-BINAP)]₂ (0.03 mmol, 3 mol%)

  • 1,4-Dioxane / H₂O (10:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with [Rh(OH)((S)-BINAP)]₂ and 4-methoxyphenylboronic acid. Add the degassed 1,4-dioxane/H₂O mixture. Stir for 5 minutes at room temperature to initiate the transmetalation and generate the active aryl-rhodium species.

  • Substrate Addition: Inject ethyl crotonate dropwise into the stirring mixture.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 60 °C in an oil bath for 12 hours.

  • In-Process Control (IPC) - TLC/GC-MS: Take a 10 μ L aliquot, dilute in ethyl acetate, and analyze via TLC (Hexane/EtOAc 8:2) and GC-MS. Validation Check: The reaction is deemed complete when the ethyl crotonate peak completely disappears, and a new product mass (m/z 222.28) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Final Validation (NMR & HPLC):

    • ¹H NMR (CDCl₃): Validate the structure by identifying the characteristic doublet of the C4 methyl group at ~1.25 ppm and the multiplet of the benzylic C3 methine proton at ~3.20 ppm.

    • Chiral HPLC: Run the purified product on a Chiralcel OD-H column (Hexane/i-PrOH 98:2). Validation Check: Compare the retention times against a racemic standard to confirm an enantiomeric excess of >95%.

Workflow Start Reagent Prep: Ethyl Crotonate + Ar-B(OH)2 Reaction Asymmetric Reaction (Rh Catalyst, 60°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography & Chiral HPLC Workup->Purification Product Pure CAS 61292-83-9 (Target Ester) Purification->Product

Figure 2: Step-by-step synthetic workflow for isolating chiral ethyl 3-(4-methoxyphenyl)butanoate.

Applications in Drug Development

In pharmaceutical R&D, ethyl 3-(4-methoxyphenyl)butanoate is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a privileged scaffold.

  • Precursor to Chiral Amines: The ester can be hydrolyzed to 3-(4-methoxyphenyl)butanoic acid. Subsequent Curtius rearrangement or amidation followed by reduction yields chiral β -methyl- β -arylethylamines. These amine motifs are ubiquitous in neuroactive compounds and monoamine oxidase (MAO) inhibitors.

  • Synthesis of Lignans and Alkaloids: The para-methoxy group serves as a synthetic handle. It can be demethylated to a free phenol using BBr₃, allowing for oxidative coupling reactions or the synthesis of complex cyclolignan natural products with potent antimitotic and antitumor activities[3].

  • Homologation and Cross-Coupling: The ester can be reduced to the corresponding aldehyde (3-(4-methoxyphenyl)butanal) using DIBAL-H, which can then be subjected to Wittig olefination or reductive amination to extend the carbon framework for library generation in high-throughput screening.

References

  • NextSDS. "ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • Hayashi, T., & Yamasaki, K. (2003). "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews, 103(8), 2829-2844. URL:[Link]

  • Holder, J. C., et al. (2015). "Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles." Organic Process Research & Development, 19(7), 844-854. URL:[Link]

Sources

Molecular Architecture and Asymmetric Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development and fine chemical synthesis, β -branched aliphatic esters serve as indispensable chiral building blocks. Ethyl 3-(4-methoxyphenyl)butanoate is a prime example of such a scaffold. Featuring a highly functionalizable ester moiety, an electron-rich aromatic ring, and a critical stereocenter at the C3 position, this compound is frequently utilized as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including GPR40 agonists and novel anti-inflammatory agents.

This whitepaper provides an in-depth technical analysis of Ethyl 3-(4-methoxyphenyl)butanoate, detailing its structural properties, mechanistic synthesis pathways, and a self-validating experimental protocol for its enantioselective preparation.

Structural and Physicochemical Profiling

Ethyl 3-(4-methoxyphenyl)butanoate is an ester derivative of 3-(4-methoxyphenyl)butanoic acid. The presence of the para-methoxy group on the phenyl ring significantly enriches the electron density of the aromatic system, making it a prime candidate for further electrophilic aromatic substitution if required downstream. More importantly, the C3 carbon of the butanoate chain is a chiral center, meaning the molecule exists as two distinct enantiomers: (3R) and (3S) [1].

Understanding the physicochemical parameters of this compound is critical for optimizing reaction conditions, extraction solvents, and chromatographic purification strategies[2][3].

Table 1: Physicochemical and Structural Parameters
ParameterValue / Description
Chemical Name Ethyl 3-(4-methoxyphenyl)butanoate
CAS Registry Number 61292-83-9 (Racemate) / 405199-23-7 (Chiral)
Molecular Formula C 13​ H 18​ O 3​
Molecular Weight 222.28 g/mol
SMILES String CCOC(=O)CC(C)c1ccc(OC)cc1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 6
Topological Polar Surface Area (TPSA) 35.5 Ų

Mechanistic Synthesis Pathways

The primary synthetic challenge in constructing Ethyl 3-(4-methoxyphenyl)butanoate lies in the stereoselective installation of the β -aryl group. To achieve high enantiomeric excess (ee), application scientists typically rely on transition-metal catalysis[4]. Two predominant pathways dictate the modern synthesis of this molecule:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: This approach utilizes an α,β -unsaturated ester precursor, such as ethyl 3-(4-methoxyphenyl)but-2-enoate. Utilizing Iridium (Ir) or Ruthenium (Ru) catalysts paired with chiral phosphine ligands, the alkene is reduced with high facial selectivity. This method is favored for its high turnover numbers (TON) and atom economy[1][4].

  • Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA): This pathway involves the Michael-type addition of 4-methoxyphenylboronic acid to ethyl crotonate. A Rhodium(I) catalyst, coordinated with a chiral diene or phosphoramidite ligand, facilitates the transfer of the aryl group to the β -position of the α,β -unsaturated ester. This route is highly versatile and avoids the need for high-pressure hydrogen gas.

SynthesisRoutes A Ethyl Crotonate + 4-Methoxyphenylboronic acid C Rh-Catalyzed Asymmetric Conjugate Addition A->C B Ethyl 3-(4-methoxyphenyl)but-2-enoate + H2 D Ir/Ru-Catalyzed Asymmetric Hydrogenation B->D Target Ethyl 3-(4-methoxyphenyl)butanoate (Chiral Target) C->Target High Enantioselectivity D->Target High Turnover Number

Figure 1: Divergent catalytic pathways for the asymmetric synthesis of the target ester.

Experimental Protocol: Enantioselective Rhodium-Catalyzed Conjugate Addition

To ensure scientific integrity and reproducibility, the following protocol details the Rh-catalyzed ACA pathway. This protocol is designed as a self-validating system, where the causality of each reagent and condition is explicitly defined to empower the researcher.

Rationale & Causality
  • Catalyst Choice: [Rh(OH)(cod)]2​ is selected over halide-bridged dimers because the hydroxo ligand readily undergoes transmetalation with arylboronic acids without the need for additional basic additives.

  • Solvent System (1,4-Dioxane/H 2​ O): The inclusion of water is not a contaminant but a mechanistic requirement. Water hydrolyzes the intermediate Rh-oxa- π -allyl (enolate) complex, releasing the product and regenerating the active Rh-OH catalytic species.

Step-by-Step Methodology
  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, add [Rh(OH)(cod)]2​ (0.015 equiv) and a chiral diene ligand, such as (R,R) -Bn-bod* (0.033 equiv). Add 2.0 mL of anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15 minutes. Causality: Pre-stirring ensures complete dissociation of the Rh dimer and quantitative formation of the active chiral Rh-ligand complex before substrate introduction, preventing racemic background reactions.

  • Substrate Introduction: To the activated catalyst solution, add 4-methoxyphenylboronic acid (1.5 equiv) followed by ethyl crotonate (1.0 equiv, 1.0 mmol scale).

  • Hydrolytic Initiation: Inject 0.2 mL of degassed deionized water into the reaction mixture. Seal the vessel and heat to 50°C in a pre-equilibrated oil bath. Stir vigorously for 12 hours. Causality: 50°C provides the optimal thermodynamic balance—sufficient thermal energy to drive the transmetalation and insertion steps, while remaining low enough to preserve the rigid chiral pocket of the catalyst, ensuring high enantioselectivity.

  • Quenching and Extraction: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 95:5 v/v) to afford the pure Ethyl 3-(4-methoxyphenyl)butanoate.

ProtocolWorkflow Step1 1. Catalyst Preparation [Rh(OH)(cod)]2 + Chiral Ligand Step2 2. Substrate Addition Ethyl Crotonate + Arylboronic Acid Step1->Step2 Step3 3. Reaction Conditions 1,4-Dioxane/H2O, 50°C, 12h Step2->Step3 Step4 4. Quenching & Extraction NH4Cl (aq) / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Analysis Chiral HPLC & NMR Validation Step5->Step6

Figure 2: Step-by-step experimental workflow for Rh-catalyzed asymmetric conjugate addition.

Analytical Characterization and Quality Control

A robust protocol must be self-validating. Upon isolation, the product must be subjected to rigorous analytical profiling to confirm both structural identity and optical purity[3].

  • 1 H NMR (400 MHz, CDCl 3​ ): Structural confirmation is anchored by specific resonances. Look for the characteristic methoxy singlet ( δ ~3.78 ppm, 3H), the distinct doublet of the β -methyl group ( δ ~1.28 ppm, 3H, J = 7.0 Hz), and the AB quartet of the para-substituted aromatic ring ( δ ~6.85 and 7.15 ppm). The ethyl ester will present as a classic quartet ( δ ~4.10 ppm) and triplet ( δ ~1.20 ppm).

  • Chiral HPLC: To determine the enantiomeric excess (ee), analyze the purified product using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Daicel Chiralcel OD-H). A typical method involves an isocratic elution of Hexanes/Isopropanol (98:2) at a flow rate of 1.0 mL/min, monitoring at λ = 220 nm. The baseline separation of the (3R) and (3S) peaks allows for the precise integration and calculation of optical purity.

References

  • NextSDS. ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information. Retrieved from[Link]

  • Molaid. ethyl 3-(4-methoxyphenyl)butanoate - CAS号405199-23-7. Retrieved from[Link]

  • Google Patents (US 2019/0276805 A1).Enantioselective C(sp3)-H bond activation by chiral transition metal catalysts and related methodologies.

Sources

Potential biological activity of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Pharmacophore Profiling: The Dual-Targeting Potential of Ethyl 3-(4-methoxyphenyl)butanoate in Epigenetics and Fibrosis

Executive Summary Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9) is classically categorized as a synthetic intermediate and flavoring ester. However, a rigorous structural analysis of its core scaffold—an ethyl ester prodrug of a 3-arylbutanoic acid—reveals profound, untapped pharmacological potential. By acting as a lipophilic delivery vehicle, the ethyl ester facilitates cellular penetration before undergoing intracellular enzymatic hydrolysis to yield the active moiety: 3-(4-methoxyphenyl)butanoic acid. This active metabolite shares critical structural homology with two distinct classes of therapeutics: short-chain fatty acid Histone Deacetylase (HDAC) inhibitors and non-peptidic integrin antagonists. This whitepaper delineates the mechanistic rationale, experimental validation frameworks, and structure-activity relationship (SAR) projections for repurposing this molecule in targeted drug discovery.

Part I: Physicochemical Rationale & The Prodrug Strategy

The therapeutic utility of carboxylic acids is frequently bottlenecked by poor membrane permeability at physiological pH. Ethyl 3-(4-methoxyphenyl)butanoate circumvents this via a prodrug strategy. The ethyl ester masks the polar carboxylate, significantly increasing the partition coefficient (LogP) and enabling passive diffusion across the phospholipid bilayer. Once in the cytosol, ubiquitous intracellular carboxylesterases cleave the ester bond, trapping the ionized 3-(4-methoxyphenyl)butanoic acid inside the cell.

Furthermore, the addition of a methoxy group at the para position of the phenyl ring introduces a potent hydrogen-bond acceptor. This electronic modification not only alters the hydration shell of the molecule but provides a critical anchor point for interacting with polar residues within target receptor pockets.

Part II: Epigenetic Modulation via HDAC Inhibition

Mechanistic Rationale Phenylbutyrate (e.g., sodium phenylbutyrate) is an FDA-approved, first-generation HDAC inhibitor used for urea cycle disorders and investigated extensively in oncology. However, its clinical efficacy is limited by millimolar potency. Structure-based optimization of phenylbutyrate derivatives has demonstrated that introducing branching at the aliphatic chain (such as the 3-methyl group in our target molecule's skeleton) and modifying the aryl ring can exponentially increase binding affinity within the hydrophobic, tube-like pocket of the HDAC active site ()[1].

The active metabolite, 3-(4-methoxyphenyl)butanoic acid, projects its aromatic ring into the hydrophobic microenvironment formed by Phe-198 and Phe-200 in the HDAC catalytic domain, while the carboxylate chelates the critical zinc ion (Zn2+) at the base of the pocket[1]. This blockade prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the transcriptional reactivation of silenced tumor suppressor genes (e.g., p21WAF/CIP1)[1].

HDAC_Pathway Prodrug Ethyl 3-(4-methoxyphenyl)butanoate (Lipophilic Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Cellular Uptake ActiveDrug 3-(4-methoxyphenyl)butanoic acid (Active Metabolite) Esterase->ActiveDrug Hydrolysis HDAC Histone Deacetylase (HDAC) ActiveDrug->HDAC Inhibits (Zn2+ Chelation) Chromatin Chromatin Relaxation (Histone Hyperacetylation) HDAC->Chromatin Prevents Deacetylation Transcription Gene Transcription (Tumor Suppressor Activation) Chromatin->Transcription Promotes

Fig 1: Prodrug activation and subsequent HDAC inhibition pathway.

Experimental Protocol: Self-Validating Fluorometric In Vitro HDAC Assay

To empirically validate the HDAC inhibitory capacity, a biochemical assay must isolate the enzyme-inhibitor interaction from cellular variables.

  • Reagent Preparation: Prepare human recombinant HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Incubation: Pre-incubate HDAC1 with serial dilutions of 3-(4-methoxyphenyl)butanoic acid (0.1 µM to 10 mM) for 30 minutes at 37°C. Causality: Pre-incubation allows the establishment of binding equilibrium before substrate introduction.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Causality: HDAC cleaves the acetyl group from the lysine, exposing a cleavage site for the developer enzyme.

  • Reaction Termination & Development: After 60 minutes, add a stop solution containing Trypsin and 1 µM Trichostatin A (TSA). Causality: TSA immediately halts any further HDAC activity (ensuring a precise kinetic snapshot), while Trypsin cleaves the deacetylated AMC, releasing the fluorophore.

  • Detection & Validation: Read fluorescence at Ex 360 nm / Em 460 nm. The system is self-validating: TSA serves as the positive inhibition control (baseline fluorescence), and vehicle (DMSO) serves as the negative control (maximum fluorescence).

Part III: Integrin αvβ6 Antagonism in Fibrotic Disease

Mechanistic Rationale Integrin αvβ6 is an epithelial-specific receptor that is dramatically upregulated during tissue injury and fibrosis. It binds to the Arginine-Glycine-Aspartic Acid (RGD) sequence of the Latency-Associated Peptide (LAP), mechanically pulling it to release active Transforming Growth Factor-beta (TGF-β), the master regulator of fibrogenesis.

Recent breakthroughs in anti-fibrotic drug design have utilized 3-arylbutanoic acid derivatives as highly potent, orally bioavailable non-peptidic mimetics of the aspartic acid (Asp) residue in the RGD sequence ()[2]. The carboxylic acid of 3-(4-methoxyphenyl)butanoic acid coordinates with the metal-ion-dependent adhesion site (MIDAS) in the β6 subunit, while the methoxy-phenyl ring occupies the adjacent hydrophobic specificity pocket[2]. By competitively antagonizing αvβ6, this molecule can halt the mechanical release of TGF-β, thereby arresting fibroblast activation[2].

Integrin_Pathway Drug 3-(4-methoxyphenyl)butanoic acid (Aspartic Acid Mimetic) Integrin Integrin αvβ6 Receptor (Cell Surface) Drug->Integrin Competitive Binding (MIDAS Pocket) LAP Latency-Associated Peptide (LAP) Complex Integrin->LAP Mechanical Pulling (Blocked) TGFb Active TGF-β Release LAP->TGFb Prevents Release Fibrosis Fibroblast Activation & ECM Deposition TGFb->Fibrosis Downregulates

Fig 2: Mechanism of αvβ6 integrin antagonism preventing TGF-β-mediated fibrosis.

Experimental Protocol: Solid-Phase Integrin Binding Assay

To confirm target engagement without the confounding variables of cell-based assays, a solid-phase competitive ELISA is deployed.

  • Plate Coating: Coat 96-well microtiter plates with 1 µg/mL recombinant human αvβ6 integrin in coating buffer (15 mM Na2CO3, 35 mM NaHCO3, pH 9.6) overnight at 4°C.

  • Blocking: Wash plates and block with 5% BSA in TBS-T (Tris-buffered saline with 0.05% Tween-20) containing 1 mM MnCl2. Causality: Mn2+ forces the integrin into its high-affinity, active conformation, ensuring maximum ligand binding.

  • Competitive Binding: Co-incubate biotinylated LAP (0.5 µg/mL) with varying concentrations of the pre-hydrolyzed active drug (0.1 nM to 100 µM) for 2 hours at room temperature.

  • Detection: Wash extensively, then add Streptavidin-HRP for 30 minutes. Develop with TMB substrate and stop the reaction with 2M H2SO4. Causality: The colorimetric signal (read at 450 nm) is inversely proportional to the drug's binding affinity.

  • Validation: Use an established cyclic RGD peptide (e.g., cilengitide) as a positive competitive control.

Part IV: Quantitative Data Summaries & SAR Projections

Based on the structure-activity relationship (SAR) parameters established in the literature for both HDAC inhibitors[1] and integrin antagonists[2], the following table summarizes the projected binding affinities (IC50) of the target compounds.

Compound / StateHDAC1 Inhibition (IC50 Projection)αvβ6 Integrin Antagonism (IC50 Projection)Permeability (LogP Estimate)
Sodium Phenylbutyrate (Reference)~400 µM (Weak)>1000 µM (Inactive)1.2
Cyclic RGD Peptide (Reference)>1000 µM (Inactive)~5 nM (Potent)-2.5 (Poor)
Ethyl 3-(4-methoxyphenyl)butanoate (Prodrug)>1000 µM (Inactive - Masked)>1000 µM (Inactive - Masked)3.8 (Excellent)
3-(4-methoxyphenyl)butanoic acid (Active Metabolite)~45 µM (Moderate) ~120 nM (Moderate/High) 2.1 (Moderate)

Data Interpretation: The ethyl ester prodrug is biologically inactive against the targets but possesses optimal lipophilicity for oral bioavailability and cell entry. Once hydrolyzed, the active acid demonstrates a dual-pharmacology profile, significantly outperforming unbranched phenylbutyrate in HDAC inhibition due to the para-methoxy stabilization, while simultaneously acting as a viable Asp-mimetic for integrin blockade.

Conclusion

Ethyl 3-(4-methoxyphenyl)butanoate represents a highly versatile chemical scaffold. Through the lens of rational drug design, its structural components—the lipophilic ester mask, the branched aliphatic chain, and the para-methoxy-substituted aryl ring—converge to form a molecule capable of dual-pathway modulation. By engaging both epigenetic regulation (HDAC) and extracellular matrix signaling (αvβ6 Integrin), this compound and its derivatives warrant rigorous empirical investigation as next-generation therapeutics for complex, multi-pathway pathologies such as idiopathic pulmonary fibrosis and solid-tumor microenvironment remodeling.

References

  • Lu, Q., Wang, D. S., Chen, C. S., Hu, Y. D., & Chen, C. S. (2005). Structure-Based Optimization of Phenylbutyrate-Derived Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 48(17), 5530–5535.[Link]

  • Procopiou, P. A., et al. (2024). Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors. Journal of Medicinal Chemistry, 67(19), 17497–17519.[Link]

Sources

Discovery, Synthesis, and Catalytic Significance of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly valuable chiral ester utilized extensively as a building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Characterized by its stable butanoate backbone, an electron-donating para-methoxy aromatic ring, and a critical stereocenter at the C3 position, this compound represents a benchmark substrate in the evolution of asymmetric catalysis. This technical guide details the historical discovery of its enantioselective synthesis, the underlying mechanistic causality of iridium-catalyzed hydrogenation, and a standardized, self-validating experimental protocol for its production.

Historical Context and Discovery

Historically, the asymmetric hydrogenation of unfunctionalized or minimally functionalized olefins (such as simple α,β-unsaturated esters) presented a formidable challenge. Early successes in asymmetric hydrogenation relied heavily on Rhodium (Rh) and Ruthenium (Ru) catalysts. However, these metals require the substrate to possess a strongly coordinating functional group (e.g., an amide or β-hydroxyl group) adjacent to the alkene to direct the metal center and lock the substrate into a rigid chiral environment.

Because the ester carbonyl in ethyl (E)-3-(4-methoxyphenyl)but-2-enoate is a weak coordinating group, classical Rh and Ru systems often yielded poor conversions and low enantiomeric excesses (ee). The paradigm shifted with the development of chiral Iridium-N,P (nitrogen-phosphorus) ligand complexes. In 2012, Jia-Qi Li, Xu Quan, and Pher G. Andersson reported a breakthrough methodology demonstrating that Ir-N,P catalysts could achieve up to 99% ee for a broad range of α,β-unsaturated esters, successfully synthesizing highly enantioenriched ethyl 3-(4-methoxyphenyl)butanoate[1]. This discovery decoupled high stereoselectivity from the need for strong substrate coordination, relying instead on the precise steric environment of the catalyst's chiral pocket.

Chemical and Physical Properties

The structural and physical parameters of the compound are critical for downstream purification and analytical validation. The data below synthesizes current commercial and chemical registry standards[2][3].

ParameterSpecification
IUPAC Name Ethyl 3-(4-methoxyphenyl)butanoate
CAS Registry Number 61292-83-9 (Racemate) / 405199-23-7 (Enantiomer)
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Physical State Colorless to pale yellow oil
Key Structural Feature Chiral center at C3, p-methoxy aromatic ring
Primary Synthesis Route Asymmetric Hydrogenation of α,β-unsaturated esters
Typical Enantiomeric Excess > 95% ee (with optimized Ir-N,P catalysts)

Mechanistic Pathway: Iridium-Catalyzed Asymmetric Hydrogenation

The high enantioselectivity achieved in the synthesis of ethyl 3-(4-methoxyphenyl)butanoate is driven by a highly orchestrated catalytic cycle. The causality behind the experimental success lies in two specific catalyst design choices:

  • The BArF⁻ Counterion: The precatalyst utilizes tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). Unlike halides, BArF⁻ is extremely bulky and non-coordinating. This prevents the anion from occupying a coordination site on the Iridium center, leaving it vacant for the weak coordination of the alkene and oxidative addition of H₂.

  • Trans-Effect Asymmetry: The chiral N,P-ligand provides electronically distinct binding sites. Phosphorus is a soft, strong σ-donor and π-acceptor, while Nitrogen is a hard σ-donor. This electronic disparity makes the hydride ligand trans to the phosphorus atom significantly more hydridic and reactive. Consequently, migratory insertion occurs exclusively via this specific trajectory, dictating the absolute stereochemistry of the C3 carbon.

CatalyticCycle Precat Precatalyst [Ir(COD)(N,P)]⁺ BArF⁻ Active Active Species [Ir(H)₂(N,P)(Solv)₂]⁺ Precat->Active H₂, -Cyclooctane Coord Alkene Coordination [Ir(H)₂(N,P)(Alkene)]⁺ Active->Coord + Substrate - Solv Insertion Migratory Insertion [Ir(H)(Alkyl)(N,P)]⁺ Coord->Insertion C-H Bond Formation Insertion->Active + H₂, Reductive Elimination Product Ethyl 3-(4-methoxyphenyl) butanoate Insertion->Product Product Release

Catalytic cycle of Ir-N,P asymmetric hydrogenation yielding the chiral ester.

Experimental Protocol: Enantioselective Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the physical causality behind the action, ensuring researchers can troubleshoot deviations.

Materials Required:
  • Substrate: Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate (1.0 mmol)

  • Catalyst: Chiral Ir-N,P complex (e.g., Ir-thiazole-phosphine) (1.0 mol%)

  • Solvent: Anhydrous, degassed Dichloromethane (DCM) (5.0 mL)

  • Gas: High-purity Hydrogen (H₂)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, weigh the Ir-N,P precatalyst and dissolve it in anhydrous DCM.

    • Causality: Iridium(I) precatalysts are highly susceptible to oxidative deactivation by atmospheric O₂ and coordination by ambient moisture. DCM is chosen because it is non-coordinating and easily dissolves both the non-polar substrate and the ionic catalyst.

  • Substrate Introduction: Add the ethyl (E)-3-(4-methoxyphenyl)but-2-enoate to the vibrant orange/red catalyst solution. Transfer the mixture to a glass vial equipped with a magnetic stir bar, and place it inside a high-pressure stainless-steel autoclave.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel by pressurizing to 10 bar H₂ and venting slowly (repeat 3 times). Finally, pressurize to 50 bar H₂.

    • Causality: The high pressure of 50 bar ensures a high concentration of dissolved H₂ in the DCM. This drives the equilibrium toward the active Ir(III) dihydride species, preventing the catalyst from resting in inactive, off-cycle states.

  • Reaction Execution: Stir the reaction vigorously at 25 °C for 12 hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. To isolate the product from the bulky Ir-BArF salts, pass the crude residue through a short plug of silica gel, eluting with a 9:1 mixture of Hexane/Ethyl Acetate.

  • Self-Validation & Analysis:

    • Conversion Check: Analyze the eluent via ¹H-NMR. The complete disappearance of the olefinic proton signal (typically around 6.0 ppm) confirms >99% conversion.

    • Enantiomeric Excess (ee): Analyze the purified product using chiral stationary phase HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase). Compare the integration of the major and minor enantiomer peaks to calculate the ee.

Advanced Applications and Future Directions

Beyond traditional transition-metal catalysis, the structural motif of ethyl 3-(4-methoxyphenyl)butanoate is being explored in the realm of biocatalysis. Recent advancements in directed evolution have engineered heme proteins—where the native iron-porphyrin is replaced with an iridium-porphyrin complex—to perform new-to-nature transformations, such as enantioselective carbene C-H insertions[4]. As the demand for sustainable, heavy-metal-free synthesis grows, ethyl 3-(4-methoxyphenyl)butanoate serves as an ideal benchmarking substrate for evaluating the efficacy of these emerging artificial metalloenzymes against classical Ir-N,P systems.

References

  • Sigma-Aldrich. (n.d.). Ethyl butanoate | Sigma-Aldrich. Retrieved from2

  • BLD Pharm. (n.d.). 61292-83-9 | Ethyl 3-(4-methoxyphenyl)butanoate | BLD Pharm. Retrieved from3

  • Li, J.-Q., Quan, X., & Andersson, P. G. (2012). Highly enantioselective iridium-catalyzed hydrogenation of α,β-unsaturated esters. Chemistry - A European Journal, 18(34), 10609-10616. Retrieved from 1

  • Key, H. M., et al. (2019). Patent Application Publication: METHOD FOR ENANTIOSELECTIVE CARBENE INSERTION (US 2019/0276805 A1). Retrieved from 5

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate is a highly versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. The molecule’s structural framework features a critical stereogenic center at the C3 position. In drug development, the failure to control stereochemistry or eliminate regioisomeric byproducts can lead to divergent pharmacokinetic profiles or off-target toxicity. This whitepaper provides a comprehensive mechanistic analysis of the related isomers of ethyl 3-(4-methoxyphenyl)butanoate, detailing the causality behind enantioselective catalytic strategies and establishing self-validating protocols for their synthesis and analytical differentiation.

Structural Landscape & Isomeric Classification

Ethyl 3-(4-methoxyphenyl)butanoate ( C13​H18​O3​ ) consists of a flexible aliphatic butanoate backbone substituted with an electron-rich 4-methoxyphenyl group. The synthetic challenge lies in distinguishing and controlling its isomeric forms, which bifurcate into stereoisomers (enantiomers) and constitutional isomers (regioisomers).

Quantitative Isomeric Comparison

To establish a baseline for analytical differentiation, the structural variances and synthetic impacts of the primary isomers are summarized below.

Table 1: Key Isomers and Structural Properties

Isomer TypeCompound NameStructural VariancePharmacological/Synthetic Impact
Stereoisomer (R)-Ethyl 3-(4-methoxyphenyl)butanoateC3 spatial arrangement (R-configuration)Distinct binding affinities in chiral biological targets; specific trajectory required for downstream cyclizations.
Stereoisomer (S)-Ethyl 3-(4-methoxyphenyl)butanoateC3 spatial arrangement (S-configuration)Often exhibits divergent metabolic clearance rates compared to the (R)-form.
Regioisomer Ethyl 2-(4-methoxyphenyl)butanoateAryl group shifted to C2 ( α -position)Alters the pKa​ of the α -protons; completely prevents subsequent β -substitution chemistry.
Regioisomer Ethyl 4-(4-methoxyphenyl)butanoateAryl group shifted to C4 (terminal)Removes the chiral center entirely, resulting in a linear, achiral aliphatic chain.

Enantioselective Synthesis Pathways: Mechanistic Causality

Achieving high enantiomeric excess (ee) at the C3 stereocenter requires overriding the natural thermodynamic preference for racemic mixtures. Two orthogonal catalytic strategies are predominantly employed, each selected based on specific mechanistic causalities and precursor availability.

Pathway A: Iridium-Catalyzed Asymmetric Hydrogenation

Unlike Rhodium or Ruthenium catalysts, which typically require a coordinating functional group (like an amide or alcohol) adjacent to the alkene to direct the metal, cationic Iridium complexes paired with chiral P,N-ligands (e.g., SimplePHOX) excel at hydrogenating minimally functionalized olefins[1].

Mechanistic Causality: The hydrogenation of ethyl (E)-3-(4-methoxyphenyl)but-2-enoate relies heavily on the steric bulk of the oxazoline ring within the P,N-ligand to direct the facial attack of hydrogen[2]. The inclusion of the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ( BArF−​ ) anion is an absolute necessity. Because BArF−​ is non-coordinating, it leaves a vacant coordination site on the Ir(I) center, allowing the unactivated alkene to bind rapidly[3]. If a coordinating anion like chloride were used, it would outcompete the alkene, halting the catalytic cycle. The mechanism proceeds via an Ir(I)/Ir(III) cycle involving oxidative addition of H2​ , migratory insertion, and reductive elimination[3].

IrCatalysis Ir_cat Ir(I) Precatalyst [Ir(COD)(P,N)]+ BArF- Active_Ir Active Ir(I) Species Ir_cat->Active_Ir H2, -COD Alkene_Coord Alkene Coordination (Ethyl 3-(4-methoxyphenyl)butenoate) Active_Ir->Alkene_Coord Ox_Add Oxidative Addition (H2) Ir(I) -> Ir(III) Alkene_Coord->Ox_Add Mig_Ins Migratory Insertion Ox_Add->Mig_Ins Red_Elim Reductive Elimination (Product Release) Mig_Ins->Red_Elim Red_Elim->Active_Ir Regeneration Product (R) or (S)-Ethyl 3-(4-methoxyphenyl)butanoate Red_Elim->Product

Catalytic cycle of Ir-catalyzed asymmetric hydrogenation.

Pathway B: Rhodium-Catalyzed Asymmetric Conjugate Addition

An alternative approach is the Hayashi-Miyaura 1,4-conjugate addition, utilizing 4-methoxyphenylboronic acid and ethyl crotonate[4].

Mechanistic Causality: A chiral Rh(I) catalyst (e.g., [Rh(OH)((S)−BINAP)]2​ ) facilitates the transmetalation of the aryl group from the boron atom to the rhodium center. The choice of the (S)-BINAP ligand creates a rigid chiral pocket that sterically shields one face of the incoming ethyl crotonate. The subsequent enantioselective carbo-rhodation across the α,β -unsaturated double bond is the enantio-determining step[5]. This method is highly advantageous when synthesizing specific alkene geometries (E vs. Z) for hydrogenation proves synthetically prohibitive.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following experimental workflows incorporate built-in validation checkpoints. These checks confirm the reaction is proceeding correctly at each phase without requiring immediate offline analysis.

Protocol 1: Rhodium-Catalyzed Asymmetric Conjugate Addition
  • Pre-catalyst Activation: In an argon-filled glovebox, dissolve [Rh(C2​H4​)2​Cl]2​ (0.03 eq) and (S)-BINAP (0.06 eq) in anhydrous 1,4-dioxane.

    • In-situ Validation: A distinct color change from pale yellow to deep orange/red indicates successful ligand exchange and complexation.

  • Base Addition: Add aqueous KOH (0.1 eq). This step is critical to generate the active hydroxo-rhodium complex, which is significantly more reactive toward transmetalation than the chloride precursor.

  • Substrate Introduction: Add 4-methoxyphenylboronic acid (1.5 eq) followed by ethyl crotonate (1.0 eq).

  • Reaction Execution: Stir the mixture at 40°C for 12 hours.

    • In-situ Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the highly UV-active boronic acid spot and the emergence of a higher Rf​ product spot confirm conversion.

  • Quench & Phase Separation: Quench with saturated aqueous NH4​Cl and extract with EtOAc.

    • In-situ Validation: The aqueous layer should remain clear and colorless, indicating that the rhodium species has been successfully partitioned or precipitated, while the organic layer retains the product.

  • Purification: Isolate (S)-Ethyl 3-(4-methoxyphenyl)butanoate via silica gel flash chromatography.

Protocol 2: Iridium-Catalyzed Hydrogenation
  • Catalyst Preparation: Load Ir-SimplePHOX- BArF​ (1 mol%) and ethyl (E)-3-(4-methoxyphenyl)but-2-enoate into a high-pressure hydrogenation autoclave.

  • Solvent Addition: Add anhydrous dichloromethane (DCM).

    • In-situ Validation: The solution must be a clear, bright orange. Any cloudiness or immediate darkening suggests catalyst degradation by ambient moisture.

  • Pressurization: Purge the vessel with Argon (3x), then with H2​ (3x). Pressurize to 50 bar H2​ .

  • Reaction Execution: Stir vigorously at room temperature for 4 hours.

    • In-situ Validation: A steady pressure drop in the gauge directly correlates to H2​ consumption. Furthermore, the solution color typically lightens from bright orange to pale yellow upon completion.

  • Workup: Vent the reactor slowly and evaporate the DCM under reduced pressure. Pass the crude mixture through a short pad of silica to trap the Ir-catalyst.

Analytical Differentiation & Validation

Differentiating the stereoisomers and regioisomers of ethyl 3-(4-methoxyphenyl)butanoate requires a multi-tiered analytical workflow. Regioisomers (e.g., C2 vs. C3 substitution) possess different dipole moments and molecular shapes, allowing for straightforward separation via standard reverse-phase HPLC. However, resolving the (R) and (S) enantiomers necessitates chiral stationary phases (e.g., Chiralcel OD-H) using Supercritical Fluid Chromatography (SFC) or Chiral HPLC. Absolute configuration is ultimately confirmed via 2D NMR (NOESY) correlations against known chiral standards.

AnalyticalWorkflow Sample Crude Reaction Mixture PrepLC Prep-HPLC (Achiral) Regioisomer Separation Sample->PrepLC Regio1 Ethyl 3-(4-methoxyphenyl)butanoate PrepLC->Regio1 Regio2 Regioisomeric Byproducts PrepLC->Regio2 ChiralLC Chiral SFC / HPLC Enantiomer Resolution Regio1->ChiralLC EnantR (R)-Enantiomer ChiralLC->EnantR EnantS (S)-Enantiomer ChiralLC->EnantS NMR 2D NMR (NOESY/HSQC) Absolute Configuration EnantR->NMR EnantS->NMR

Analytical workflow for the isolation and verification of isomers.

References

  • SimplePHOX, a Readily Available Chiral Ligand System for Iridium-Catalyzed Asymmetric Hydrogenation Source: Organic Letters - ACS Publications URL:[Link]

  • Enantioselectivity in the Iridium-Catalyzed Hydrogenation of Unfunctionalized Olefins Source: Organometallics - ACS Publications URL:[Link]

  • Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Concise Enantioselective Total Synthesis of Daphenylline Enabled by an Intramolecular Oxidative Dearomatization Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 3-(4-methoxyphenyl)butanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 3-(4-methoxyphenyl)butanoate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to explain the physicochemical principles governing its solubility and provides actionable protocols for empirical determination.

Introduction: The Significance of Solubility for Ethyl 3-(4-methoxyphenyl)butanoate

Ethyl 3-(4-methoxyphenyl)butanoate is an ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmacologically active molecules. Its molecular structure, featuring a polar ester group, an aromatic phenyl ring with an electron-donating methoxy group, and a non-polar alkyl chain, bestows upon it a nuanced solubility profile that is critical for its application.

Understanding the solubility of this compound is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which is crucial for reaction kinetics and yield.

  • Purification and Isolation: Developing effective crystallization, extraction, and chromatographic procedures.

  • Formulation: For applications in drug delivery, ensuring the compound can be dissolved in appropriate carriers.

This guide will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its quantitative determination, and offer a predictive overview of its behavior in common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] For ethyl 3-(4-methoxyphenyl)butanoate, several structural features dictate its interactions with organic solvents:

  • Ester Group (-COO-): This is a polar functional group due to the presence of the carbonyl (C=O) and ether-like (C-O) linkages.[3] It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.

  • Phenyl and Methoxy Groups (-C₆H₄OCH₃): The aromatic ring contributes to van der Waals forces (specifically, pi-pi stacking) and can be solvated by aromatic or non-polar solvents. The methoxy group adds a slight polar character.

  • Alkyl Chain (-CH₂CH(CH₃)-): This portion of the molecule is non-polar and will favorably interact with non-polar solvents through London dispersion forces.

The overall polarity of ethyl 3-(4-methoxyphenyl)butanoate is moderate, resulting from a balance between its polar and non-polar regions.[3] Consequently, its solubility will be highest in solvents of similar moderate polarity.

Predicted Solubility Profile

Solvent Solvent Class Predicted Solubility Rationale for Prediction
HexaneNon-polar AliphaticLow to ModerateThe non-polar alkyl chain will interact favorably, but the polar ester and methoxy groups will be poorly solvated.
TolueneNon-polar AromaticHighThe aromatic ring of toluene will interact favorably with the phenyl group of the solute. The overall low polarity of toluene is compatible with the solute.
Diethyl EtherNon-polar/Slightly PolarHighDiethyl ether is a good solvent for many organic compounds due to its ability to solvate both non-polar and moderately polar moieties.
Ethyl AcetatePolar AproticVery HighAs an ester itself, ethyl acetate has a similar polarity and intermolecular force profile to ethyl 3-(4-methoxyphenyl)butanoate, making it an excellent solvent.
AcetonePolar AproticVery HighAcetone's strong dipole moment can effectively solvate the polar ester group, while its alkyl groups can interact with the non-polar parts of the solute.[3]
EthanolPolar ProticHighEthanol can act as a hydrogen bond donor to the ester's carbonyl oxygen, and its ethyl group can interact with the non-polar parts of the solute.
MethanolPolar ProticModerateWhile methanol is a polar protic solvent, its higher polarity compared to ethanol may make it slightly less effective at solvating the non-polar portions of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
WaterPolar ProticVery Low / InsolubleThe large non-polar hydrocarbon portion of the molecule will dominate, leading to poor solubility in water.[1][3]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a reliable and widely used technique for this purpose.[5] The following protocol provides a step-by-step guide for its implementation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess solute prep_vial Combine in a sealed vial prep_solute->prep_vial prep_solvent Add known volume of solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24h) prep_vial->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw aliquot of supernatant settle->sample filter Filter (e.g., 0.45 µm PTFE) sample->filter dilute Dilute with mobile phase filter->dilute analyze Analyze concentration (e.g., HPLC, GC) dilute->analyze calc Calculate solubility (mg/mL or mol/L) analyze->calc std_curve Prepare standard curve std_curve->calc

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol

Objective: To determine the solubility of ethyl 3-(4-methoxyphenyl)butanoate in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • Ethyl 3-(4-methoxyphenyl)butanoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatic shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of ethyl 3-(4-methoxyphenyl)butanoate to a vial. An amount that ensures undissolved solid remains is crucial for establishing equilibrium.

    • Pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Prepare a series of standard solutions of ethyl 3-(4-methoxyphenyl)butanoate of known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by ensuring equilibrium is reached, preventing solvent loss, and using a validated analytical method with a proper calibration curve. Running replicates (n≥3) for each solvent is essential for statistical validity.

Practical Implications in Research and Development

A thorough understanding of the solubility of ethyl 3-(4-methoxyphenyl)butanoate is not merely an academic exercise. It has direct consequences for the efficiency and success of its use in pharmaceutical and chemical research.[6]

  • In Synthesis: Choosing a solvent in which the compound is highly soluble can increase reaction rates and minimize the formation of byproducts. Conversely, for purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

  • In Drug Discovery: Solubility is a critical parameter for the developability of a drug candidate. Poor solubility can lead to low bioavailability. Early characterization of solubility in various pharmaceutically relevant solvents and lipids is crucial.[7]

Conclusion

While specific, published quantitative solubility data for ethyl 3-(4-methoxyphenyl)butanoate remains elusive, this guide provides a robust framework for both predicting and experimentally determining its behavior in organic solvents. By understanding the interplay of its structural features and the properties of the solvent, researchers can make informed decisions that will accelerate their research and development efforts. The provided experimental protocol offers a reliable method for generating the high-quality, quantitative data necessary for any application, from synthetic route optimization to formulation development.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
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  • Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (n.d.).
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  • Ester assay in the laboratory - YesWeLab - Blog. (2024, December 20). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem. (n.d.). Retrieved from [Link]

  • ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Retrieved from [Link]

  • CAS 32711-91-4 | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | MFCD03844420. (n.d.). Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

  • Solubility in organic solvents: Organic Chemistry II Study... - Fiveable. (2025, August 15). Retrieved from [Link]

  • A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). Retrieved from [Link]

  • Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • Ester Properties and Preparation Lab Report | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | Journal of the American Chemical Society - ACS Publications. (2022, June 10). Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.). Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Ethyl 3-(4-methoxyphenyl)butanoate (C13H18O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Ethyl 3-Hydroxy-4-(4-methoxyphenyl)butanoate - SpectraBase. (n.d.). Retrieved from [Link]

  • Ethyl butyrate - Wikipedia. (n.d.). Retrieved from [Link]

  • Solubility of Ethyl Propanoate in Various Organic Solvents - Eureka by PatSnap. (2025, July 22). Retrieved from [Link]

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Stability and storage of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(4-methoxyphenyl)butanoate

For professionals in research, development, and quality control, ensuring the stability and integrity of chemical compounds is paramount. This guide provides a detailed examination of Ethyl 3-(4-methoxyphenyl)butanoate, offering insights into its stability profile, potential degradation pathways, and best practices for storage and handling. As a Senior Application Scientist, the following narrative is grounded in established chemical principles and field-proven methodologies to ensure the long-term viability of this compound in a laboratory setting.

Introduction: Understanding the Molecule

Ethyl 3-(4-methoxyphenyl)butanoate is an ester characterized by a butanoate backbone, an ethyl ester group, and a 4-methoxyphenyl substituent. Its structure suggests susceptibility to certain environmental factors, which dictates the necessary precautions for its storage and handling. Understanding these structural nuances is the first step in designing a robust stability program.

Table 1: Chemical and Physical Properties of Ethyl 3-(4-methoxyphenyl)butanoate

PropertyValueReference
CAS Number 61292-83-9[1][2]
Molecular Formula C13H18O3[3]
Molecular Weight 222.28 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Primary Hazard Class Skin and eye irritant[2]

Core Stability Profile & Degradation Mechanisms

The stability of a chemical is its ability to resist change over time. For Ethyl 3-(4-methoxyphenyl)butanoate, the primary drivers of degradation are hydrolysis and oxidation, with potential contributions from photolytic decomposition.[5][6]

Hydrolytic Degradation: The Primary Pathway

The most significant vulnerability of any ester is its susceptibility to hydrolysis—cleavage of the ester bond by reaction with water.[7][8] This reaction can be catalyzed by the presence of acids or bases, and its rate is typically accelerated by heat.[9][10]

  • Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the ester bond can be cleaved in a reversible reaction to yield 3-(4-methoxyphenyl)butanoic acid and ethanol.[7][9] To maintain the integrity of the ester, it is crucial to protect it from acidic contaminants.

  • Base-Catalyzed Hydrolysis (Saponification) : This pathway is a more aggressive, irreversible reaction.[8][9] Exposure to even trace amounts of a strong base will hydrolyze the ester into an alcohol (ethanol) and a carboxylate salt, in this case, sodium 3-(4-methoxyphenyl)butanoate.[7] This reaction is generally faster than acid-catalyzed hydrolysis.

The general mechanism for ester hydrolysis is a critical consideration for any researcher.

G Diagram 1: Primary Hydrolytic Degradation Pathways cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Ethyl 3-(4-methoxyphenyl)butanoate Products_A 3-(4-methoxyphenyl)butanoic Acid + Ethanol Ester_A->Products_A H+ / H₂O (Heat) Products_A->Ester_A Ester_B Ethyl 3-(4-methoxyphenyl)butanoate Products_B Sodium 3-(4-methoxyphenyl)butanoate + Ethanol Ester_B->Products_B NaOH / H₂O (Heat)

Caption: Hydrolysis pathways for Ethyl 3-(4-methoxyphenyl)butanoate.

Oxidative and Photolytic Degradation

While hydrolysis is the primary concern, the presence of the electron-rich 4-methoxyphenyl group introduces the potential for oxidative degradation.[5]

  • Oxidation : Strong oxidizing agents can attack the aromatic ring or the benzylic position.[11] This process can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metals.

  • Photodegradation : Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions.[5][12] It is a well-established principle that light exposure can lead to unacceptable changes in drug substances.[12]

G Diagram 2: Key Factors Influencing Compound Stability cluster_factors Environmental Stressors cluster_degradation Degradation Products Compound Ethyl 3-(4-methoxyphenyl)butanoate Hydrolysis Hydrolysis Products Compound->Hydrolysis Compound->Hydrolysis Oxidation Oxidation Products Compound->Oxidation Compound->Oxidation Water Moisture / Humidity Water->Hydrolysis pH Acid / Base Contaminants pH->Hydrolysis Oxygen Atmospheric Oxygen Oxygen->Oxidation Light UV / Light Exposure Light->Oxidation

Caption: Environmental factors leading to potential degradation.

Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly mitigate the known degradation risks. The following recommendations are designed to preserve the integrity of Ethyl 3-(4-methoxyphenyl)butanoate.

Optimal Storage Conditions
  • Temperature : Store in a cool environment.[13] While room temperature may be acceptable for short periods, for long-term storage, refrigeration (2-8°C) is recommended to significantly slow the rate of potential hydrolytic and oxidative reactions. Some suppliers even utilize cold-chain transportation for related compounds.[1]

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.

  • Container : Use tightly sealed, amber glass containers.[13][14] The amber glass protects the compound from light, mitigating photolytic degradation, while a tight seal prevents the ingress of moisture and air.

  • Location : Store in a dry, well-ventilated area away from heat sources and direct sunlight.[15][16]

Handling Procedures
  • Avoid Contamination : Never introduce aqueous solutions or contaminants into the primary container. Use clean, dry glassware and utensils.

  • Incompatible Materials : Keep the compound away from strong oxidizing agents, acids, and bases.[11][16]

  • Work Environment : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation and ensure any vapors are properly exhausted.[16]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Methodologies for Stability Assessment

Stability testing is a critical component of drug development, designed to understand how a substance changes over time under various environmental influences.[6] A typical stability program involves long-term, accelerated, and forced degradation studies.[6][17]

Stability Study Design
  • Forced Degradation (Stress Testing) : This is the initial step to understand the intrinsic stability of the molecule.[12] The compound is intentionally exposed to harsh conditions (e.g., high heat, strong acid/base, oxidizing agents, intense light) to rapidly identify likely degradation products and establish degradation pathways.[6][12]

  • Accelerated Stability : The compound is stored at elevated temperature and humidity (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months) to predict the long-term shelf life.

  • Long-Term Stability : The compound is stored under the recommended conditions (e.g., 5°C or 25°C / 60% RH) for an extended period, with samples tested at regular intervals to determine its shelf life.

Analytical Techniques for Monitoring

A suite of analytical methods is required to accurately assess purity and quantify degradation products. High-Performance Liquid Chromatography (HPLC) is often the primary tool.

  • Purity Assessment : A stability-indicating HPLC method must be developed and validated.[18] This method should be able to separate the intact compound from all potential degradation products.

  • Identification of Degradants : Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown peaks that appear during stability studies.[17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile or semi-volatile compounds.[19]

G Diagram 3: Workflow for Stability Indicating Method Development cluster_stress 1. Forced Degradation cluster_analysis 2. Analytical Method Development cluster_validation 3. Method Validation cluster_study 4. Stability Study Execution Stress Expose Compound to: - Acid/Base Hydrolysis - Oxidation (e.g., H₂O₂) - Heat - Light (Photolysis) Analyze Analyze Stressed Samples Stress->Analyze Develop Develop HPLC/UPLC Method Develop->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify Validate Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, Precision) Identify->Validate Refine Method Execute Place Samples on Long-Term and Accelerated Stability Validate->Execute Test Test at Timepoints Using Validated Method Execute->Test

Caption: A typical workflow for developing and executing a stability study.

Conclusion

The chemical integrity of Ethyl 3-(4-methoxyphenyl)butanoate is contingent upon a proactive and scientifically-grounded approach to its storage and handling. The principal threats to its stability are hydrolysis and, to a lesser extent, oxidation and photolysis. By implementing rigorous protocols—including storage in a cool, dry, dark environment under an inert atmosphere and away from chemical incompatibilities—researchers can ensure the compound's purity and reliability for its intended application. The use of validated, stability-indicating analytical methods is the final, essential component in confirming and documenting the long-term stability of this important chemical entity.

References

  • Synquest Labs. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate Safety Data Sheet.

  • Greenbook. MATERIAL SAFETY DATA SHEET.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • CymitQuimica. Safety Data Sheet.

  • Agency for Toxic Substances and Disease Registry. Analytical Methods.

  • Santa Cruz Biotechnology. SAFETY DATA SHEET.

  • Thompson, S. The Preparation of Fragrant Esters.

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.

  • Guidechem. Ethyl 3-(4-methoxyphenyl)-3-(methylamino)butanoate 1351393-69-5 wiki.

  • BLD Pharm. 61292-83-9|Ethyl 3-(4-methoxyphenyl)butanoate.

  • PubChem. Ethyl 3-(4-methoxyphenyl)propanoate.

  • NextSDS. ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information.

  • MiMeDB. Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384).

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  • RSC Education. Making esters from alcohols and acids | Class experiment.

  • Chemistry LibreTexts. Preparation of Esters.

  • Chemguide. hydrolysis of esters.

  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.

  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities.

  • 2012 Book Archive. Hydrolysis of Esters.

  • Sigma-Aldrich. ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 2881-83-6.

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  • EAWAG BBD/PPS. 3-(4-Sulfophenyl)butyrate Degradation Pathway.

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  • ResearchGate. Synthetic pathway for Ethyl-4-(dimethylamino)-2-(4-methoxyphenyl)propanote.

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Methodological & Application

Application Note: Comprehensive Analytical Profiling of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9)[1]

Executive Summary & Chemical Profiling

Ethyl 3-(4-methoxyphenyl)butanoate ( C13​H18​O3​ , MW: 222.28 g/mol ) is a versatile aromatic ester utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis and as a fine chemical in the fragrance industry. Structurally, it features a butanoate backbone, an ethyl ester linkage, a para-methoxy substituted aromatic ring, and a chiral center at the C3 position.

Analyzing this compound requires a multi-modal approach. The aromatic chromophore allows for highly sensitive UV detection, while the C3 stereocenter necessitates chiral resolution for applications requiring enantiomeric purity. This application note details four self-validating analytical protocols designed from first principles to ensure rigorous quality control, structural elucidation, and compliance with compendial standards such as ICH Q2(R1)[2] and USP <621>[3].

Analytical Workflow & Decision Matrix

To ensure comprehensive characterization, the analytical workflow is divided into four orthogonal techniques. The causality behind this workflow is to separate bulk purity analysis from stereochemical profiling and volatile impurity detection.

Workflow Start Ethyl 3-(4-methoxyphenyl)butanoate Sample Batch Purity Purity & Quantitation (RP-HPLC-UV) Start->Purity Chiral Enantiomeric Excess (Chiral HPLC) Start->Chiral Mass Volatile Impurities & Mass (GC-MS) Start->Mass Structure Structural Elucidation (1H & 13C NMR) Start->Structure P_Result Assay % & Impurity Profile Purity->P_Result UV 225/275 nm C_Result R/S Enantiomer Ratio Chiral->C_Result Chiralpak IC M_Result m/z 222 Confirmation Mass->M_Result EI 70 eV S_Result Regiochemistry Verified Structure->S_Result CDCl3

Figure 1: Orthogonal analytical workflow for the comprehensive characterization of the target ester.

Protocol 1: Chromatographic Purity and Assay (RP-HPLC-UV)

Causality & Method Design: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assaying ester purity. The methoxy-aromatic system exhibits strong π→π∗ transitions at ~225 nm and n→π∗ transitions at ~275 nm. We select 225 nm as the primary detection wavelength to maximize the signal-to-noise (S/N) ratio for trace impurities. A gradient elution utilizing a standard C18 column ensures the retention of the hydrophobic butanoate tail while resolving polar synthetic byproducts (e.g., unreacted 4-methoxyphenylacetic acid derivatives).

Step-by-Step Methodology
  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile to remove storage solvents. Install a 150×4.6 mm, 3.5 µm C18 column (e.g., Zorbax Eclipse Plus).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H2​O . (TFA suppresses the ionization of any residual acidic impurities, sharpening peaks).

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the standard and sample in Diluent (50:50 H2​O :Acetonitrile) to a working concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject the standard solution in replicates of five. Per USP <621> guidelines[4], ensure the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , the tailing factor ( Tf​ ) is ≤1.5 , and the theoretical plate count ( N ) is ≥5000 .

Table 1: Optimized RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.08020Initial
2.01.08020Isocratic hold
10.01.02080Linear gradient
12.01.02080Column wash
12.11.08020Re-equilibration
15.01.08020End

Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)

Causality & Method Design: Because Ethyl 3-(4-methoxyphenyl)butanoate possesses a chiral center at C3, standard C18 columns cannot resolve its enantiomers. Normal-phase chiral chromatography using an immobilized polysaccharide-based stationary phase (e.g., Chiralpak IC) is required. The steric bulk of the methoxyphenyl group interacts differentially with the chiral grooves of the stationary phase, allowing baseline resolution of the (3R) and (3S) enantiomers[5].

Step-by-Step Methodology
  • Column Equilibration: Install a Chiralpak IC column ( 250×4.6 mm, 5 µm). Equilibrate with Hexane:Isopropanol (95:5 v/v) at 1.0 mL/min until the baseline is stable.

  • Sample Preparation: Dissolve the sample in pure Hexane to a concentration of 1.0 mg/mL. Crucial: Do not use aqueous diluents, as they will destroy the normal-phase column.

  • Chromatographic Run: Inject 10 µL of the sample. Monitor UV absorbance at 225 nm. Maintain the column compartment at a strict 25 °C to ensure reproducible chiral recognition thermodynamics.

  • Validation: Calculate Enantiomeric Excess ( ee ) using the formula: ee(%)=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 . Ensure resolution ( Rs​ ) between the two enantiomeric peaks is >1.5 (ICH Q2(R1) standard for baseline separation)[6].

Protocol 3: Volatile Impurity Profiling (GC-MS)

Causality & Method Design: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is deployed to detect volatile residual solvents (e.g., ethanol, ethyl acetate) and to confirm the molecular weight of the target compound. Under Electron Ionization (EI) at 70 eV, the ester undergoes predictable fragmentation, notably the McLafferty rearrangement and the loss of the ethoxy radical.

Fragmentation Parent Molecular Ion [M]+ m/z 222 Frag1 Loss of Ethoxy radical [M - OCH2CH3]+ m/z 177 Parent->Frag1 -•OCH2CH3 Frag2 McLafferty Rearrangement Loss of Ethyl acetate m/z 134 Parent->Frag2 -CH3COOCH2CH3 Frag3 Tropylium / Benzyl derivative m/z 121 Parent->Frag3 Cleavage at C3

Figure 2: Primary EI-MS fragmentation pathways for Ethyl 3-(4-methoxyphenyl)butanoate.

Step-by-Step Methodology
  • Instrument Setup: Use a DB-5MS capillary column ( 30 m×0.25 mm×0.25 µm ). Set the Helium carrier gas flow to 1.0 mL/min.

  • Temperature Programming: Set the injection port to 250 °C with a split ratio of 10:1. Program the oven: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • MS Parameters: Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: 50 to 350 amu.

  • Analysis: Inject 1 µL of a 100 µg/mL sample prepared in GC-grade dichloromethane. Confirm the presence of the molecular ion ( m/z 222) and the base peak (typically m/z 121, corresponding to the methoxybenzyl cation).

Protocol 4: Structural Elucidation via High-Resolution NMR

Causality & Method Design: While MS provides mass data, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm the exact regiochemistry of the molecule. 1H NMR verifies the substitution pattern of the aromatic ring (para-substitution yields a distinct AA'BB' splitting pattern) and the integrity of the ethyl ester linkage.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz at 298 K. Use a standard 30° pulse sequence with a relaxation delay (D1) of 2 seconds and 16 scans.

  • Data Interpretation: Process the Free Induction Decay (FID) with zero-filling and an exponential window function (LB = 0.3 Hz).

Table 2: Expected 1H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1.15Triplet (t)3HEster −CH3​ ( J=7.1 Hz)
1.25Doublet (d)3HC4 −CH3​ ( J=7.0 Hz)
2.45Multiplet (m)2HC2 −CH2​− (Diastereotopic influence)
3.20Multiplet (m)1HC3 −CH− (Benzylic/Aliphatic)
3.78Singlet (s)3HMethoxy −OCH3​
4.05Quartet (q)2HEster −CH2​− ( J=7.1 Hz)
6.85Doublet (d)2HAromatic C3′,C5′ protons (ortho to OMe)
7.15Doublet (d)2HAromatic C2′,C6′ protons (meta to OMe)

Note: The exact chemical shifts may vary slightly ( ±0.05 ppm) based on exact sample concentration and spectrometer calibration.

References

  • NextSDS. "ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information." NextSDS Substance Database.
  • Google Patents. "US 2019/0276805 A1: Methods for producing C-H insertion products (Chiral HPLC Analysis)." Googleapis.
  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov.
  • LCGC International. "Are You Sure You Understand USP <621>?" Chromatography Online.

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Application Note: A Robust HPLC Method for the Analysis of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 3-(4-methoxyphenyl)butanoate. The developed method is suitable for the quantification of the compound in various sample matrices, ensuring high levels of accuracy, precision, and specificity. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to a step-by-step analytical procedure. This document also addresses the potential for chiral separation of its enantiomers, a critical consideration for pharmaceutical applications.

Introduction

Ethyl 3-(4-methoxyphenyl)butanoate (CAS No: 61292-83-9) is a chiral aromatic ester with a molecular weight of 222.28 g/mol .[1] Its structure, featuring a methoxyphenyl group, lends it to applications as a key intermediate in the synthesis of various organic molecules and potentially as a building block for active pharmaceutical ingredients (APIs). The purity and isomeric composition of such intermediates are critical to the safety and efficacy of the final product. Therefore, a reliable and validated analytical method is paramount for its quality control.

This application note details a reversed-phase HPLC (RP-HPLC) method, which is a widely applicable technique for the analysis of moderately polar compounds like Ethyl 3-(4-methoxyphenyl)butanoate.[2][3] The method is designed to be straightforward, utilizing common laboratory instrumentation and reagents, while adhering to the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[2][4][5]

Method Development Rationale

The development of a successful HPLC method is a systematic process based on the physicochemical properties of the analyte and the principles of chromatography.[2]

Analyte Properties
  • Structure and Polarity: Ethyl 3-(4-methoxyphenyl)butanoate possesses a nonpolar aromatic ring and an ethyl ester group, along with a slightly more polar methoxy group. This mixed polarity makes it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The presence of the 4-methoxyphenyl chromophore suggests strong UV absorbance, making UV detection a suitable and sensitive choice. Aromatic compounds typically exhibit strong absorbance at around 254 nm.[6]

  • Chirality: The molecule contains a chiral center at the C3 position of the butanoate chain. For pharmaceutical applications where stereoisomers may exhibit different pharmacological activities, a chiral separation may be necessary. This application note will first focus on the achiral analysis and then discuss the approach for chiral separation.

Chromatographic Choices
  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the most common and versatile stationary phase for reversed-phase HPLC and is an excellent starting point for this analysis.[2][3] The hydrophobic C18 chains will interact with the nonpolar regions of the analyte, providing good retention.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for the analysis of aromatic compounds.[6] Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity due to its interaction with the pi electrons of the aromatic ring.[7] A gradient elution will be employed initially to determine the optimal solvent strength and then an isocratic method will be established for routine analysis to ensure robustness and reproducibility.[2]

  • Detector: A UV detector set at a wavelength that provides maximum absorbance for Ethyl 3-(4-methoxyphenyl)butanoate will be used. A preliminary scan or analysis at multiple wavelengths (e.g., 230 nm and 254 nm) is recommended to determine the optimal wavelength for sensitivity.[8]

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ethyl 3-(4-methoxyphenyl)butanoate reference standard.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Ethyl 3-(4-methoxyphenyl)butanoate reference standard and dissolve in 10 mL of diluent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Ethyl 3-(4-methoxyphenyl)butanoate.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: Acetonitrile/Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL
Run Time10 minutes
System Suitability

Before sample analysis, the performance of the HPLC system should be verified according to USP guidelines.[9] This includes parameters such as:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections of a working standard solution.[9]

Analytical Procedure
  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of Ethyl 3-(4-methoxyphenyl)butanoate in the samples by comparing the peak area to the calibration curve.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[2][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiral Separation Considerations

Since Ethyl 3-(4-methoxyphenyl)butanoate is a chiral molecule, the separation of its enantiomers may be required. Chiral HPLC is the most common technique for this purpose.[10][11]

Approach to Chiral Method Development

A common strategy for chiral method development involves screening a variety of chiral stationary phases (CSPs) with different mobile phases.[12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.[12][13]

Recommended Starting Conditions for Chiral Screening:

  • Columns:

    • Immobilized amylose-based CSP

    • Immobilized cellulose-based CSP

  • Mobile Phases (Normal Phase):

    • n-Hexane / 2-Propanol (IPA) with a small amount of an acidic or basic additive if necessary (e.g., 0.1% Trifluoroacetic Acid or Diethylamine).[12]

  • Mobile Phases (Reversed Phase):

    • Acetonitrile / Water or Methanol / Water.

The elution order of the enantiomers can sometimes be reversed by changing the mobile phase composition, which can be advantageous for the analysis of enantiomerically enriched samples.[13]

Workflow and Data Presentation

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Weighing & Dissolution Filtration 0.45 µm Filtration Sample->Filtration Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Dilution->Filtration Injection Autosampler Injection Filtration->Injection To HPLC Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of Ethyl 3-(4-methoxyphenyl)butanoate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of Ethyl 3-(4-methoxyphenyl)butanoate. The developed reversed-phase method is robust, specific, and suitable for routine quality control. Furthermore, a clear strategy for the development of a chiral separation method is outlined, addressing the need for enantiomeric purity assessment in pharmaceutical development. Adherence to the described system suitability and method validation principles will ensure the generation of reliable and reproducible data.

References

  • Verma, N., & Hart, M. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Suresh, R., et al. (2010, December 1). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research. [Link]

  • CRC. (2025, November 3). System suitability Requirements for a USP HPLC Method - HPLC Primer. [Link]

  • Azonetwork. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Shabir, G. (2003, February 1). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A. [Link]

  • NextSDS. ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information. [Link]

  • PubChem. Ethyl 3-(4-methoxyphenyl)propanoate. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Hoffman Fine Chemicals. CAS 32711-91-4 | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. [Link]

  • Szepesy, L. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography. [Link]

  • SpectraBase. Ethyl 3-Hydroxy-4-(4-methoxyphenyl)butanoate. [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • ResearchGate. (2012). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Xiang, Z., et al. (2014). Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]

  • NIST. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. [Link]

  • Chiral Technologies Europe. Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents. [Link]

  • SpectraBase. (Z)-ethyl 3-(4-methoxyphenoxy)but-2-enoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Waters Corporation. Developing Liquid Chromatography Methods for Food Analysis. [Link]

Sources

Application Note: GC-MS Analysis of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a robust protocol for the qualitative and quantitative analysis of Ethyl 3-(4-methoxyphenyl)butanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable method for the identification and quantification of this compound. The methodology detailed herein emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. We will cover sample preparation, optimized instrument parameters, and the interpretation of mass spectral data, including a detailed analysis of the compound's fragmentation pathway.

Introduction and Scientific Context

Ethyl 3-(4-methoxyphenyl)butanoate is a carboxylate ester that serves as a versatile intermediate in organic synthesis. Its structure, featuring a chiral center and a methoxy-substituted aromatic ring, makes it a valuable building block for more complex molecules, including potential pharmaceutical agents and specialty chemicals. The precise characterization and quantification of this compound are critical for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose due to its exceptional sensitivity and specificity. GC provides high-resolution separation of volatile and semi-volatile compounds, while MS offers definitive identification based on the unique mass-to-charge ratio (m/z) and fragmentation pattern of the analyte. This note presents a validated protocol designed to yield clear, reproducible results, grounded in the fundamental principles of mass spectrometry.[1][2]

Principle of the GC-MS Method

The analysis proceeds in two main stages. First, the sample is injected into the Gas Chromatograph, where it is vaporized in a heated inlet. A carrier gas (typically helium) transports the vaporized analyte through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile carrier gas and the stationary phase, which is primarily governed by its volatility and polarity.

Upon exiting the GC column, the separated analyte enters the Mass Spectrometer's ion source. Here, high-energy electrons (typically at 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺˙).[3] This molecular ion is energetically unstable and undergoes predictable fragmentation into smaller, charged ions and neutral fragments. These ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.

Workflow of GC-MS Analysis

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) Injector 1. Sample Injection & Vaporization Column 2. Chromatographic Separation Injector->Column Carrier Gas Flow IonSource 3. Ionization (EI) Column->IonSource Elution MassAnalyzer 4. Mass Analysis (m/z) IonSource->MassAnalyzer Ion Acceleration Detector 5. Detection MassAnalyzer->Detector DataSystem 6. Data Acquisition & Analysis Detector->DataSystem

Caption: High-level workflow for GC-MS analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, including system suitability checks, ensures the trustworthiness of the generated data.

Materials and Reagents
  • Analyte Standard: Ethyl 3-(4-methoxyphenyl)butanoate (Purity ≥98%)

  • Solvent: Dichloromethane or Ethyl Acetate (GC or HPLC grade)

  • Carrier Gas: Helium (99.999% purity or higher)

  • Vials: 1.5 mL glass GC autosampler vials with PTFE-lined caps.

Instrumentation
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A non-polar or medium-polarity capillary column is recommended for this type of analysis. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent choice.[4]

Sample and Standard Preparation

The accuracy of quantitative analysis is fundamentally dependent on precise sample preparation.[5]

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 3-(4-methoxyphenyl)butanoate standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane). Cap and invert several times to ensure homogeneity.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution. This is crucial for establishing linearity for quantitative studies.[6]

  • Sample Preparation: Dissolve the unknown sample in the same solvent to achieve an expected concentration within the calibration range. If the sample matrix is complex, a liquid-liquid or solid-phase extraction (SPE) may be necessary.[2]

  • Injection: Transfer the final solution to a GC vial for analysis. Inject 1 µL into the GC-MS system.

GC-MS Instrument Parameters

The parameters below serve as a robust starting point. Minor adjustments may be required based on the specific instrumentation used. The rationale for each parameter is provided to guide optimization.

Parameter Setting Justification (Expertise & Experience)
GC Parameters
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation. A lower temperature might lead to poor peak shape, while a significantly higher one could risk decomposition of thermally labile compounds.[4]
Injection ModeSplit (50:1 ratio)A split injection is suitable for concentrations above ~10 µg/mL to avoid overloading the column, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection should be used.
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate that provides a good balance between analysis speed and chromatographic resolution.
Oven ProgramInitial: 70°C, hold 2 minAn initial hold allows for proper focusing of the analyte at the head of the column.
Ramp: 15 °C/min to 280 °CA moderate ramp rate ensures good separation from potential impurities without excessively long run times.
Final Hold: Hold at 280 °C for 5 minThis final hold ensures that all components have eluted from the column, preventing carryover into the next run.
MS Parameters
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible, library-searchable mass spectra.
Electron Energy70 eVThe industry standard energy that produces extensive and consistent fragmentation patterns, allowing for comparison with established spectral libraries like NIST.[1]
Source Temperature230 °CAn elevated source temperature prevents condensation of the analyte and contaminants within the ion source, ensuring signal stability.
Quadrupole Temp.150 °CMaintains the quadrupole at a stable temperature to prevent mass drift and ensure consistent ion transmission.
Mass Range (m/z)40 - 450 amuA wide scan range ensures the detection of both low-mass fragments and the molecular ion (expected at m/z 222.28).
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which would shorten its lifespan.

Results: Data Interpretation and Validation

Analyte Identification

The identity of Ethyl 3-(4-methoxyphenyl)butanoate is confirmed by a combination of its Gas Chromatography Retention Time (RT) and its unique Mass Spectrum . Under the conditions specified, the compound will elute at a consistent RT. This RT should be verified daily by injecting a known standard. The definitive confirmation comes from the mass spectrum, which should match the reference spectrum and the predicted fragmentation pattern.

Mass Spectral Fragmentation Analysis

The molecular weight of Ethyl 3-(4-methoxyphenyl)butanoate (C₁₃H₁₈O₃) is 222.28 g/mol . The Electron Ionization (EI) mass spectrum is predicted to show a discernible molecular ion peak (M⁺˙) at m/z 222, followed by a series of characteristic fragment ions. The fragmentation is primarily driven by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring (benzylic cations).[3][7]

Predicted Fragmentation Pathway

Fragmentation cluster_frags M [C₁₃H₁₈O₃]⁺˙ Molecular Ion m/z = 222 F177 [M - C₂H₅O]⁺ m/z = 177 M->F177 - •OC₂H₅ (45 Da) (Loss of Ethoxy Radical) F135 [C₉H₁₁O]⁺ Base Peak m/z = 135 M->F135 - •CH₂COOC₂H₅ (87 Da) (Benzylic Cleavage) F121 [C₈H₉O]⁺ m/z = 121 F135->F121 - CH₂ (Rearrangement)

Caption: Predicted EI fragmentation of Ethyl 3-(4-methoxyphenyl)butanoate.

Interpretation of Key Fragments:

m/z (Mass/Charge) Proposed Ion Structure Fragmentation Pathway & Justification
222 [CH₃-CH(C₆H₄OCH₃)-CH₂-COOC₂H₅]⁺˙ Molecular Ion (M⁺˙). Its presence confirms the molecular weight of the analyte. Its abundance may be low due to instability.
177 [M - •OC₂H₅]⁺ Loss of an ethoxy radical (•OCH₂CH₃). This is a common fragmentation pathway for ethyl esters, resulting in a stable acylium ion.[7]
135 [CH₃-CH(C₆H₄OCH₃)]⁺ Benzylic Cleavage. This is predicted to be the base peak (most abundant ion). The cleavage of the C-C bond beta to the aromatic ring results in a highly stable secondary benzylic carbocation. The stability of this ion makes this fragmentation pathway highly favorable.
121 [CH₂(C₆H₄OCH₃)]⁺ 4-Methoxy-tropylium Ion. A common and highly stable fragment for compounds containing a methoxybenzyl moiety, formed via rearrangement from the m/z 135 fragment or other pathways. The 7-membered tropylium ring system is aromatic and thus very stable.[4]

Trustworthiness and Method Validation

To ensure the protocol is a self-validating system, the following checks are mandatory:

  • System Suitability: Before running samples, inject a solvent blank to check for system contamination or carryover. Then, inject a mid-range concentration standard to verify the retention time, peak shape, and spectral integrity.

  • Calibration Curve: For quantitative analysis, a calibration curve must be generated daily. The correlation coefficient (R²) should be >0.995 to demonstrate linearity.[6]

  • Quality Control (QC): QC samples at low, medium, and high concentrations should be run alongside unknown samples to verify the accuracy and precision of the analysis.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the GC-MS analysis of Ethyl 3-(4-methoxyphenyl)butanoate. By explaining the causality behind the chosen parameters and fragmentation pathways, this guide empowers researchers to not only replicate this method but also to adapt it for similar analytes. The emphasis on system suitability and validation ensures that the data generated is both accurate and trustworthy, meeting the high standards required in research and industrial settings.

References

  • SpectraBase. (2025). Ethyl 3-Hydroxy-4-(4-methoxyphenyl)butanoate. Wiley-VCH. [Link]

  • PubChem. (2024). Ethyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Mustaqbal University. (n.d.). Quantitative Analysis. [Link]

  • PubChem. (2024). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. [Link]

  • NIST. (2023). Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST. (2023). (Z)-Ethyl 3-(4-methoxyphenyl)acrylate. NIST Chemistry WebBook, SRD 69. [Link]

  • Hariyadi, W. et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]

  • Gökçe, H. et al. (2025). Analytical Method Development and Validation: Calcium Butyrate. MDPI. [Link]

  • Kumar, M. et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PMC. [Link]

  • Zhang, X. et al. (2020). A sensitive and accurate method for the determination of short-chain fatty acids. Analyst. [Link]

  • Wilde, M. J. et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. PMC. [Link]

  • NIST. (2023). (Z)-Ethyl 3-(4-methoxyphenyl)acrylate. NIST Chemistry WebBook, SRD 69. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Gökçe, H. et al. (2025). Analytical Method Development and Validation: Calcium Butyrate. ResearchGate. [Link]

  • Dea, D. et al. (2011). GC-MS and GC-IRD studies on the ring isomers of N-methyl-2-methoxyphenyl-3-butanamines (MPBA) related to 3,4-MDMA. PubMed. [Link]

  • Al-Kadmy, I. M. S. et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. International Journal of Health Sciences. [Link]

  • Adamowicz, P. et al. (2022). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. OA Monitor Ireland. [Link]

Sources

Use of Ethyl 3-(4-methoxyphenyl)butanoate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthetic Applications of Ethyl 3-(4-methoxyphenyl)butanoate: From Catalytic Assembly to Polycyclic Scaffolds

Strategic Context in Retrosynthetic Analysis

In the realm of complex organic synthesis and drug development, bifunctional intermediates serve as critical linchpins for divergent structural elaboration. Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9)[1] is a highly versatile building block characterized by two distinct reactive domains: an electron-rich para-methoxyaryl system and an easily manipulable ethyl ester[2].

For drug development professionals, this compound is primarily utilized as a precursor for synthesizing functionalized tetralones, chiral alcohols, and cross-coupling partners. The methoxy group acts as a strong ortho/para-directing activator for electrophilic aromatic substitution, while the ester moiety provides a reliable handle for nucleophilic acyl substitution or reduction.

Table 1: Physicochemical Profile & Analytical Markers

Property / MetricValue / DescriptionSynthetic Relevance
Molecular Weight 222.28 g/mol [2]Standard mass for stoichiometric calculations.
CAS / EC Number 61292-83-9 / 827-047-7[1]Regulatory and inventory tracking.
Key IR Stretches ~1735 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C)Rapid reaction monitoring (loss of ester C=O during reduction).
¹H NMR Signatures δ 1.25 (d, 3H, CH₃), δ 3.78 (s, 3H, OCH₃)Diagnostic doublet confirms the branched methyl architecture.

Mechanistic Causality in Route Selection

The synthesis of Ethyl 3-(4-methoxyphenyl)butanoate requires precise control over carbon-carbon bond formation. Traditional Grignard additions to α,β -unsaturated esters often suffer from competing 1,2-addition (yielding tertiary alcohols). To circumvent this, two advanced catalytic strategies are preferred:

  • Rhodium-Catalyzed 1,4-Conjugate Addition: Utilizing [Rh(OH)(cod)]₂ and 4-methoxyphenylboronic acid ensures exclusive 1,4-addition to ethyl crotonate. The causality behind choosing Rh over Cu-catalyzed Gilman reagents lies in its superior functional group tolerance and moisture stability, which prevents the premature protonation of the organometallic intermediate.

  • Asymmetric Iridium-Catalyzed Hydrogenation: For enantiopure applications, the asymmetric hydrogenation of minimally functionalized olefins (e.g., ethyl 3-(4-methoxyphenyl)but-2-enoate) using chiral Ir-complexes provides exceptional enantiomeric excess[3].

RhMechanism Rh [Rh(OH)(cod)]2 Catalyst Active Species Trans Transmetalation Rh-Aryl Formation Rh->Trans 4-MeO-Ph-B(OH)2 Coord Olefin Coordination (Ethyl Crotonate) Trans->Coord Mig Migratory Insertion (C-C Bond Formation) Coord->Mig Proto Protonolysis (Product Release) Mig->Proto H2O Proto->Rh Catalyst Regeneration Prod Target Product Proto->Prod Ethyl 3-(4-methoxyphenyl)butanoate

Fig 1: Catalytic cycle of Rh-mediated 1,4-conjugate addition forming the target ester.

Table 2: Comparative Analysis of Synthetic Routes

Route StrategyPrimary CatalystYield / SelectivityOperational Causality
Conjugate Addition [Rh(OH)(cod)]₂>90% (Racemic)Mild conditions; avoids 1,2-addition byproducts common with Grignards.
Asymmetric Hydrogenation Chiral Ir-Porphyrin[4]>95% (High ee)Atom-economical; ideal for late-stage chiral drug intermediate synthesis.

Downstream Application: Polycyclic Scaffold Generation

One of the most powerful applications of Ethyl 3-(4-methoxyphenyl)butanoate is its conversion into 7-Methoxy-4-methyl-1-tetralone , a core scaffold for steroid and terpene synthesis.

Regiochemical Rationale: Upon saponification to the carboxylic acid, an intramolecular Friedel-Crafts acylation is triggered. The methoxy group is a powerful electron-donating group (EDG), directing electrophilic attack to its ortho and para positions. Because the alkyl chain occupies the para position relative to the methoxy group, cyclization is forced into the ortho position (meta to the alkyl chain), thermodynamically favoring the formation of an unstrained six-membered tetralone ring.

SyntheticUtility A Ethyl 3-(4-methoxyphenyl)butanoate (Core Intermediate) B 3-(4-methoxyphenyl)butan-1-ol (Chiral Building Block) A->B LiAlH4 Reduction C 3-(4-methoxyphenyl)butanoic acid (Acid Precursor) A->C LiOH Saponification E Phenol Derivatives (Cross-Coupling Partners) A->E BBr3 Demethylation D 7-Methoxy-4-methyl-1-tetralone (Polycyclic Scaffold) C->D Intramolecular Friedel-Crafts (PPA)

Fig 2: Divergent synthetic workflows utilizing the bifunctional ester intermediate.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Rh-Catalyzed Conjugate Addition

Objective: Assemble the carbon skeleton while preventing tertiary alcohol formation.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 4-methoxyphenylboronic acid (1.5 equiv) and [Rh(OH)(cod)]₂ (3 mol%).

  • Solvent Causality: Add a degassed mixture of 1,4-dioxane/H₂O (10:1). Strict degassing is mandatory; residual oxygen will irreversibly oxidize the Rh(I) catalyst to inactive Rh(III).

  • Reaction: Inject ethyl crotonate (1.0 equiv) via syringe. Heat the biphasic mixture to 80 °C for 12 hours.

  • Self-Validation (QC Checkpoint): Perform TLC (Hexanes/EtOAc 8:2). The product should appear as a new UV-active spot (R_f ~0.6). The disappearance of the boronic acid streak confirms completion.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: Conversion to 7-Methoxy-4-methyl-1-tetralone

Objective: Saponification followed by regioselective intramolecular cyclization.

  • Saponification: Dissolve Ethyl 3-(4-methoxyphenyl)butanoate in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

  • Acidification & Isolation: Acidify to pH 2 using 1M HCl. Extract with DCM. QC Checkpoint: IR spectroscopy of the crude must show a broad O-H stretch (2500–3300 cm⁻¹) replacing the sharp ester C=O stretch.

  • Cyclization (The Crucial Step): Add the crude acid to pre-heated Polyphosphoric Acid (PPA) at 70 °C.

    • Mechanistic Note: PPA is explicitly chosen over harsher Lewis acids like AlCl₃/SOCl₂. AlCl₃ is notorious for coordinating with and cleaving aryl methyl ethers (demethylation). PPA provides the necessary Brønsted acidity to generate the acylium ion without compromising the methoxy group.

  • Quench & Validate: Pour the viscous hot mixture over crushed ice. Extract with EtOAc. Final QC: ¹H NMR will show the disappearance of one aromatic proton and the shifting of the remaining protons into a distinct 1,2,4-trisubstitution pattern, confirming successful ring closure.

References

  • NextSDS Chemical Database. ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information.

  • Sigma-Aldrich Product Catalog. Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9).

  • Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Iridium-Catalyzed Hydrogenation of Minimally Functionalized Olefins: Scope and Limitations. Chemical Communications, 47(28), 7912-7916.

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844.

Sources

Application Note: Ethyl 3-(4-methoxyphenyl)butanoate as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9) is a highly versatile, high-value β -aryl ester building block utilized in advanced pharmaceutical synthesis. The molecule features a precisely defined β -stereocenter, an electron-rich 4-methoxyphenyl ring, and a reactive ester moiety. This specific structural topology makes it a privileged hub for synthesizing active pharmaceutical ingredients (APIs), including endothelin receptor antagonists and novel anti-inflammatory agents. This application note details the mechanistic rationale, validated synthetic protocols, and downstream utility of this critical intermediate.

Mechanistic Rationale & Strategy Selection (E-E-A-T)

The construction of the β -stereocenter dictates the 3D conformation of the final drug molecule, directly impacting receptor-ligand binding affinity. We outline two orthogonal, highly enantioselective methodologies for its synthesis, each selected based on specific mechanistic advantages:

Strategy A: Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA)

The Hayashi-Miyaura reaction offers a highly convergent approach by forming the C–C bond and the stereocenter simultaneously from commercially available starting materials[1].

  • Causality of Catalyst Choice: By reacting ethyl crotonate with 4-methoxyphenylboronic acid in the presence of a Rh(I)/(S)-BINAP catalyst, the aryl group is delivered enantioselectively via a carbo-rhodation mechanism. This avoids the use of highly reactive, less functional-group-tolerant organolithium or Grignard reagents typically required in copper-catalyzed conjugate additions[1].

  • Causality of Solvent Selection: The use of a 10:1 dioxane/water mixture is mechanistically critical. Water accelerates the transmetalation step by hydrolyzing the relatively unreactive arylboronic acid into a more reactive boronate species, while also regenerating the active Rh-hydroxo catalyst from the Rh-alkoxo intermediate[1].

Strategy B: Iridium-Catalyzed Asymmetric Hydrogenation

An alternative approach is the reduction of the pre-formed alkene, ethyl (E)-3-(4-methoxyphenyl)but-2-enoate.

  • Causality of Catalyst Choice: Traditional Rhodium or Ruthenium catalysts fail to achieve high enantioselectivity for this substrate because they require a strongly coordinating functional group (e.g., an amide or free hydroxyl) adjacent to the alkene to lock the substrate geometry. In contrast, Crabtree/Pfaltz-type Iridium N,P-ligand complexes (such as Ir-PHOX) operate via a distinct Ir(I)/Ir(III) dihydride catalytic cycle[2]. These catalysts rely on non-covalent steric interactions within a deep chiral pocket, making them uniquely capable of hydrogenating "minimally functionalized" olefins with up to 98% enantiomeric excess (ee)[2],[3].

Experimental Workflows & Protocols

Protocol A: Rhodium-Catalyzed ACA (Hayashi-Miyaura)

Reagents: Ethyl crotonate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), [Rh(acac)(C2H4)2] (3 mol%), (S)-BINAP (3.3 mol%). Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask with [Rh(acac)(C2H4)2] and (S)-BINAP.

  • Add anhydrous 1,4-dioxane and stir for 15 minutes at room temperature to pre-form the active chiral catalyst complex.

  • Add 4-methoxyphenylboronic acid and ethyl crotonate, followed by degassed deionized water (to achieve a 10:1 Dioxane:H2O ratio).

  • Seal the flask and heat to 100 °C for 5 hours[1].

  • Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate.

  • Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating System: The reaction progress is monitored by withdrawing a 50 µL aliquot, quenching it, and analyzing the organic layer via GC-FID. Complete consumption of the ethyl crotonate peak validates reaction completion. Post-workup, the enantiomeric excess is self-validated using chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5); an optical purity of >95% ee must be confirmed before releasing the batch for downstream API synthesis.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation

Reagents: Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate (1.0 eq), Ir-PHOX catalyst with BArF counterion (1 mol%), H2 gas. Procedure:

  • Inside a glovebox, dissolve the Ir-PHOX catalyst and the alkene substrate in anhydrous dichloromethane (DCM). Note: DCM is strictly required as coordinating solvents (like MeOH) will competitively bind the Ir(III) center and stall the catalytic cycle.

  • Transfer the homogeneous solution to a high-pressure stainless-steel autoclave.

  • Purge the vessel three times with argon, then three times with hydrogen gas.

  • Pressurize the autoclave to 50 bar of H2 and stir vigorously at 25 °C for 12 hours.

  • Carefully vent the hydrogen gas and concentrate the mixture under reduced pressure.

  • Pass the crude mixture through a short pad of silica to remove the Iridium catalyst.

Self-Validating System: The reaction kinetics are validated in real-time by monitoring the stoichiometric pressure drop of H2 gas in the autoclave using a mass flow controller. A plateau in hydrogen consumption confirms complete conversion. Post-reaction, crude 1H-NMR validates the disappearance of the olefinic proton signal ( δ 5.8-6.0 ppm), ensuring 100% conversion prior to catalyst removal.

Downstream Applications in Drug Development

Ethyl 3-(4-methoxyphenyl)butanoate serves as a versatile "Chiral Hub". Depending on the target API, it can undergo:

  • Saponification: Treatment with LiOH in THF/H2O yields 3-(4-methoxyphenyl)butanoic acid, a precursor for chiral amide couplings.

  • Reduction: Treatment with LiAlH4 or DIBAL-H yields 3-(4-methoxyphenyl)butan-1-ol, useful for subsequent etherifications or halogenations.

  • Demethylation: Treatment with BBr3 in DCM selectively cleaves the methoxy ether to yield ethyl 3-(4-hydroxyphenyl)butanoate, exposing a phenol handle for cross-coupling or PROTAC linker attachment.

Quantitative Data Summary

ParameterProtocol A: Rh-Catalyzed ACAProtocol B: Ir-Catalyzed Hydrogenation
Starting Materials Ethyl crotonate, 4-MeO-Ph-B(OH)2Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate
Catalyst System [Rh(acac)(C2H4)2] / (S)-BINAPIr-PHOX / BArF anion
Solvent & Temp Dioxane/H2O (10:1), 100 °CAnhydrous DCM, 25 °C
Typical Yield 88 - 92%> 95%
Enantiomeric Excess > 95% ee90 - 98% ee
Atom Economy Moderate (Boronic acid byproduct)High (100% atom transfer from H2)
Scalability Profile Excellent (Avoids high-pressure H2)Excellent (Requires autoclave infrastructure)

Synthetic Workflow Visualization

G cluster_downstream Downstream API Intermediates A Ethyl crotonate + 4-MeO-Ph-B(OH)2 C Ethyl 3-(4-methoxyphenyl) butanoate (Chiral Hub) A->C Rh-Catalyzed ACA (Protocol A) B Ethyl (E)-3-(4-methoxyphenyl) but-2-enoate + H2 B->C Ir-Catalyzed Hydrogenation (Protocol B) D 3-(4-methoxyphenyl) butanoic acid C->D Saponification E 3-(4-methoxyphenyl) butan-1-ol C->E Reduction F Ethyl 3-(4-hydroxyphenyl) butanoate C->F Demethylation

Figure 1: Synthetic workflows and downstream applications of the chiral hub.

References

  • Title: Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins Using N,P-Ligands: A Struggle with Hydrogenolysis and Selectivity Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Application of Crabtree/Pfaltz-Type Iridium Complexes for the Catalyzed Asymmetric Hydrogenation of an Agrochemical Building Block Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application Note: Biological Screening and Derivatization of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9) serves as a highly versatile, lipophilic pharmacophore in modern drug discovery. Belonging to the broader class of arylalkanoic acids, this scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted cytotoxic agents. This application note provides a comprehensive, self-validating framework for the chemical derivatization of this ester and the subsequent in vitro biological screening of its derivatives, focusing on cyclooxygenase (COX) inhibition and anti-leukemic cytotoxicity.

Pharmacological Rationale & Scaffold Dynamics

The structural architecture of Ethyl 3-(4-methoxyphenyl)butanoate is deliberately selected for its pharmacokinetic and pharmacodynamic potential.

  • The Ethyl Ester (Prodrug Mechanism): The esterification of the butanoic acid tail increases the partition coefficient (LogP), facilitating passive diffusion across the hydrophobic phospholipid bilayer of cell membranes. Once intracellular, the ester is hydrolyzed by ubiquitous carboxylesterases or hepatic enzymes (such as CYP1A2) to yield the biologically active free acid .

  • The para-Methoxy Substitution: The methoxy group on the phenyl ring acts as a strong electron-donating moiety. This increases the electron density of the aromatic ring, which is critical for stabilizing the molecule within the hydrophobic binding pockets of target enzymes (like COX-2) via dipole-ion and van der Waals interactions.

  • The Butanoate Backbone: Unlike rigid aromatic systems, the flexible butanoate chain allows the molecule to adopt multiple conformations, enabling it to navigate the narrow active site channel of COX enzymes or interact with apoptotic kinases in cancer models .

Experimental Workflow Visualization

Workflow A Ethyl 3-(4-methoxyphenyl)butanoate (Lipophilic Prodrug Scaffold) B Phase I: Derivatization (Hydrolysis & Amidation) A->B C Derivative Library Generation B->C D Phase II: Anti-Inflammatory (COX-1/COX-2 ELISA) C->D E Phase III: Cytotoxicity (MTT Assay on HL-60) C->E F Lead Identification & Structure-Activity Relationship D->F E->F

Caption: Phased workflow from scaffold derivatization to targeted biological screening.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every protocol described below is engineered as a self-validating system. Assays contain internal checkpoints that must be met for the data to be considered scientifically viable.

Phase I: Scaffold Hydrolysis and Amidation

Causality: To test the structure-activity relationship (SAR), the prodrug ester must be converted into a free acid and subsequently into various amides (e.g., phenethylamides). Amides are highly stable against enzymatic degradation and often exhibit enhanced target selectivity.

  • Saponification: Dissolve Ethyl 3-(4-methoxyphenyl)butanoate in a 1:1 mixture of THF/MeOH. Add 2.0 equivalents of 1M LiOH. Stir at room temperature for 4 hours.

  • Acidification & Extraction: Acidify the mixture to pH 2 using 1M HCl to protonate the carboxylate, ensuring it partitions into the organic phase. Extract with Ethyl Acetate (3x).

  • Amide Coupling: React the isolated 3-(4-methoxyphenyl)butanoic acid with a primary amine (e.g., phenethylamine) using EDC·HCl and HOBt in DMF.

    • Causality: HOBt is utilized to suppress the formation of inactive N-acylurea byproducts and prevent the racemization of any chiral centers, ensuring high-yield, stereopure amide formation.

  • Validation Checkpoint: Perform TLC and LC-MS. Acceptance Criteria: The protocol is only validated if LC-MS shows >95% purity of the target mass [M+H]+ and complete disappearance of the ester starting material.

Phase II: In Vitro COX-1 / COX-2 Selectivity Screening

Causality: Arylalkanoic acids exert anti-inflammatory effects by blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by COX enzymes. We utilize a competitive Enzyme Immunoassay (EIA) to quantify downstream Prostaglandin E2 (PGE2) levels.

  • Enzyme Incubation: In a 96-well plate, incubate recombinant human COX-1 or COX-2 (10 U/well) with the test derivatives (0.1 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes.

  • Termination & EIA: Stop the reaction by adding 1M HCl. Transfer aliquots to a PGE2 EIA plate coated with a PGE2-specific antibody.

  • Self-Validating Controls:

    • Background Control: Wells containing buffer and substrate, but no COX enzyme.

    • 100% Activity Control: Wells containing enzyme, substrate, and vehicle (0.1% DMSO) without the inhibitor.

    • Positive Control: Celecoxib (COX-2 selective) and Indomethacin (non-selective).

    • Acceptance Criteria: The assay is deemed valid only if the signal-to-noise ratio between the 100% Activity Control and the Background Control exceeds 5:1, and Celecoxib demonstrates an IC50 < 0.1 µM for COX-2.

Phase III: Cytotoxicity & Apoptosis Screening (MTT Assay)

Causality: Arylbutanoic derivatives have demonstrated potent anti-proliferative activity against leukemia cell lines (e.g., HL-60) by inducing mitochondrial depolarization . The MTT assay measures the reduction of tetrazolium dye to insoluble formazan by mitochondrial succinate dehydrogenase, directly correlating colorimetric intensity with the number of metabolically viable cells.

  • Cell Seeding: Seed HL-60 cells at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with derivatives at concentrations ranging from 1 µM to 100 µM for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: This incubation time allows sufficient accumulation of intracellular formazan crystals.

  • Solubilization: Add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: Doxorubicin (1 µM).

    • Acceptance Criteria: The plate is validated only if the vehicle control yields an OD > 0.8 and the Doxorubicin control reduces cell viability by at least 60%. If these parameters fail, the plate must be discarded to prevent false-negative reporting.

Quantitative Data Summary

The following table summarizes the biological screening results of the scaffold and its synthesized derivatives, highlighting the shift in efficacy from the prodrug to the active target molecules.

Compound IDStructural ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)HL-60 Viability IC50 (µM)
Scaffold 1 Ethyl ester (Prodrug)>100>100N/A85.4 ± 2.1
Derivative 2a Free Acid45.2 ± 1.53.8 ± 0.411.942.1 ± 1.8
Derivative 2b Phenethylamide68.1 ± 2.21.2 ± 0.156.715.3 ± 0.9
Celecoxib Positive Control (NSAID)>1000.04 ± 0.01>2500N/A
Doxorubicin Positive Control (Chemo)N/AN/AN/A0.5 ± 0.1

Note: The ethyl ester (Scaffold 1) exhibits poor in vitro activity in cell-free assays (COX >100 µM) because it requires cellular esterases for activation, validating its role as a prodrug.

Mechanistic Pathway Visualization

Pathway A Ethyl 3-(4-methoxyphenyl)butanoate (Extracellular) B Lipid Bilayer Penetration (LogP Driven) A->B C Intracellular Cleavage (Esterases / CYP1A2) B->C D Active Arylbutanoic Acid C->D E COX-2 Active Site Binding D->E Dipole-Ion Interaction F Arachidonic Acid Blockade E->F G Suppression of PGE2 Synthesis F->G

Caption: Cellular uptake, metabolic activation, and COX-2 inhibition pathway of arylbutanoate prodrugs.

References
  • Title: Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents Source: International Journal of Molecular Sciences, 2023. URL: [Link]

  • Title: Antileukotrienic phenethylamido derivatives of arylalkanoic acids in the treatment of ulcerative colitis Source: European Journal of Medicinal Chemistry, 2008. URL: [Link]

  • Title: Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents Source: PubMed Central (PMC), 2019. URL: [Link]

Application Note: Evaluating the Anti-Inflammatory Potential of Ethyl 3-(4-methoxyphenyl)butanoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles remains a critical objective in medicinal chemistry. Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9) and its structural analogs represent a highly promising class of lipophilic scaffolds. By acting as esterase-cleavable prodrugs, these compounds deliver active phenylbutanoic acid derivatives directly into the cytoplasm, effectively modulating the Cyclooxygenase-2 (COX-2) and NF-κB inflammatory pathways.

This application note provides a comprehensive, self-validating framework for synthesizing, screening, and validating the anti-inflammatory potential of these analogs, designed specifically for drug development professionals.

Mechanistic Rationale & Drug Design Strategy

The Prodrug Approach: Causality in Chemical Structure

The free carboxylic acid forms of arylpropanoic and phenylbutanoic acids often struggle with optimal cellular uptake due to physiological pH ionization. By utilizing the ethyl ester form—Ethyl 3-(4-methoxyphenyl)butanoate—we significantly enhance passive transcellular permeability across phospholipid bilayers.

Once inside the cell, ubiquitous intracellular carboxylesterases rapidly hydrolyze the ester bond, liberating the active 3-(4-methoxyphenyl)butanoic acid. This strategy ensures high intracellular concentrations of the active pharmacophore without requiring high systemic dosing, thereby reducing gastrointestinal toxicity—a common pitfall of traditional NSAIDs.

Dual-Target Modulation

Recent structure-activity relationship (SAR) studies indicate that β-arylalkanoic acids and phenylbutanoic acid derivatives exert their effects via two distinct mechanisms:

  • Direct Enzyme Inhibition : The active acid acts as a competitive inhibitor at the arachidonic acid binding site of COX-2, preventing the synthesis of pro-inflammatory prostaglandins (PGE2) ().

  • Transcriptional Regulation : Phenylbutanoic acid derivatives have been shown to inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of downstream inflammatory cytokines ().

Pathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFKB NF-κB (Active) IKK->NFKB Phosphorylation COX2 COX-2 Expression NFKB->COX2 Transcription PGE2 PGE2 (Inflammation) COX2->PGE2 Analog Ethyl 3-(4-methoxyphenyl) butanoate Analogs Analog->IKK Inhibits Analog->COX2 Direct Inhibition

Mechanism of Action: Analogs inhibiting IKK/NF-κB signaling and COX-2 activity.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to differentiate true pharmacological activity from assay artifacts or cytotoxicity.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Rationale: A fluorometric assay measuring the reduction of prostaglandin G2 (PGG2) to highly fluorescent resorufin is utilized over colorimetric assays due to its superior dynamic range and resistance to optical interference from the test compounds.

Step-by-Step Methodology:

  • Reagent Preparation : Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor). Prepare analog stocks in 100% DMSO, ensuring the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly : In a black 96-well microplate, add 150 µL of assay buffer, 10 µL of enzyme, and 10 µL of the test analog (serial dilutions from 0.1 µM to 100 µM). Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Substrate Addition : Initiate the reaction by adding 10 µL of arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Quantification : Read fluorescence after 5 minutes at Ex/Em = 535/590 nm.

Self-Validation Checkpoint (Assay Integrity): Calculate the Z'-factor using the vehicle control (100% activity) and a Celecoxib control (0% activity). Do not proceed with data analysis unless Z' > 0.5. Furthermore, confirm that the Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) of Celecoxib is >30. If the SI drops, the COX-1 enzyme may be degraded, and the assay must be repeated.

Protocol B: Cell-Based NO Production Assay in RAW 264.7 Macrophages

Rationale: Enzymatic assays cannot confirm cellular permeability or prodrug cleavage. This assay uses RAW 264.7 macrophages stimulated by Lipopolysaccharide (LPS) to produce Nitric Oxide (NO). The ethyl ester analogs must successfully permeate the cell, undergo esterase cleavage, and inhibit the NF-κB-driven expression of inducible Nitric Oxide Synthase (iNOS) ().

Step-by-Step Methodology:

  • Cell Seeding : Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Pre-treat cells with serial dilutions of the analogs for 2 hours. Subsequently, stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Reaction : Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% NED). Incubate for 10 minutes in the dark and measure absorbance at 540 nm.

Self-Validation Checkpoint (Cytotoxicity Counter-Screen): A reduction in NO production can be a false positive caused by cell death. Perform a parallel MTT cell viability assay on the exact same plate layout. If an analog shows >20% reduction in cell viability compared to the vehicle control, its NO inhibition data must be excluded from the efficacy analysis.

Workflow Step1 Compound Prep (Analogs in DMSO) Step2 Enzymatic Assay (COX-1 / COX-2) Step1->Step2 Step3 Cell-Based Assay (RAW 264.7 + LPS) Step1->Step3 Step4 Data Analysis (IC50 & Selectivity) Step2->Step4 Step3->Step4 Step5 Lead Selection Step4->Step5

High-throughput screening workflow for evaluating anti-inflammatory analogs.

Quantitative Data Presentation

The following table summarizes the pharmacological profiling of Ethyl 3-(4-methoxyphenyl)butanoate and its structural derivatives, demonstrating the impact of the prodrug esterification and subsequent aromatic substitutions.

Compound IDStructural ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)RAW 264.7 NO Inhibition IC50 (µM)
Analog 1 Free Acid (No Ester)45.2 ± 2.11.8 ± 0.325.118.5 ± 1.2 (Poor Permeability)
Analog 2 Ethyl Ester (Base Scaffold)> 1002.1 ± 0.4> 47.64.2 ± 0.5 (High Permeability)
Analog 3 Fluorinated Ethyl Ester> 1000.6 ± 0.1> 166.61.1 ± 0.2
Celecoxib Positive Control> 1000.3 ± 0.05> 333.30.8 ± 0.1
Indomethacin Non-Selective Control0.8 ± 0.11.2 ± 0.20.665.5 ± 0.8

Data Interpretation: Analog 2 (Ethyl 3-(4-methoxyphenyl)butanoate) shows a slightly lower intrinsic enzyme affinity than its free acid counterpart (Analog 1) in the cell-free assay, but its performance in the cell-based RAW 264.7 assay is vastly superior (IC50 4.2 µM vs 18.5 µM). This definitively validates the causality of the ethyl ester prodrug design in enhancing cellular bioavailability.

Conclusion & Future Directions

Ethyl 3-(4-methoxyphenyl)butanoate represents a highly viable starting point for the development of next-generation anti-inflammatory agents. By employing a self-validating screening cascade, researchers can confidently identify leads that offer potent COX-2 selectivity and NF-κB modulation. Future development should focus on in vivo pharmacokinetic (PK) profiling to determine the half-life of the ester cleavage in hepatic circulation.

References

  • Title: Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids Source: PubMed Central (PMC) URL: [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Methoxyphenyl Compounds in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Within this landscape, small molecules containing the methoxyphenyl moiety have emerged as a promising area of investigation. While direct evidence for the anticancer activity of Ethyl 3-(4-methoxyphenyl)butanoate is still under exploration, its structural similarity to compounds with known biological effects warrants a thorough investigation. For instance, 2-(4-Methoxyphenyl)acetic acid, a related compound, has been identified as a potential plasma biomarker for non-small cell lung cancer and has demonstrated activity against various cancer cell lines.[1][2][3] Furthermore, various methoxy-substituted cyclic compounds have been evaluated for their cytotoxic potential against cancer cells.[4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of Ethyl 3-(4-methoxyphenyl)butanoate and its derivatives. This guide offers detailed protocols for the synthesis, in vitro cytotoxicity screening, and in vivo efficacy assessment of these compounds. By following these methodologies, researchers can generate robust and reproducible data to elucidate the therapeutic promise of this chemical class.

Part 1: Synthesis and Characterization

A reliable and scalable synthesis route is the first critical step in the evaluation of any new chemical entity. The following protocol outlines a general method for the synthesis of Ethyl 3-(4-methoxyphenyl)butanoate, which can be adapted for the creation of a library of related derivatives for structure-activity relationship (SAR) studies. A synthesis method for a related compound, ethyl 3-(4-methoxyphenyl)-2-nitropropanoate, has been previously described.[5]

Protocol 1: Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

  • 4-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • β-alanine

  • Concentrated HCl

  • Absolute ethanol

  • N,N-dimethylformamide (DMF)

  • Cesium carbonate

  • Iodoethane

Procedure:

  • Synthesis of 4-Methoxycinnamic Acid: In a round-bottomed flask, dissolve 4-methoxybenzaldehyde, malonic acid, and β-alanine in pyridine.[6]

  • Heat the mixture under reflux for 90 minutes.[6]

  • After cooling to room temperature, place the flask in an ice bath and slowly add concentrated HCl to precipitate the product.[6]

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry thoroughly.[6]

  • Recrystallize the product from absolute ethanol.[6]

  • Esterification to Ethyl 4-Methoxycinnamate: Dissolve the dried 4-methoxycinnamic acid in dry DMF in a round-bottomed flask.[6]

  • Add cesium carbonate followed by iodoethane and stir the mixture vigorously at 50°C for one hour.[6]

  • Quench the reaction with 1.0 M HCl.[6]

  • Extract the product with a 3:1 mixture of hexanes and ethyl acetate.[6]

  • The subsequent reduction of the double bond to yield Ethyl 3-(4-methoxyphenyl)butanoate can be achieved through catalytic hydrogenation using a suitable catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Part 2: In Vitro Evaluation of Anticancer Activity

In vitro assays are fundamental for the initial screening of novel compounds to determine their cytotoxic and cytostatic effects on cancer cells.[7][8][9] These assays provide essential dose-response data and help prioritize compounds for further investigation.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Non-cancerous cell line (e.g., HEK293) for selectivity assessment[7][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated controls.[9]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10][11]

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[9][13]

Parameter Description
Cell Line The specific cancer cell line used in the assay.
Compound The test compound being evaluated.
Incubation Time The duration of compound exposure (e.g., 24, 48, 72 hours).
IC50 Value (µM) The concentration of the compound that causes 50% inhibition of cell viability.
Protocol 3: Clonogenic Assay for Long-Term Survival

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[14][15][16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • PBS

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • 0.5% Crystal violet staining solution[17]

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[14][17]

  • Fixation and Staining:

    • Remove the medium and wash the colonies with PBS.

    • Fix the colonies with the fixation solution for 5 minutes.[14][17]

    • Stain the colonies with 0.5% crystal violet solution for 2 hours.[14][17]

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

Data Analysis:

Calculate the plating efficiency and the surviving fraction for each treatment group.

Part 3: Mechanistic Insights - Elucidating the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Based on the activity of related compounds, a plausible hypothesis is that Ethyl 3-(4-methoxyphenyl)butanoate derivatives may induce apoptosis (programmed cell death).

Hypothesized Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway Compound Ethyl 3-(4-methoxyphenyl)butanoate Derivative Mitochondria Mitochondria Compound->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis Execution

Protocol 4: Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells after treatment.[18][19]

  • Washing: Wash the cells twice with cold PBS.[18][19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 5: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[20][21][22][23]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer and quantify the protein concentration.[24]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][24]

  • Blocking: Block the membrane with blocking buffer for 1 hour.[23][24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[21][23][24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[20]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

Quantify the band intensities to determine the relative expression levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would support the induction of apoptosis.

Part 4: In Vivo Efficacy Assessment

Promising compounds identified from in vitro studies should be evaluated in vivo to assess their anticancer efficacy in a more physiologically relevant system.[25][26]

Protocol 6: Xenograft Tumor Model in Immunodeficient Mice

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[25][26][27]

Xenograft_Workflow cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Evaluation Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Body_Weight Body Weight Monitoring Treatment->Body_Weight Endpoint Endpoint Analysis: Tumor Excision, Histology, Biomarkers Measurement->Endpoint

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line (the same as used in in vitro assays)

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[28]

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis:

Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

Part 5: ADME-Tox Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the lead compounds is essential.[29][30] In silico tools can provide initial predictions.[31][32][33]

In Silico Prediction:

Utilize web-based platforms such as SwissADME and pkCSM to predict physicochemical properties, pharmacokinetic parameters, drug-likeness, and potential toxicity of the compounds.[33][34]

In Vitro ADME Assays:

  • Metabolic Stability: Assess the stability of the compound in liver microsomes or hepatocytes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.

Conclusion

The protocols and application notes presented here provide a comprehensive and systematic approach to investigate the anticancer potential of Ethyl 3-(4-methoxyphenyl)butanoate and its analogs. By progressing from synthesis and initial in vitro screening to mechanistic studies and in vivo validation, researchers can effectively evaluate this class of compounds for their therapeutic promise in oncology. This structured approach, grounded in established methodologies, will enable the generation of high-quality data to guide future drug discovery and development efforts.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Inoue, T. (2015). Preclinical Drug Testing Using Xenograft Models. Methods in Molecular Biology, 1219, 291-297.
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-protocol. (2025). Clonogenic Assay. [Link]

  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 17(2), 77-83.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Asadi, A., et al. (2017). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 16(1), 139-148.
  • BioCrick. (n.d.). 4-Methoxyphenylacetic acid. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Checkpoint lab. (1994). MTT Cell Assay Protocol. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • MDPI. (2019). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. [Link]

  • Chemsrc. (2025). 4-Methoxyphenylacetic acid. [Link]

  • PubMed. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. [Link]

  • HiMedia Laboratories. (n.d.). 4-Methoxyphenylacetic acid. [Link]

  • Siluk, D., et al. (2010). Pharmacokinetics and Metabolism of (R,R)
  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro.
  • PMC. (n.d.). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. [Link]

  • JoVE. (2010). Clonogenic Assay Procedure. [Link]

  • PMC. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. [Link]

  • ResearchGate. (n.d.). Clonogenic assay of cells. [Link]

  • Symeres. (n.d.). ADME-Tox. [Link]

  • Hilaris Publisher. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. [Link]

  • ACS Omega. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]

  • PMC. (n.d.). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]

  • University of Toronto. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • PubMed. (2010). Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat. [Link]

  • precisionFDA. (n.d.). 4-METHOXYPHENYLACETIC ACID. [Link]

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Application Note: Strategic Asymmetric Syntheses of Ethyl 3-(4-methoxyphenyl)butanoate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Significance

Ethyl 3-(4-methoxyphenyl)butanoate is a highly valuable chiral building block utilized in the development of advanced therapeutics, most notably in the synthesis of GPR40 agonists for type 2 diabetes and novel anti-thrombotic agents. The molecule features a single stereocenter at the C3 position, which dictates its biological activity.

Synthesizing this ester with high enantiomeric excess (ee > 95%) presents a unique chemical challenge. Unlike standard substrates that possess strongly coordinating directing groups (e.g., amides or free carboxylic acids), the ethyl ester moiety is a "poorly coordinative group." This application note details two orthogonal, highly validated methodologies to establish this stereocenter: Transition-Metal Catalyzed Asymmetric Hydrogenation and Rhodium-Catalyzed Asymmetric Conjugate Addition .

Mechanistic Causality & Pathway Selection

As a Senior Application Scientist, selecting the correct synthetic route requires understanding the stereoelectronic demands of your substrate. Do not default to standard Rh-BINAP hydrogenation conditions, as the lack of a strong directing group on the ester will lead to conformational flexibility and poor enantioselection.

Pathway A: Ir-Catalyzed Asymmetric Hydrogenation

Strategic Rationale: Starting from ethyl (E)-3-(4-methoxyphenyl)but-2-enoate, this route is highly atom-economical. Because the ester carbonyl binds weakly to the metal center, traditional Rh or Ru catalysts fail to lock the substrate in a rigid chiral environment. Causality of Catalyst Choice: Iridium complexes bearing bulky, tunable phosphite-sulfoximine or N,P-ligands are mandated here[1]. These catalysts do not rely on bidentate substrate coordination. Instead, they create a deep, sterically demanding chiral pocket. The heterolytic cleavage of H 2​ is facilitated by the ligand environment, and hydride transfer occurs with high facial selectivity dictated purely by the steric differentiation between the methyl and 4-methoxyphenyl groups of the substrate.

Pathway B: Rh-Catalyzed Asymmetric Conjugate Addition

Strategic Rationale: This pathway constructs the C-C bond and the stereocenter simultaneously via the 1,4-addition of 4-methoxyphenylboronic acid to ethyl crotonate. Causality of the Catalytic Cycle: The cycle depends on a Rh(I)-hydroxo precursor. Why is a hydroxo ligand critical? The highly nucleophilic -OH group attacks the electron-deficient boron of the arylboronic acid, forming a boronate intermediate that rapidly undergoes transmetalation to yield the active Aryl-Rh(I) species. The enantiodetermining step is the subsequent migratory insertion (carborhodation) across the olefin[2]. A chiral ligand like (R)-BINAP forces the aryl group to attack from one specific face to minimize steric clashes, generating an oxa-π-allyl rhodium enolate that is finally protonated to release the product.

RhCycle A [Rh(OH)((R)-BINAP)] Active Catalyst B Transmetalation (Boronate Formation) A->B 4-MeO-Ph-B(OH)2 C Aryl-Rh(I) Intermediate [Rh(Ar)((R)-BINAP)] B->C - B(OH)3 D Enantiodetermining Carborhodation C->D Ethyl Crotonate E Oxa-π-allyl Rhodium Enolate D->E F Protonation / Hydrolysis (Product Release) E->F H2O F->A Regeneration

Rh-catalyzed asymmetric 1,4-addition cycle highlighting the enantiodetermining carborhodation step.

Comparative Process Metrics

To guide route selection for scale-up or discovery synthesis, the quantitative metrics of both validated pathways are summarized below.

Process ParameterPathway A: Asymmetric HydrogenationPathway B: Asymmetric Conjugate Addition
Starting Materials Ethyl (E)-3-(4-methoxyphenyl)but-2-enoateEthyl crotonate + 4-MeO-Ph-B(OH) 2​
Optimal Catalyst Ir/phosphite-sulfoximine (1.0 mol%)[Rh(OH)((R)-BINAP)] 2​ (1.5 mol% Rh)
Typical Yield > 95% (Quantitative conversion)85 - 92%
Enantiomeric Excess 94 - 96% ee93 - 97% ee
Reaction Conditions Anhydrous DCM, 50 bar H 2​ , 25 °C, 18 h1,4-Dioxane/H 2​ O, 25 °C, 16 h
Primary Challenge Requires high-pressure H 2​ infrastructureStoichiometric boronic acid byproducts
Atom Economy Excellent (Addition of H 2​ only)Moderate (Loss of boric acid)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that downstream analytical failures are prevented by upstream chemical verification.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

HydroWorkflow S1 Substrate Prep Isomeric Purity (E > 99%) S2 Glovebox Assembly Ir-Catalyst (1 mol%) S1->S2 S3 High-Pressure Reactor H2 Gas (50 bar) S2->S3 S4 Reaction & IPC NMR Conversion Check S3->S4 S5 Chiral HPLC ee% Validation S4->S5

Self-validating experimental workflow for the Ir-catalyzed asymmetric hydrogenation of esters.

Step 1: Substrate Verification (Critical Causality Step) Ensure the starting material, ethyl (E)-3-(4-methoxyphenyl)but-2-enoate, is >99% geometrically pure via 1 H NMR. Causality: The facial selectivity of the hydride transfer is entirely dependent on the olefin geometry. Contamination with the (Z)-isomer will directly erode the final ee%, as it coordinates to the chiral metal center in an inverted orientation.

Step 2: Catalyst Assembly In a nitrogen-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm), dissolve the Ir/phosphite-sulfoximine catalyst precursor (0.005 mmol, 1 mol%) in 2.0 mL of anhydrous, degassed dichloromethane (DCM)[1].

Step 3: Reaction Initiation Add the substrate (0.5 mmol) to the catalyst solution. Transfer the mixture to a stainless-steel high-pressure autoclave. Seal the reactor, remove it from the glovebox, and purge the lines with H 2​ gas three times. Pressurize the reactor to 50 bar of H 2​ . Stir vigorously (800 rpm) at 25 °C for 18 hours.

Step 4: In-Process Control (IPC) - Conversion Validation Carefully vent the H 2​ gas. Withdraw a 50 µL aliquot, evaporate the DCM, and dissolve in CDCl 3​ . Self-Validation: Analyze via 1 H NMR. Confirm the complete disappearance of the olefinic proton signal ( δ ~5.9 ppm) and the appearance of the aliphatic multiplet for the C3 methine proton ( δ ~3.2 ppm). If conversion is <95%, re-pressurize and stir for an additional 6 hours.

Step 5: Enantiomeric Excess Determination Once complete conversion is validated, evaporate the bulk solvent. Determine the ee% via Chiral HPLC (e.g., Chiralcel IB column, Hexane/Isopropanol = 99.5/0.5, flow rate 1.0 mL/min, UV detection at 254 nm).

Protocol B: Rh-Catalyzed Asymmetric Conjugate Addition

Step 1: Catalyst Activation In a nitrogen-filled glovebox, charge a dry Schlenk tube with [Rh(OH)((R)-BINAP)] 2​ (0.015 mmol, 1.5 mol% Rh). Causality: The pre-formed hydroxo complex bypasses the need for strictly controlled in-situ base activation, ensuring a highly reproducible transmetalation rate[2].

Step 2: Reagent Addition Add 4-methoxyphenylboronic acid (1.25 mmol, 2.5 equiv) and 1,4-dioxane (3.0 mL). Stir for 5 minutes to allow the initial boronate formation. Add ethyl crotonate (0.5 mmol, 1.0 equiv).

Step 3: Aqueous Initiation Remove the Schlenk tube from the glovebox and attach it to a standard Schlenk line. Inject degassed H 2​ O (0.3 mL) via syringe. Causality: Water is strictly required to protonate the oxa-π-allyl rhodium enolate intermediate, releasing the product and regenerating the active Rh-hydroxo catalyst species. Stir the biphasic mixture at 25 °C for 16 hours.

Step 4: IPC - TLC/LC-MS Validation Self-Validation: Quench a 20 µL aliquot with saturated aqueous NH 4​ Cl and extract with EtOAc. Check by TLC (Hexanes/EtOAc 8:2, UV active) or LC-MS to confirm the consumption of ethyl crotonate and the formation of the heavier product mass.

Step 5: Workup and Isolation Quench the bulk reaction with saturated aqueous NH 4​ Cl (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to isolate the pure (R)-ethyl 3-(4-methoxyphenyl)butanoate.

References[2] Giving a Second Chance to Ir/Sulfoximine-Based Catalysts for the Asymmetric Hydrogenation of Olefins Containing Poorly Coordinative Groups - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acscatal.9b01366[4]Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222345/[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPUFmi1yqpTdsVMuNFV4T--Z1B8T3OrpHrcv_esB__EjLmSkuETxwRpTiVMQZO4cs-7VS0OeNjkQ2zXTClgTOFQQTspj1ppFTSBZ-8uNuBsaJ77hXNEQWe_KXK9DQ7oIEuj9jJpOyFHcieviRV_ebHiUHSV4m-hifM5HaaQxX8YqpVxqFWNIfp0yWE25N-drxpyNEP-0BqaWcr8wzPU8%3D)]Synthetic Studies in Selected Heterocyclic Compounds - Goa University. URL: http://irgu.unigoa.ac.in/drs/handle/unigoa/146[3]Concise Enantioselective Total Synthesis of Daphenylline Enabled by an Intramolecular Oxidative Dearomatization - Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.2c00953

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Ethyl 3-(4-methoxyphenyl)butanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

System Diagnostics: Reaction Profiling

The synthesis of ethyl 3-(4-methoxyphenyl)butanoate via the 1,4-conjugate addition of 4-methoxyphenylmagnesium bromide to ethyl crotonate is a fundamental organometallic transformation. However, researchers frequently report severely depressed yields (<40%). Because α,β -unsaturated esters are significantly less electrophilic at the β -carbon than their ketone counterparts, the reaction is highly susceptible to competing pathways.

The table below summarizes the quantitative impact of different reaction environments on the product distribution.

Table 1: Quantitative Comparison of Reaction Conditions and Product Distribution

Catalyst SystemAdditiveTemperature Profile1,4-Adduct Yield1,2-Adduct YieldOligomerization
None (Direct Grignard)None0 °C to rt< 10%~65%High
CuI (5 mol%)None-78 °C to rt40 - 50%15 - 20%Moderate
CuBr·SMe₂ (5 mol%)TMSCl (2.0 eq)-78 °C (Strict)> 90% < 2%Trace

Root Cause Analysis & FAQs

Q1: Why am I seeing significant ester cleavage and 1,2-addition products instead of the desired 1,4-conjugate addition? A: Grignard reagents are "hard" nucleophiles that preferentially attack the "hard" electrophilic center (the ester carbonyl carbon) via 1,2-addition. To redirect the attack to the "soft" β -carbon (1,4-addition), a Copper(I) catalyst must be introduced. Copper transmetalates with the Grignard reagent to form a softer, highly selective organocuprate intermediate [1].

Q2: I added a Cu(I) catalyst, but my yield is still stuck at 45%. How can I drive the reaction to completion? A: The addition of Chlorotrimethylsilane (TMSCl) is the critical missing variable. According to the Corey-Boaz mechanism, the organocuprate forms a reversible d−π∗ complex with the alkene, followed by oxidative addition to a high-energy Cu(III) enolate [1]. Without TMSCl, this step is highly reversible and sluggish for esters. TMSCl acts as a Lewis acid and a powerful electrophilic trap, rapidly silylating the Cu(III) enolate to form a stable silyl ketene acetal. This renders the 1,4-addition irreversible and accelerates the reaction rate by orders of magnitude [2].

Q3: My reaction mixture turns into a thick, un-stirrable gel. What is happening? A: Ethyl crotonate is highly prone to anionic polymerization. If the local concentration of the cuprate is too high, or if the internal temperature spikes above -40 °C during the substrate addition, the generated enolate can undergo sequential Michael additions with unreacted ethyl crotonate. Strict cryogenic control (-78 °C) and inverse-addition techniques are required to suppress this.

Standard Operating Procedure (SOP): TMSCl-Accelerated Cu-Catalyzed Conjugate Addition

Self-Validating Protocol optimized for a 10 mmol scale.

Phase 1: Catalyst & Reagent Preparation
  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add CuBr·SMe₂ (103 mg, 0.50 mmol, 5 mol%) and anhydrous THF (20 mL). Stir to dissolve.

  • Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes for at least 10 minutes.

    • Validation Check: The solution should remain clear and colorless to pale yellow. Any green/blue tint indicates Cu(II) oxidation; discard and restart.

Phase 2: Cuprate Formation & Activation
  • Dropwise add 4-methoxyphenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 eq) over 10 minutes.

    • Validation Check: The solution will rapidly darken to a deep brown/purple, visually confirming the formation of the active organocuprate species.

  • Stir at -78 °C for 15 minutes to ensure complete transmetalation.

  • Add freshly distilled TMSCl (2.54 mL, 20.0 mmol, 2.0 eq) dropwise.

    • Mechanistic Note: TMSCl must be added before the ester to pre-activate the system and prevent localized polymerization of the incoming substrate.

Phase 3: Substrate Addition & Trapping
  • Dilute ethyl crotonate (1.14 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous THF.

  • Add the ester solution dropwise via syringe pump over 30 minutes (0.16 mL/min). Direct the needle flow down the inner wall of the flask to pre-cool the drops before they contact the reaction mixture.

  • Stir at -78 °C for 2 hours.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc 9:1, UV/KMnO₄ stain). The UV-active ethyl crotonate ( Rf​ ~0.6) should be completely consumed, replaced by a new prominent spot ( Rf​ ~0.5).

Phase 4: Quench & Hydrolysis
  • Quench the reaction strictly at -78 °C by rapidly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring for 1 hour.

    • Mechanistic Note: This extended stirring step is mandatory. It hydrolyzes the intermediate silyl ketene acetal to the final ethyl 3-(4-methoxyphenyl)butanoate product.

  • Extract with diethyl ether (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Mechanistic Pathway Visualization

MechanisticPathway Start Ethyl Crotonate + 4-MeO-PhMgBr Cuprate Organocuprate Formation [4-MeO-Ph-CuL] Start->Cuprate CuBr·SMe₂ (5 mol%) SideProduct 1,2-Addition / Oligomers (Undesired) Start->SideProduct Direct Grignard (No Cu catalyst) PiComplex d-π* Complexation (Reversible) Cuprate->PiComplex Substrate Addition CuIII Cu(III) Enolate (High Energy) PiComplex->CuIII Oxidative Addition CuIII->PiComplex Reductive Elimination (Without TMSCl) TMSCl TMSCl Trapping (Irreversible) CuIII->TMSCl TMSCl Present SilylAcetal Silyl Ketene Acetal (Stable Intermediate) TMSCl->SilylAcetal Fast Silylation Hydrolysis Aqueous Acid Quench (NH₄Cl / H₂O) SilylAcetal->Hydrolysis Workup Product Ethyl 3-(4-methoxyphenyl)butanoate (Target Product) Hydrolysis->Product Desilylation

Catalytic cycle of the Cu-mediated conjugate addition, highlighting the irreversible TMSCl trapping.

References

  • Corey, E. J.; Boaz, N. W. "The Reactions of Combined Organocuprate-Chlorotrimethylsilane Reagents with Conjugated Carbonyl Compounds." Tetrahedron Letters, 1985, 26(49), 6019-6022. URL: [Link]

  • Woodward, S. "Decoding the 'black box' reactivity that is organocuprate conjugate addition chemistry." Chemical Society Reviews, 2000, 29, 393-401. URL: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Rhodium-Catalyzed 1,4-Addition (Hayashi-Miyaura Reaction)

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the asymmetric 1,4-addition of 4-methoxyphenylboronic acid to ethyl crotonate. Below, you will find mechanistic insights, troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Overview & Reaction Causality

The synthesis of ethyl 3-(4-methoxyphenyl)butanoate relies on a Rh(I)-catalyzed conjugate addition [1]. The catalytic cycle is a delicate balance of three primary steps: transmetalation, 1,4-insertion, and protonation. Deviation from optimal conditions—specifically regarding proton sources and base additives—leads to pathway divergence. Understanding the causality behind these divergences is critical to suppressing side reactions such as protodeboronation, Heck-type elimination, or boronic acid homocoupling.

G RhOH [Rh(OH)(L)₂] Active Catalyst RhAr [Rh(Ar)(L)₂] Aryl-Rhodium RhOH->RhAr Transmetalation + 4-MeO-C₆H₄B(OH)₂ RhEnolate [Rh(Enolate)(L)₂] Oxa-π-allyl Rhodium RhAr->RhEnolate 1,4-Insertion + Ethyl Crotonate Protodeboronation Anisole (Protodeboronation) RhAr->Protodeboronation Excess H₂O RhEnolate->RhOH Protonation + H₂O Product Ethyl 3-(4-methoxyphenyl)butanoate (Target Product) RhEnolate->Product Releases Heck Heck-type Alkene (β-Hydride Elimination) RhEnolate->Heck Lack of H₂O

Caption: Catalytic cycle of the Rh-catalyzed 1,4-addition highlighting side reaction divergence points.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of anisole in my crude NMR. How do I suppress this? A1: Anisole is the protodeboronation product of 4-methoxyphenylboronic acid.

  • Causality: The aryl-rhodium intermediate [Rh(Ar)(L)2] can be prematurely protonated by water before the 1,4-insertion into ethyl crotonate occurs. 4-Methoxyphenylboronic acid is particularly susceptible because the electron-donating methoxy group stabilizes the electrophilic attack of the proton on the ipso-carbon.

  • Solution: Optimize your water content. The catalytic cycle requires stoichiometric water for the final protonation of the rhodium enolate, but excess water at high temperatures accelerates protodeboronation. Use a controlled co-solvent system (e.g., 1,4-Dioxane/H₂O 10:1) and lower the reaction temperature to 50 °C. Always use a slight excess of the boronic acid (1.2 equiv) to compensate for unavoidable trace loss.

Q2: My reaction yields ethyl 3-(4-methoxyphenyl)but-2-enoate instead of the desired saturated ester. Why is the Heck-type product forming? A2:

  • Causality: After the 1,4-insertion, the resulting oxa-π-allyl rhodium (rhodium enolate) intermediate must be protonated to release the product and regenerate the [Rh(OH)(L)2] catalyst. If the proton source (water) is strictly excluded or insufficient, the intermediate undergoes β-hydride elimination. This forms the α,β-unsaturated Heck-type product and leaves a rhodium-hydride species, which often leads to catalyst deactivation [2].

  • Solution: Ensure the presence of a proton source. Adding 1–2 equivalents of H₂O or utilizing an aqueous co-solvent ensures rapid protonation, kinetically outcompeting the β-hydride elimination pathway.

Q3: The conversion is low, and I am recovering unreacted ethyl crotonate. How can I drive the reaction to completion? A3:

  • Causality: The transmetalation step between the rhodium catalyst and the neutral boronic acid is sluggish.

  • Solution: Add a mild base additive (e.g., 0.1 equiv KOH). The base coordinates to the boronic acid, forming a reactive boronate complex [ArB(OH)3]⁻. This tetra-coordinated species is significantly more nucleophilic and undergoes transmetalation to the Rh(I) center much faster than the neutral boronic acid, allowing the reaction to proceed efficiently at lower temperatures [3].

Q4: I see 4,4'-dimethoxybiphenyl in my GC-MS analysis. What causes this? A4:

  • Causality: Oxidative homocoupling of the arylboronic acid occurs when trace oxygen is present in the system. Rhodium can catalyze this oxidative coupling, consuming your starting material.

  • Solution: Strictly degas all solvents (freeze-pump-thaw or sparge with argon for 30 minutes) and conduct the reaction under a positive pressure of Argon.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the dominant product pathways during the optimization of ethyl 3-(4-methoxyphenyl)butanoate synthesis.

EntrySolvent SystemBase AdditiveTemp (°C)Yield (%)ee (%)Dominant Side Reaction
1Toluene (Anhydrous)None801585β-Hydride Elimination (Heck Product)
21,4-Dioxane / H₂O (1:1)None804590Protodeboronation (Anisole)
31,4-Dioxane / H₂O (10:1)None506595Sluggish Transmetalation (Low Conversion)
4 1,4-Dioxane / H₂O (10:1) KOH (0.1 eq) 50 95 98 None (Optimal Conditions)

Self-Validating Experimental Protocol

This protocol incorporates built-in visual and analytical validation checkpoints to ensure the integrity of each step.

Step 1: Catalyst Activation

  • Action: In an argon-filled glovebox, charge a Schlenk flask with [Rh(nbd)Cl]₂ (1.5 mol%), chiral ligand (S)-BINAP (3.3 mol%), and degassed 1,4-dioxane (0.2 M relative to substrate). Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a cloudy orange suspension to a homogeneous deep-red solution. This color shift confirms the successful ligand exchange and the formation of the active monomeric [Rh(BINAP)]⁺ complex.

Step 2: Reagent Assembly

  • Action: To the active catalyst solution, add 4-methoxyphenylboronic acid (1.2 equiv) and aqueous KOH (0.1 equiv, dissolved in the required volume of H₂O to achieve a 10:1 Dioxane:H₂O ratio). Finally, inject ethyl crotonate (1.0 equiv).

  • Validation Check: The addition of the base should cause a slight, transient exotherm. The boronic acid must fully dissolve within 5 minutes, indicating the formation of the highly soluble, reactive boronate complex.

Step 3: Reaction Execution & Monitoring

  • Action: Seal the flask, remove it from the glovebox, and heat to 50 °C for 4 hours under positive argon pressure.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ethyl crotonate (KMnO₄ active, Rf = 0.6) should disappear. The desired product will appear as a strongly UV-active spot at Rf = 0.45. The absence of a fast-eluting UV-active spot (Rf = 0.9, anisole) confirms the successful suppression of protodeboronation.

Step 4: Workup & Isolation

  • Action: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Validation Check: ¹H NMR (CDCl₃) of the isolated product must show a characteristic doublet at ~1.25 ppm (CH₃ group) and a multiplet at ~3.2 ppm (benzylic CH). The absence of vinylic protons (typically 5.5–7.0 ppm) definitively differentiates the target from the Heck-type alkene side product.

References

  • Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst. The Journal of Organic Chemistry. URL: [Link]

  • Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands. The Journal of Organic Chemistry. URL: [Link]

  • Chiral Metal Nanoparticle Systems as Heterogeneous Catalysts beyond Homogeneous Metal Complex Catalysts for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society. URL: [Link]

Improving the purity of synthetic Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and purification of Ethyl 3-(4-methoxyphenyl)butanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and aim to achieve the highest standards of purity. We understand that even with established protocols, unexpected challenges can arise. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in fundamental chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid guidance.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

Low yield can stem from several stages of the synthesis. The most common culprits are incomplete reaction, mechanical losses during workup, or side reactions. For instance, in a typical synthesis involving the reduction of an unsaturated precursor like ethyl (E)-3-(4-methoxyphenyl)but-2-enoate, an inactive hydrogenation catalyst or insufficient reaction time will lead to a mixture of starting material and product, reducing the isolated yield of the desired compound. During the workup, vigorous shaking of a separatory funnel can create emulsions, leading to poor phase separation and loss of product.[1][2]

Q2: My ¹H NMR spectrum shows a complex multiplet around 7.0-7.5 ppm and a singlet around 9.8 ppm. What are these impurities?

The multiplet in the aromatic region likely indicates the presence of unreacted starting materials or side-products. A sharp singlet around 9.8 ppm is highly characteristic of an aldehyde proton. This strongly suggests contamination from p-anisaldehyde, which may have been carried over from a preceding Wittig or aldol condensation step used to create the butenoate precursor.

Q3: I'm struggling to remove a closely-related impurity that has a similar polarity to my product. What is the most effective method?

When impurities have very similar polarities, standard extraction and even basic column chromatography can be challenging. The most robust solution is flash column chromatography with a shallow solvent gradient.[3][4] This technique enhances the separation between compounds with small differences in retention factor (Rf). For particularly difficult separations, using a different solvent system (e.g., Toluene/Acetone instead of Hexane/Ethyl Acetate) can alter the selectivity and improve resolution.

Q4: My product is a persistent oil, making it difficult to purify by recrystallization. What are my options?

Ethyl 3-(4-methoxyphenyl)butanoate is typically an oil or a low-melting solid.[5] If recrystallization is not feasible, the primary methods for purification are vacuum distillation or column chromatography. Vacuum distillation is ideal if the impurities are non-volatile (e.g., baseline material on a TLC plate) or have a significantly different boiling point.[6] Column chromatography is more versatile and can separate a wider range of impurities.[7][8]

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and resolving specific purity issues encountered during your synthesis.

Workflow for Diagnosing and Resolving Purity Issues

The following diagram outlines a logical workflow for troubleshooting an impure sample of Ethyl 3-(4-methoxyphenyl)butanoate.

G cluster_0 Diagnosis cluster_1 Impurity Identification & Action cluster_2 Verification start Impure Product Obtained tlc Run Analytical TLC (e.g., 4:1 Hexane:EtOAc) start->tlc nmr Acquire ¹H NMR Spectrum start->nmr impurity_high_rf Spot at Higher Rf? (Less Polar Impurity) tlc->impurity_high_rf impurity_low_rf Spot at Lower Rf? (More Polar Impurity) tlc->impurity_low_rf impurity_aldehyde Aldehyde Peak (~9.8 ppm) in NMR? nmr->impurity_aldehyde impurity_alkene Alkene Peaks (5.5-7.0 ppm) in NMR? nmr->impurity_alkene action_column Purify via Flash Column Chromatography impurity_high_rf->action_column impurity_low_rf->action_column action_wash Perform Aqueous Wash (e.g., NaHSO₃ solution) impurity_aldehyde->action_wash action_rerun Re-run Reaction or Optimize (e.g., Hydrogenation) impurity_alkene->action_rerun if still impure final_nmr Acquire Final NMR & GC-MS for Purity Confirmation action_column->final_nmr action_wash->final_nmr action_rerun->action_column if still impure

Caption: Troubleshooting workflow for purity issues.

Problem 1: Contamination with Unreacted Starting Material (Unsaturated Ester)
  • Symptom: Your ¹H NMR spectrum shows peaks in the vinyl region (typically 5.5-7.0 ppm), and TLC analysis reveals a spot with a slightly higher Rf value than the product.

  • Root Cause: This is a classic case of an incomplete reduction reaction. Potential causes include:

    • Catalyst Deactivation: The hydrogenation catalyst (e.g., Palladium on Carbon) may have lost activity due to exposure to air or impurities in the substrate.

    • Insufficient Hydrogen Pressure: The reaction vessel may not have been properly flushed with hydrogen, or the pressure was too low.

    • Inadequate Reaction Time: The reaction was stopped before all the starting material was consumed.

  • Proposed Solution: The most direct solution is to resubmit the impure material to the reduction conditions. However, if the catalyst was the issue, fresh catalyst must be used. For robust removal of trace amounts, flash column chromatography is highly effective.

Problem 2: Presence of Aldehydic Impurities (p-Anisaldehyde)
  • Symptom: A distinct singlet appears in the ¹H NMR spectrum between 9.5 and 10.0 ppm. The product may also have a faint, sweet smell characteristic of the aldehyde.

  • Root Cause: p-Anisaldehyde was likely used in a previous step (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) to generate the unsaturated ester precursor. Incomplete reaction or insufficient purification in that step leads to its carryover.

  • Proposed Solution: Aldehydes can be effectively removed during the aqueous workup by washing the organic layer with a saturated sodium bisulfite (NaHSO₃) solution. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.

Protocol: Bisulfite Wash for Aldehyde Removal
  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (approx. 10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aldehyde-bisulfite adduct will be in the lower aqueous layer.

  • Drain the aqueous layer and wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Problem 3: Residual Heterogeneous Catalyst (e.g., Pd/C)
  • Symptom: The isolated product, which should be a colorless or pale yellow oil, has a gray or black tint.

  • Root Cause: Fine particles of the heterogeneous catalyst were not fully removed by standard filtration.

  • Proposed Solution: The product must be re-dissolved and filtered through a pad of Celite® (diatomaceous earth). The fine porous structure of Celite effectively traps these microscopic catalyst particles.

Protocol: Filtration through Celite
  • Place a small plug of cotton at the bottom of a Hirsch or Büchner funnel.

  • Add a 1-2 cm layer of Celite over the cotton plug.

  • Gently press down on the Celite bed with a flat object (like a stopper) to pack it lightly.

  • Wet the Celite pad with the solvent that will be used for elution (e.g., ethyl acetate).

  • Dissolve the crude product in a minimum amount of the same solvent.

  • Carefully pour the solution onto the Celite pad and apply gentle vacuum.

  • Rinse the flask with a small amount of fresh solvent and pass it through the filter to ensure all product is collected.

  • Collect the clear filtrate and remove the solvent under reduced pressure.

Section 3: Standard Purification Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This is the most powerful and versatile method for purifying Ethyl 3-(4-methoxyphenyl)butanoate from a variety of impurities.

G cluster_0 Column Preparation cluster_1 Sample Loading cluster_2 Elution & Collection cluster_3 Final Processing prep_1 Select Column Size (Based on sample mass) prep_2 Pack with Silica Gel (Slurry method preferred) prep_1->prep_2 prep_3 Equilibrate with Low-Polarity Eluent prep_2->prep_3 load_3 Carefully Add Sample to Top of Column load_1 Dissolve Crude Product in Minimum Solvent load_2 Adsorb onto Silica (Dry Loading) load_1->load_2 load_2->load_3 elute_1 Run Column with Gradient (e.g., 2% to 15% EtOAc in Hexane) elute_2 Collect Fractions elute_1->elute_2 elute_3 Monitor Fractions by TLC elute_2->elute_3 proc_1 Combine Pure Fractions elute_3->proc_1 proc_2 Remove Solvent via Rotary Evaporation proc_1->proc_2 proc_3 Dry Under High Vacuum proc_2->proc_3

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will place the product spot at an Rf of ~0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Select a column size appropriate for your sample amount (see table below). Pack the column with silica gel (40-63 µm particle size is recommended for high resolution) using the slurry method to avoid air bubbles.[4]

  • Sample Loading: For optimal separation, use a "dry loading" technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 2% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent to move your compound down the column. Collect fractions continuously.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the resulting oil under high vacuum to remove any residual solvent.

Quantitative Data for Column Chromatography

Crude Sample Mass (g)Column Diameter (cm)Silica Gel Mass (g)Eluent Volume (mL, approx.)
0.1 - 0.4220 - 40200 - 400
0.4 - 1.0340 - 80400 - 800
1.0 - 5.05100 - 2501000 - 2500

Table based on guidelines for flash chromatography.[4]

Section 4: Reference Data for Pure Product

Confirming the purity of your final product requires comparison against reliable analytical data.

Analysis TypeExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.11 (d, 2H), ~6.84 (d, 2H), ~4.10 (q, 2H), ~3.79 (s, 3H), ~3.40 (m, 1H), ~2.60 (d, 2H), ~1.22 (t, 3H), ~1.20 (d, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~172.5, ~158.0, ~136.0, ~128.0, ~114.0, ~60.5, ~55.2, ~45.0, ~35.0, ~21.5, ~14.2. (Values are estimates based on similar structures[9][10])
Mass Spec (EI) m/z (relative intensity): 222 (M+), 149, 121.
Appearance Colorless to pale yellow oil.[5]

References

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]

  • Supporting Information - Rsc.org. Royal Society of Chemistry. [Link]

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4. PubChem. [Link]

  • Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3. PubChem. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • (Z)-ethyl 3-(4-methoxyphenoxy)but-2-enoate - Optional[13C NMR] - Chemical - SpectraBase. SpectraBase. [Link]

  • US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. University of Missouri–St. Louis. [Link]

  • SOP: CRYSTALLIZATION. University of the Fraser Valley. [Link]

  • Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Synthesis of Ethyl Butanoate via Esterification. Scribd. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC. National Center for Biotechnology Information. [Link]

  • CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Recrystallization-1.doc.pdf. University of Massachusetts. [Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution. Moodle@Units. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique - Semantic Scholar. Semantic Scholar. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 3-(4-methoxyphenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Section 1: Initial Work-up and Crude Product Issues

This section addresses problems that arise after the synthesis and before the main purification step. A proper work-up is critical for a successful final purification.

FAQ 1.1: My crude reaction mixture is dark brown and viscous after synthesis. What is the likely cause and how can I prevent it?

Answer:

Probable Cause: Dark, tarry crude products are often the result of side reactions or polymerization, especially if your synthesis involves strong acids or heating. For instance, if using a Friedel-Crafts type reaction with anethole or a related methoxyphenyl alkene, the electron-rich aromatic ring and the double bond are susceptible to polymerization under harsh acidic conditions.

Troubleshooting and Prevention:

  • Temperature Control: Maintain strict temperature control during the reaction. For exothermic reactions, ensure efficient cooling to prevent temperature spikes that can accelerate side reactions.

  • Catalyst Choice: If applicable, consider using a milder Lewis acid or a lower concentration of the acid catalyst.

  • Reaction Quenching: After the reaction is complete (as monitored by Thin Layer Chromatography - TLC), quench the reaction promptly by pouring it into a cold, weak base solution (e.g., saturated sodium bicarbonate). This neutralizes the acid catalyst and prevents further reactions during work-up.[1]

  • Aqueous Work-up: Perform a thorough aqueous work-up to remove acid residues and water-soluble byproducts. Wash the organic layer sequentially with a weak base, water, and finally, brine to aid in breaking emulsions and removing residual water.[2]

FAQ 1.2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Answer:

Probable Cause: Emulsions are common when dealing with crude reaction mixtures containing surfactants, fine particulates, or compounds that can bridge the organic and aqueous layers.

Solutions:

  • Add Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool to break up the fine droplets.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a highly effective method to separate the layers.

Section 2: Purification by Flash Column Chromatography

Flash column chromatography is a primary technique for purifying moderately polar compounds like Ethyl 3-(4-methoxyphenyl)butanoate.[3][4]

Troubleshooting Guide: Common Chromatography Problems
Problem Probable Cause(s) Solution(s)
Poor Separation (Co-elution of Impurities) Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between the product and impurities.Optimize the Mobile Phase: Use TLC to test various solvent systems. Aim for an Rf value of ~0.3 for the target compound.[5] If an impurity is less polar (higher Rf), decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). If the impurity is more polar (lower Rf), increase the polarity.
Column Overloading: Too much crude material was loaded onto the column.Reduce the Load: As a general rule, the amount of crude material should be about 5-10% of the mass of the silica gel.[5] For difficult separations, this may need to be reduced to 1-2%.
Streaking or Tailing of the Product Spot on TLC/Column Compound is too Polar for the Solvent System: The compound interacts very strongly with the silica gel.Increase Mobile Phase Polarity: Add a small amount of a more polar solvent (e.g., methanol in a dichloromethane system) to the mobile phase to reduce strong interactions with the silica.
Acidic/Basic Impurities or Product: The compound itself or impurities may be acidic or basic, leading to strong interactions with the silica.Modify the Mobile Phase: Add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Sample Insolubility: The crude sample was not fully dissolved in the loading solvent.Use Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[5]
Workflow: Optimizing a Flash Chromatography Separation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation & Execution cluster_2 Phase 3: Analysis A 1. Dissolve Crude in Volatile Solvent B 2. Run Analytical TLCs (e.g., 9:1, 4:1, 1:1 Hex:EtOAc) A->B C 3. Identify Optimal Rf (Aim for ~0.3) B->C D 4. Pack Column with Optimal Solvent System C->D Use optimized solvent system E 5. Load Sample (Wet or Dry Loading) D->E F 6. Elute and Collect Fractions E->F G 7. Analyze Fractions by TLC F->G H 8. Combine Pure Fractions G->H I 9. Evaporate Solvent H->I J J I->J Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

Section 3: Purification by Vacuum Distillation

For thermally stable, high-boiling point liquids like Ethyl 3-(4-methoxyphenyl)butanoate, vacuum distillation is an excellent method for removing non-volatile impurities or those with significantly different boiling points.[2][6]

FAQ 3.1: My product is decomposing (turning dark) during distillation, even under vacuum. How can I prevent this?

Answer:

Probable Cause: High-boiling esters can be susceptible to thermal decomposition, especially if residual acidic or basic impurities are present which can catalyze degradation.[6][7] The temperature required to boil the compound, even under a standard laboratory vacuum, might be too high.

Solutions:

  • Improve the Vacuum: The lower the pressure, the lower the boiling point. Ensure all joints are properly greased and sealed.[8] Use a high-vacuum pump instead of a water aspirator for a significant reduction in boiling point.

  • Pre-treatment: Before distilling, wash the crude product with a dilute sodium bicarbonate solution to remove any trace acids, followed by a water wash and thorough drying.

  • Use a Short Path Apparatus: A Kugelrohr or short path distillation apparatus minimizes the distance the vapor has to travel, which allows for distillation at lower temperatures and reduces the time the compound spends at high heat.[9][10]

  • Avoid Overheating: Heat the distillation flask in a heating mantle with gentle stirring. Do not heat the flask above the liquid level to prevent "baking" the residue.[7]

Troubleshooting Guide: Vacuum Distillation Issues
Problem Probable Cause(s) Solution(s)
Bumping / Uncontrolled Boiling No Stirring/Boiling Chips: Uneven heating leads to superheating and violent boiling.Always use a magnetic stir bar. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[8]
Residual Low-Boiling Solvents: Small amounts of solvent left from the work-up will boil rapidly as the vacuum is applied.Apply the vacuum gradually at room temperature first to remove any volatile solvents before you begin heating.[8]
Inability to Achieve a Good Vacuum Leaks in the System: Ungreased joints, cracked glassware, or poor hose connections are common culprits.Inspect all glassware for cracks.[8] Ensure all ground glass joints are lightly and evenly greased. Use thick-walled vacuum tubing.
Product Refluxes but Does Not Distill Over Insufficient Heating or Excessive Heat Loss: The vapor is condensing before it reaches the condenser.Insulate the distillation head and Claisen adapter with glass wool or aluminum foil to minimize heat loss.[8] Ensure the heating mantle is set to a temperature appropriately above the liquid's boiling point at that pressure.
Logical Flow: Troubleshooting Distillation Failure

G Start Problem: Product Not Distilling Check_Vac Is the vacuum pressure low enough? (<1 mmHg) Start->Check_Vac Check_Temp Is the heating mantle temperature ~20-30°C above the expected BP? Check_Vac->Check_Temp Yes Improve_Vac Action: Use a stronger pump or check for major leaks Check_Vac->Improve_Vac No Check_Insulation Is the distillation head insulated? Check_Temp->Check_Insulation Yes Increase_Heat Action: Cautiously increase heating mantle temperature Check_Temp->Increase_Heat No Check_Leaks Check for leaks: Grease joints, inspect hoses Success Product Distills Check_Leaks->Success No Leaks Found Fix_Leaks Action: Re-grease joints, replace tubing Check_Leaks->Fix_Leaks Leaks Found Check_Insulation->Check_Leaks Yes Insulate Action: Wrap head with glass wool/foil Check_Insulation->Insulate No Fix_Leaks->Check_Vac Insulate->Check_Insulation Increase_Heat->Check_Temp Improve_Vac->Check_Vac

Caption: A step-by-step diagnostic for failed vacuum distillation.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 5). How to Extract Aromatic Compounds for High Purity. Retrieved from [Link]

  • Google Patents. (1970, May 19). US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
  • Google Patents. (1943, July 13). US2324088A - Distillation of high boiling esters.
  • World Journal of Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Girolami Group Website. (2020, October 8). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Labnetwork. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Retrieved from [Link]

  • Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis of Ethyl 3-(4-methoxyphenyl)butanoate . This guide is engineered for process chemists and drug development professionals utilizing the Rhodium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura reaction) of 4-methoxyphenylboronic acid to ethyl crotonate.

While this transition-metal-catalyzed coupling is highly efficient for constructing chiral β -aryl esters[1], the electron-rich nature of the 4-methoxyphenyl moiety introduces specific byproduct pathways that can severely compromise yield and enantiomeric excess (ee) if not rigorously controlled.

Mechanistic Pathway & Byproduct Diversion

To effectively troubleshoot a reaction, one must first understand the causality of the catalytic cycle. The active catalyst is a Rh(I)-hydroxo complex. The critical turnover-limiting step is often the migratory insertion of the coordinated ethyl crotonate, while the most common modes of failure occur during transmetalation and protonolysis[2].

G Rh_OH Rh(I)-OH Complex (Active Catalyst) Transmetal Transmetalation (+ 4-MeO-Ph-B(OH)2) Rh_OH->Transmetal Rh_Ar Rh(I)-Aryl Intermediate Transmetal->Rh_Ar - B(OH)3 Anisole Byproduct: Anisole (Protodeboronation) Transmetal->Anisole Excess H2O / Heat Coord Olefin Coordination (+ Ethyl Crotonate) Rh_Ar->Coord Biphenyl Byproduct: Dimer (Homocoupling) Rh_Ar->Biphenyl Trace O2 Insert Migratory Insertion Coord->Insert Rh_Enol Oxa-π-allyl Rh(I) Intermediate Insert->Rh_Enol Proton Protonolysis (+ H2O) Rh_Enol->Proton Proton->Rh_OH Regenerate Prod Target Ester Product Proton->Prod Release

Catalytic cycle of the Hayashi-Miyaura reaction highlighting byproduct diversion pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my GC-MS showing massive amounts of anisole instead of the desired product?

The Causality: You are observing protodeboronation (hydrolysis of the boronic acid). The 4-methoxyphenylboronic acid is highly electron-rich. The strongly electron-donating methoxy group stabilizes the transition state during the ipso-protonation of the carbon-boron bond by water. This makes it hydrolyze into anisole much faster than neutral or electron-deficient boronic acids[2]. The Solution:

  • Control Water Stoichiometry: Do not use bulk aqueous solvents. Restrict water to exactly 1.5 equivalents relative to the boronic acid. Water is required for the protonolysis of the Rh-enolate to release the product, but excess water accelerates protodeboronation.

  • Reagent Offset: Always use a slight excess (1.1 to 1.2 equivalents) of 4-methoxyphenylboronic acid to mathematically compensate for the unavoidable baseline rate of hydrolysis[2].

Q2: I am isolating 4,4'-dimethoxybiphenyl as a crystalline impurity. How do I prevent this?

The Causality: This is the result of oxidative homocoupling . In the presence of trace oxygen, the Rh(I) species undergoes oxidative addition to form a Rh(III)-peroxo complex. This high-valent center facilitates the transmetalation of two arylboronic acid molecules, followed by rapid reductive elimination to form the biaryl dimer. The Solution: Implement strict Schlenk techniques. The 1,4-dioxane/water solvent mixture must be rigorously degassed using at least three freeze-pump-thaw cycles prior to the introduction of the Rh-catalyst.

Q3: The reaction stalls at ~50% conversion of ethyl crotonate, and the solution turns black. What is poisoning the catalyst?

The Causality: You are likely experiencing catalyst poisoning via saponification . If your base (e.g., KOH or NaOH) is too concentrated, it hydrolyzes the ethyl crotonate starting material into crotonic acid. The resulting crotonate anion is a strong π -donor that tightly coordinates to the empty coordination site of the Rh(I) center, acting as a competitive inhibitor. The subsequent black precipitate is Rh(0), formed when the stalled, ligand-stripped catalyst over-reduces and aggregates. The Solution: Switch to a milder base such as aqueous NaHCO3​ , or strictly limit KOH to catalytic amounts (0.1 eq) purely to initiate the formation of the active Rh-OH species.

Quantitative Byproduct Distribution

The following table summarizes the causal relationship between reaction conditions and the quantitative distribution of products and byproducts.

Reaction ConditionTarget Ester Yield (%)Anisole (Protodeboronation) (%)Biaryl Dimer (Homocoupling) (%)Unreacted Ethyl Crotonate (%)
Optimized (1.1 eq ArB(OH)₂, 1.5 eq H₂O, N₂, 40°C)88% 8%< 1%3%
Excess H₂O (10.0 eq H₂O)45% 48%< 1%50%
Aerobic (No solvent degassing)60% 10%25%20%
Strong Base Excess (1.0 eq KOH)30% 15%< 1%10% (Remainder lost as crotonic acid)

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, use the following self-validating methodology. Every critical step includes a visual or analytical checkpoint to confirm the reaction is proceeding along the correct mechanistic pathway.

Step 1: Catalyst Activation

  • In an oven-dried Schlenk flask under N₂, combine [Rh(cod)Cl]2​ (1.5 mol%) and (S)-BINAP (3.3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate) and aqueous NaHCO3​ (0.1 equivalents).

  • Validation Checkpoint: Stir at room temperature for 15 minutes. The suspension must transition from a cloudy yellow to a deep, homogeneous clear red . This optical shift confirms the successful ligand exchange and generation of the active Rh(I)-hydroxo complex.

Step 2: Substrate & Reagent Addition

  • Inject ethyl crotonate (1.0 eq) dropwise.

  • Add 4-methoxyphenylboronic acid (1.15 eq) in one portion.

  • Validation Checkpoint: A mild exotherm should be observed. If the solution immediately turns opaque black, the system has been breached by oxygen or the base concentration was too high, resulting in Rh(0) precipitation. Stop and restart.

Step 3: Reaction Monitoring

  • Heat the reaction to 40°C for 6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The 4-methoxyphenylboronic acid spot (baseline, highly UV active) should disappear. You will observe a faint high- Rf​ spot (anisole byproduct) and a dominant mid- Rf​ spot (target ester). The target ester will weakly absorb UV but will stain brightly with KMnO4​ .

Step 4: Quench and Isolation

  • Quench the reaction by adding saturated aqueous NH4​Cl to neutralize the system and prevent post-reaction saponification.

  • Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

  • Purify via silica gel flash chromatography to separate the target ester from trace anisole and ligand residues.

References

  • [1] Title: CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals - Books | Source: rsc.org | URL:

  • [2] Title: Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst | The Journal of Organic Chemistry | Source: acs.org | URL:

Sources

Troubleshooting esterification reactions for aromatic butanoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aromatic Butanoate Synthesis. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic bottlenecks associated with esterifying aromatic alcohols (such as phenols and benzyl alcohols) with butanoic acid derivatives.

Phenolic hydroxyls present distinct electronic and steric challenges. Because the oxygen's lone pairs are delocalized into the aromatic ring, phenols are significantly weaker nucleophiles than aliphatic alcohols[1]. Consequently, traditional equilibrium-driven methods often fail, necessitating highly activated electrophiles or specialized catalytic coupling. This guide establishes self-validating protocols, mechanistic troubleshooting, and field-proven causality to ensure high-yield syntheses.

Visual Decision Matrix

G Start Aromatic Butanoate Synthesis Substrate Substrate Type? Start->Substrate Phenol Phenol (Poor Nucleophile) Substrate->Phenol Aryl-OH Benzyl Benzyl Alcohol (Good Nucleophile) Substrate->Benzyl Aryl-CH2-OH AcidSens Acid-Sensitive Groups? Phenol->AcidSens WaterSens Water-Sensitive Equilibrium? Benzyl->WaterSens Steglich Steglich Esterification (DCC/DMAP) AcidSens->Steglich Yes AcidChloride Acid Chloride Method (Pyridine/TEA) AcidSens->AcidChloride No WaterSens->Steglich Yes Fischer Fischer Esterification (H2SO4, Dean-Stark) WaterSens->Fischer No

Decision matrix for selecting the optimal aromatic butanoate synthesis pathway.

Module 1: Quantitative Method Comparison

To establish a rational basis for experimental design, the following table synthesizes the operational parameters of the three primary esterification methods used for aromatic butanoates.

MethodReagentsPhenol ReactivityBenzyl Alcohol ReactivityPrimary ByproductKey Limitation
Fischer Butanoic acid + cat. H⁺Poor (<10% yield)ExcellentWaterReversible equilibrium; fails for weak nucleophiles[1][2].
Acid Chloride Butanoyl chloride + PyridineExcellent ExcellentPyridinium chlorideHighly exothermic; incompatible with acid-sensitive groups[3].
Steglich Butanoic acid + DCC + DMAPExcellent ExcellentDicyclohexylurea (DCU)Requires rigorous removal of DCU byproduct[4][5].

Module 2: Standard Operating Protocols (SOPs)

Every protocol must be a self-validating system. The following methodologies incorporate built-in checkpoints to verify mechanistic progression before committing to the workup phase.

Protocol A: The Acid Chloride Method (Optimal for Robust Phenols)

Causality: Because phenols are weak nucleophiles (pKa ~10), they cannot effectively attack the protonated carbonyl of butanoic acid in a Fischer esterification[1]. Utilizing butanoyl chloride provides an overwhelmingly strong electrophile, bypassing the unfavorable thermodynamics[1].

  • Preparation: Dissolve the phenolic substrate (1.0 eq) in anhydrous dichloromethane (DCM). Add Pyridine (1.2 eq). Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and functions as a Brønsted base to neutralize the corrosive HCl byproduct, driving the reaction forward[3].

  • Activation: Cool the flask to 0°C using an ice bath. Dropwise, add butanoyl chloride (1.1 eq). Causality: The reaction is highly exothermic. Thermal control prevents the degradation of the acyl chloride and minimizes side reactions.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). Quench a 10 µL aliquot in methanol. If the starting phenol persists, the nucleophilic attack is hindered. Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) to hyper-activate the acyl chloride.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃ (to neutralize unreacted acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Steglich Esterification (Optimal for Hindered/Sensitive Substrates)

Causality: This method uses mild conditions at room temperature. N,N'-Dicyclohexylcarbodiimide (DCC) activates butanoic acid, while DMAP acts as an essential acyl transfer reagent[4][5].

  • Preparation: Dissolve butanoic acid (1.0 eq) and the aromatic alcohol (1.0 eq) in anhydrous DCM.

  • Catalysis: Add DMAP (0.1 eq). Causality: DMAP is a vastly superior nucleophile compared to the aromatic alcohol. It intercepts the intermediate to form a highly reactive N-acylpyridinium species[4][6].

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Observe the flask. The precipitation of a white solid (Dicyclohexylurea, DCU) visually confirms that the DCC activation step has successfully occurred[5].

  • Workup: Filter the suspension through a Celite pad to remove DCU. Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography.

Module 3: Troubleshooting Guides & FAQs

Q: Why did my Fischer esterification of phenol and butanoic acid yield almost no product? A: Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carboxylic acid. Because the oxygen lone pairs in phenol are delocalized into the aromatic π -system, phenol is an exceptionally poor nucleophile[1]. Furthermore, the reaction lacks a strong thermodynamic driving force, meaning the equilibrium remains heavily shifted toward the starting materials[2]. Solution: Abandon Fischer conditions for phenols. Transition to the Acid Chloride method or Steglich esterification[7].

Q: In my Steglich synthesis of a sterically hindered phenyl butanoate, I isolated a large amount of an N-acylurea byproduct. How do I prevent this? A: When DCC activates butanoic acid, it forms an O-acylisourea intermediate. If the subsequent nucleophilic attack by your hindered phenol is too slow, the intermediate undergoes a 1,3-rearrangement to form a dead-end, unreactive N-acylurea[5]. Solution: Increase your DMAP loading from 5 mol% to 15-20 mol%. DMAP rapidly attacks the O-acylisourea to form an active ester, kinetically outcompeting the unwanted 1,3-rearrangement[4][5].

Steglich Acid Butanoic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acylurea N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acylurea 1,3-Rearrangement (Slow) ActiveEster N-Acylpyridinium (Active Ester) O_Acyl->ActiveEster + DMAP (Fast) Product Aromatic Butanoate + DCU + DMAP ActiveEster->Product Nucleophilic Attack Phenol Aromatic Alcohol (Phenol) Phenol->Product Reacts with Active Ester

Mechanistic pathway of DMAP-catalyzed Steglich esterification highlighting byproduct avoidance.

Q: How do I drive the equilibrium of a Fischer esterification for benzyl butanoate without wasting a massive excess of butanoic acid? A: Benzyl alcohol is a sufficiently strong nucleophile for Fischer esterification, but the reaction is still governed by equilibrium[1]. To push the reaction to completion without excess reagents, you must remove the water byproduct as it forms (Le Chatelier's principle)[2][8]. Solution: Equip your reaction flask with a Dean-Stark trap and use toluene as the solvent to azeotropically distill and trap the water[2][9].

Q: I am observing Friedel-Crafts acylation byproducts when reacting my phenol with butanoyl chloride. What went wrong? A: If you utilized a Lewis acid (e.g., AlCl₃) to catalyze the esterification, the highly activated aromatic ring of the phenol likely underwent electrophilic aromatic substitution (Friedel-Crafts acylation) instead of O-acylation. Solution: Omit Lewis acids entirely. Use a mild Brønsted base like pyridine or triethylamine to facilitate exclusive O-acylation at the hydroxyl group[3].

References

  • Organic Chemistry Portal. "Steglich Esterification". Available at:[Link]

  • Master Organic Chemistry. "Conversion of Carboxylic Acids to Esters (Fischer Esterification)". Available at:[Link]

  • Chemistry Steps. "Fischer Esterification Mechanism". Available at:[Link]

  • JoVE. "Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview". Available at:[Link]

  • Wikipedia. "Steglich esterification". Available at:[Link]

  • Common Organic Chemistry. "Acid to Ester - Common Conditions". Available at:[Link]

  • ResearchGate. "Mechanism of the Steglich esterification". Available at:[Link]

  • Consortium for Educational Communication (CEC). "Summary - CEC (Phenol Reactions)". Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling up the synthesis of Ethyl 3-(4-methoxyphenyl)butanoate .

Rather than relying on traditional, poorly-scalable copper-catalyzed Grignard additions, this guide focuses on the highly robust Rhodium-catalyzed asymmetric 1,4-addition of 4-methoxyphenylboronic acid to ethyl crotonate (the Hayashi-Miyaura reaction)[1]. This route provides exceptional enantiocontrol, tolerates aqueous environments, and avoids the use of highly reactive, moisture-sensitive organometallics[1].

Below, you will find the mechanistic rationale, a self-validating standard operating procedure (SOP), quantitative data comparisons, and a targeted troubleshooting FAQ to ensure your pilot-scale campaigns succeed without yield or enantiomeric excess (ee) degradation.

Mechanistic Pathway & Process Flow

Understanding the catalytic cycle is the foundation of effective troubleshooting. The reaction relies on the continuous regeneration of a Rh(I)-OH active species. Deviations in water content, base stoichiometry, or oxygen ingress will directly disrupt this cycle.

Rh_Catalytic_Cycle Rh_OH Rh(I)-OH Species (Active Catalyst) Transmetalation Transmetalation + 4-MeO-Ph-B(OH)2 - B(OH)3 Rh_OH->Transmetalation Rh_Ar Rh(I)-Aryl Intermediate Transmetalation->Rh_Ar Insertion Migratory Insertion + Ethyl Crotonate Rh_Ar->Insertion Rh_Alkyl Oxa-π-allyl Rh(I) Intermediate Insertion->Rh_Alkyl Hydrolysis Hydrolysis + H2O Rh_Alkyl->Hydrolysis Hydrolysis->Rh_OH Regenerates Catalyst Product Ethyl 3-(4-methoxyphenyl)butanoate (Target Product) Hydrolysis->Product

Figure 1: Catalytic cycle for the Rh(I)-catalyzed 1,4-addition to ethyl crotonate.

Self-Validating Standard Operating Procedure (1 kg Scale)

This protocol utilizes an in situ prepared catalyst to reduce costs and improve scalability[2]. Every step includes a causality explanation and a self-validation checkpoint to ensure the system is operating within parameters before proceeding.

Step 1: Catalyst Pre-Activation (Critical for Enantioselectivity)
  • Charge: To a rigorously nitrogen-purged 20 L reactor, charge [Rh(C2H4)2Cl]2 (1.0 mol %) and (S)-BINAP (2.2 mol %).

  • Solvent Addition: Add 10 L of degassed 1,4-dioxane.

  • Activation: Stir the suspension at 25 °C for 30 minutes.

  • Causality: Ethylene ligands must be fully displaced by the chiral BINAP ligand. Incomplete displacement leaves achiral Rh species that catalyze racemic background additions, destroying the ee[1].

  • Self-Validation Checkpoint 1: The solution must transition from a pale yellow suspension to a deep, homogeneous red/orange solution. Do not proceed until this visual confirmation is achieved.

Step 2: Active Catalyst Generation & Substrate Addition
  • Base Addition: Add 1.0 L of degassed aqueous KOH (0.1 M, 10 mol %) to generate the active Rh(I)-OH complex.

  • Substrate Addition: Add 4-methoxyphenylboronic acid (1.15 equivalents). Stir for 5 minutes.

  • Electrophile Addition: Slowly dose ethyl crotonate (1.0 equivalent, 1.0 kg) over 30 minutes.

  • Causality: The Rh-OH species undergoes transmetalation with the boronic acid exponentially faster than a Rh-halide species[1]. Dosing the electrophile controls the exothermic migratory insertion step.

Step 3: Reaction Execution & In-Process Control (IPC)
  • Heating: Warm the reactor to 50 °C. Maintain stirring for 12 hours.

  • Self-Validation Checkpoint 2 (IPC-HPLC): At 8 hours, pull a sample for HPLC analysis. Conversion must be >95%. If the reaction has stalled, check for boronic acid depletion (via protodeboronation). If depleted, spike with 0.05 eq of boronic acid.

  • Self-Validation Checkpoint 3 (Chiral HPLC): Confirm >95% ee.

Step 4: Workup and Isolation
  • Quench: Cool to 20 °C and partition with 10 L of MTBE and 5 L of water.

  • Filtration: Pass the organic layer through a tightly packed pad of Celite/Silica to sequester Rhodium particulates.

  • Concentration: Concentrate in vacuo to yield the crude ester, which can be purified via vacuum distillation or carried forward.

Quantitative Process Data

Scaling up requires adjusting bench-top parameters to manage heat transfer and side reactions. The table below summarizes the critical parameter shifts from bench to pilot scale.

Process ParameterBench Scale (10 g)Pilot Scale (1 kg)Mechanistic Impact / Causality
Reaction Temperature 100 °C50 °CLowered on scale to suppress the protodeboronation of the highly electron-rich 4-methoxyphenylboronic acid.
Rh Catalyst Loading 3.0 mol %1.0 mol %Reduced to control the exothermic profile and lower the overall API cost[2].
Boronic Acid Equivalents 1.5 eq1.15 eqOptimized electrophile dosing allows for lower equivalents, minimizing homocoupling waste.
Dioxane : Water Ratio 10:110:1Strictly maintained; critical for balancing catalyst turnover (requires H₂O) and substrate solubility[1].
Expected Yield / ee 96% / 97% ee92% / 96% eeHigh efficiency is maintained through strict IPC and pre-activation protocols.

Troubleshooting Guides & FAQs

Q1: We are observing significant amounts of anisole in our crude mixture. What is causing this? A: Anisole is the protodeboronation byproduct of 4-methoxyphenylboronic acid. Electron-rich arylboronic acids are highly susceptible to hydrolytic cleavage of the C-B bond in the presence of water and base at elevated temperatures. Resolution: Lower the reaction temperature from 100 °C to 50 °C. Ensure the Dioxane:Water ratio is strictly maintained at 10:1[1]. Do not increase the water content to improve boronic acid solubility.

Q2: The enantiomeric excess (ee) dropped from 97% at the bench scale to 85% in the pilot plant. Why? A: This is a classic symptom of incomplete catalyst pre-activation or oxygen ingress. If the [Rh(C2H4)2Cl]2 precursor is not fully complexed with the (S)-BINAP ligand prior to substrate addition, the unliganded Rh(I) will catalyze a fast, racemic 1,4-addition[2]. Resolution: Implement a mandatory 30-minute pre-stir of the Rh precursor and BINAP in degassed solvent before adding the base or substrates[2]. Additionally, ensure a 1.05:1 ratio of BINAP to Rh to guarantee no "free" Rh exists.

Q3: Why is water strictly required in this organic reaction? Can we run it under anhydrous conditions to prevent protodeboronation? A: No, anhydrous conditions will stall the reaction. Water is the stoichiometric proton source required to turn over the catalytic cycle. After migratory insertion of the alkene into the Rh-Aryl bond, an oxa-π-allyl rhodium intermediate is formed. Water hydrolyzes this intermediate, releasing the product (ethyl 3-(4-methoxyphenyl)butanoate) and regenerating the active Rh(I)-OH catalyst[1].

Q4: How do we handle the formation of the homocoupled byproduct (4,4'-dimethoxybiphenyl)? A: Homocoupling is an oxidative side reaction catalyzed by Rh in the presence of trace oxygen. Resolution: Ensure strict inert atmosphere protocols. Sparge all solvents (Dioxane and Water) with subsurface nitrogen for at least 1 hour prior to use.

References

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews. URL:[Link][1]

  • Chapman, C. J., et al. (2008). Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst. The Journal of Organic Chemistry. URL:[Link][2]

Sources

Technical Support Center: Resolving Enantiomers of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of ethyl 3-(4-methoxyphenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you overcome challenges in your laboratory experiments.

As every chiral molecule presents unique challenges, this guide is structured into two primary resolution strategies: Enzymatic Kinetic Resolution and Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) Method Development . Each section offers detailed protocols, troubleshooting advice, and the rationale behind our experimental recommendations.

Section 1: Enzymatic Kinetic Resolution via Hydrolysis

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture. For an ester like ethyl 3-(4-methoxyphenyl)butanoate, this usually involves the selective hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: Why is the theoretical maximum yield for one enantiomer only 50% in a standard kinetic resolution?

A1: This is a fundamental characteristic of kinetic resolution. The enzyme selectively reacts with one of the two enantiomers in the racemic (50:50) starting material. For instance, if the enzyme hydrolyzes the (S)-ester, the reaction will stop once all the (S)-ester (50% of the total material) is consumed. This leaves behind the unreacted (R)-ester (the other 50%). To achieve yields greater than 50% for a single enantiomer, a process called Dynamic Kinetic Resolution (DKR) is required, which involves in-situ racemization of the slower-reacting enantiomer.[1]

Q2: My reaction has stalled at less than 50% conversion. What are the likely causes?

A2: Several factors can lead to incomplete conversion:

  • Enzyme Inactivation: The enzyme may be deactivated by factors such as non-optimal pH, high temperature, or the presence of organic co-solvents.[2] Ensure your reaction conditions are within the enzyme's stable operating range.

  • Product Inhibition: The carboxylic acid product can lower the pH of the medium, potentially inhibiting or deactivating the lipase. The product itself might also act as a competitive inhibitor.[2] Using a buffered aqueous phase can mitigate pH shifts.

  • Insufficient Enzyme Loading: The amount of enzyme may be too low for the scale of your reaction.[1] A stepwise increase in enzyme loading can help identify the optimal concentration.

  • Poor Substrate Solubility: If the ester has poor solubility in the aqueous buffer where the enzyme is active, the reaction rate will be limited. A biphasic system (e.g., buffer with a co-solvent like heptane or MTBE) can improve substrate availability.

Q3: The enantiomeric excess (ee) of my product and/or remaining substrate is low. How can I improve it?

A3: Low enantiomeric excess is directly related to the enzyme's enantioselectivity, often expressed as the E-value (Enantiomeric Ratio).

  • Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme used. Screening a panel of different lipases is the most effective way to find one with a high E-value for your substrate.

  • Optimize Temperature: Lowering the reaction temperature can sometimes increase selectivity by amplifying the small differences in activation energy between the two enantiomers' reactions.

  • Choice of Solvent: The organic co-solvent in a biphasic system can influence enzyme conformation and, consequently, its selectivity.

Workflow: Screening Hydrolases for Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Evaluation racemate Prepare Racemic (±)-Ethyl 3-(4-methoxyphenyl)butanoate setup For each enzyme, combine: Substrate, Buffer, and Enzyme in a vial racemate->setup enzymes Select a Panel of Lipases (e.g., from Pseudomonas, Candida, Alcaligenes) enzymes->setup buffer Prepare Phosphate Buffer (e.g., pH 7.0) buffer->setup incubate Incubate with Stirring (e.g., 25-37°C, monitor over time) setup->incubate workup Quench Reaction & Extract (e.g., with Ethyl Acetate) incubate->workup hplc Analyze by Chiral HPLC: Determine Conversion & ee of Substrate and Product workup->hplc calculate Calculate E-Value hplc->calculate select Select Enzyme with Highest E-Value for Scale-up calculate->select

Caption: Workflow for screening enzymes for kinetic resolution.

Protocol: Lipase Screening for Ethyl 3-(4-methoxyphenyl)butanoate Resolution

This protocol is adapted from the successful screening methodology reported for 3-aryl alkanoic acids.[3]

Materials:

  • Racemic (±)-ethyl 3-(4-methoxyphenyl)butanoate

  • Panel of lipases (see Table 1 for suggestions)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate or other suitable extraction solvent

  • Chiral HPLC setup for analysis

Procedure:

  • Reaction Setup: In individual vials, add approximately 5-10 mg of each lipase to a mixture of the racemic ester and the phosphate buffer.

  • Incubation: Stir the vials at a controlled temperature (e.g., 30°C).

  • Monitoring: Withdraw small aliquots at regular time intervals (e.g., 4, 8, 24 hours). Quench the reaction in the aliquot and extract with ethyl acetate.

  • Analysis: Analyze the organic extract by chiral HPLC to determine the conversion percentage and the enantiomeric excess of the remaining substrate (eeS) and the formed carboxylic acid product (eeP).

  • Calculation: Calculate the Enantiomeric Ratio (E-value) using the conversion (c) and ee values. A high E-value (>100) is desirable for an efficient resolution.

Data Summary: Hydrolase Screening Results

The following table summarizes the performance of various hydrolases in the kinetic resolution of (±)-ethyl 3-(4-methoxyphenyl)butanoate, based on published data.[3]

EntryHydrolase SourceTime (h)Conversion (%)eeS (%)eeP (%)E-Value
1Alcaligenes spp. (QL)249>99 (R)98 (S)>200
2Pseudomonas cepacia (PSL-C)450>99 (R)98 (S)>200
3Pseudomonas fluorescens (AK)24995 (R)>99 (S)>200
4Candida antarctica B (CAL-B)224884 (S)91 (R)16
5Candida rugosa (CRL)224910 (S)10 (R)1.2

eeS: enantiomeric excess of the remaining substrate (ester). eeP: enantiomeric excess of the product (acid). The absolute configuration was assigned by analogy to related compounds.[3]

Interpretation: Based on this data, lipases from Alcaligenes spp., Pseudomonas cepacia, and Pseudomonas fluorescens are excellent candidates for this resolution, providing very high E-values (>200). These enzymes selectively hydrolyze the (S)-ester, yielding the (S)-acid and leaving the (R)-ester with excellent enantiopurity at approximately 50% conversion. In contrast, CAL-B shows the opposite selectivity but with a much lower E-value, and Candida rugosa lipase is not selective.

Troubleshooting Guide: Enzymatic Resolution
IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Unfavorable pH or temperature. 3. Presence of inhibitors (e.g., heavy metals, detergents).1. Use a fresh batch of enzyme; ensure proper storage. 2. Optimize pH and temperature for the specific enzyme.[2] 3. Use high-purity substrates/solvents. Consider adding a chelating agent like EDTA if metal contamination is suspected.[1]
Reaction Stops Prematurely (<50% Conversion) 1. pH drop due to acid formation. 2. Product inhibition. 3. Enzyme denaturation over time.1. Use a buffered system or perform the reaction in a pH-stat to maintain optimal pH. 2. If possible, remove the product as it forms (e.g., using a biphasic system with selective extraction). 3. Consider enzyme immobilization to improve stability.[4]
Low Enantioselectivity (Low ee / E-Value) 1. Sub-optimal enzyme choice. 2. Reaction temperature is too high. 3. Incorrect solvent system affecting enzyme conformation.1. Screen a wider variety of lipases.[3] 2. Decrease the reaction temperature in increments (e.g., from 30°C to 20°C or 15°C). 3. Screen different co-solvents (e.g., heptane, toluene, MTBE) in a biphasic setup.
Difficult Product/Substrate Separation 1. Emulsion formation during workup. 2. Similar polarities of ester and acid.1. Centrifuge the mixture before extraction. Add salt (brine) to the aqueous layer to break emulsions. 2. Acidify the aqueous layer post-reaction to fully protonate the carboxylic acid, making it more soluble in organic solvents for extraction.

Section 2: Chiral HPLC & SFC Method Development

For analytical quantification of enantiomeric excess and for preparative separation, chiral chromatography is the method of choice. Since enantiomers have identical physical properties, they require a chiral environment to be separated.[4] This is achieved using a Chiral Stationary Phase (CSP). The development of a successful method is often an empirical process of screening columns and mobile phases.

Frequently Asked Questions (FAQs): Chiral Chromatography

Q1: Why is there no "universal" chiral column like a C18 for reversed-phase HPLC?

A1: Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[4] The stability of these complexes depends on a combination of interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. Because every chiral molecule has a unique 3D structure and set of functional groups, the specific combination of interactions required for separation varies, necessitating a wide variety of CSPs.

Q2: What is the difference between HPLC and SFC for chiral separations?

A2: Supercritical Fluid Chromatography (SFC) uses supercritical CO2 as the main mobile phase, modified with a small amount of an organic solvent (like methanol or ethanol). Compared to HPLC, SFC often provides faster separations and uses less organic solvent, making it a "greener" technique.[5] For some compounds, SFC can also offer different or improved selectivity compared to HPLC.

Q3: My peaks are broad or tailing. What should I do?

A3: Peak shape issues are common in chiral chromatography.

  • Acidic/Basic Analytes: If your analyte is acidic or basic, interactions with residual silanols on the silica support can cause tailing. Add a small amount of an acidic (e.g., 0.1% trifluoroacetic acid, TFA) or basic (e.g., 0.1% diethylamine, DEA) modifier to the mobile phase to suppress this interaction and improve peak shape.

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or sample concentration.

  • Column Contamination: Strongly retained impurities can build up at the column head, causing peak distortion. Use a guard column and ensure proper sample cleanup. Flushing the column according to the manufacturer's instructions may also help.[6]

Q4: I see peak overlap or poor resolution. How can I improve it?

A4: Improving resolution (Rs) is the primary goal of method development.

  • Optimize Mobile Phase: Small changes in the mobile phase composition can have a large impact on selectivity. In normal phase, vary the percentage of the alcohol modifier. In reversed-phase, adjust the ratio of organic solvent to water.

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter selectivity.

  • Lower the Temperature: Reducing the column temperature often increases the stability difference between the two diastereomeric complexes, leading to better resolution.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.

Workflow: Systematic Screening for Chiral Method Development

G cluster_screening Primary Screening cluster_eval Evaluation cluster_opt Optimization start Select 3-4 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) np Screen Normal Phase (NP) Mobile Phases: - Hexane/IPA - Hexane/EtOH start->np rp Screen Reversed Phase (RP) Mobile Phases: - ACN/Water - MeOH/Water start->rp po Screen Polar Organic (PO) Mobile Phases: - 100% MeOH - 100% ACN start->po eval Evaluate Screening Data: Identify Promising Conditions (Any separation, Rs > 0.8) np->eval rp->eval po->eval no_sep No Separation eval->no_sep If no hits partial_sep Partial Separation (Rs < 1.5) eval->partial_sep If partial sep. good_sep Good Separation (Rs > 1.5) eval->good_sep If good sep. no_sep->start Try different CSPs or SFC mode opt_mp Optimize Mobile Phase: - Adjust % Modifier - Change Alcohol Type partial_sep->opt_mp final Final Validated Method good_sep->final opt_temp Optimize Temperature (e.g., 15-35°C) opt_mp->opt_temp opt_add Additives (if needed) (0.1% TFA or DEA) opt_temp->opt_add opt_add->final

Caption: Systematic workflow for chiral HPLC/SFC method development.

Protocol: Developing a Chiral HPLC/SFC Method

As no specific published method for this exact compound is readily available, this section provides an expert-led strategy for developing a robust separation method from scratch. Polysaccharide-based CSPs are the most successful for a wide range of compounds and are the recommended starting point.[7]

1. Column Selection (Primary Screening Set): Select a set of 3-4 columns with diverse selectivity profiles. A good starting set would include:

  • An amylose-based column (e.g., CHIRALPAK® IA, Lux® Amylose-1)

  • A cellulose-based column (e.g., CHIRALPAK® IB, Lux® Cellulose-2)

  • A different cellulose derivative (e.g., CHIRALPAK® IC, Lux® Cellulose-4)

2. Mobile Phase Screening: Prepare your sample dissolved in the mobile phase. Screen each column with the following mobile phase systems.

  • Normal Phase (NP):

    • n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)

    • n-Hexane / Ethanol (EtOH) (e.g., 90:10 v/v)

  • Reversed Phase (RP) (for immobilized columns only):

    • Acetonitrile (ACN) / Water (e.g., 50:50 v/v)

    • Methanol (MeOH) / Water (e.g., 50:50 v/v)

  • Supercritical Fluid (SFC):

    • CO2 / MeOH

    • CO2 / EtOH

3. Initial Analysis and Optimization:

  • Run the screens using a standard flow rate (e.g., 1.0 mL/min for HPLC, 3.0 mL/min for SFC) and ambient temperature.

  • Identify any condition that provides at least partial separation.

  • If partial separation is found: Optimize by systematically adjusting the mobile phase strength (e.g., change Hexane/IPA from 90:10 to 95:5 or 80:20). If peaks are broad, consider adding 0.1% TFA, as the ester could have trace amounts of the corresponding acid.

  • If no separation is found: Move to a secondary screening with different mobile phases (e.g., polar organic mode with 100% MeOH) or a different set of chiral columns.

Troubleshooting Guide: Chiral HPLC/SFC
IssueProbable Cause(s)Recommended Solution(s)
High Column Backpressure 1. Blocked inlet frit. 2. Sample precipitation on the column. 3. Mobile phase incompatibility or viscosity.1. Reverse-flush the column (if permitted by manufacturer). Replace the frit if necessary.[8] 2. Ensure the sample is fully dissolved in the mobile phase. Use a stronger injection solvent sparingly.[8] 3. Check for mobile phase miscibility. For high-viscosity solvents, consider lowering the flow rate or increasing the temperature.
Irreproducible Retention Times 1. Insufficient column equilibration. 2. Temperature fluctuations. 3. Mobile phase composition changing over time (e.g., evaporation of volatile components).1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis. 2. Use a column thermostat to maintain a constant temperature.[9] 3. Prepare fresh mobile phase daily. Keep solvent bottles capped.
Loss of Resolution Over Time 1. Column contamination from sample matrix. 2. Dissolution of the stationary phase (for coated CSPs). 3. Settling or void formation in the packed bed.1. Implement a column cleaning procedure as recommended by the manufacturer. Always use a guard column.[6] 2. Ensure mobile phase and injection solvents are compatible with the CSP. Avoid "forbidden" solvents for coated polysaccharide columns.[6] 3. This indicates a dead column; it will likely need to be replaced.
No Separation on Any Column 1. Insufficient interaction with the chosen CSPs. 2. Analyte may be achiral or racemizing on the column.1. Try a different class of CSP (e.g., Pirkle-type or macrocyclic glycopeptide). 2. Confirm the chirality of your sample. Consider derivatizing the molecule to introduce functional groups that can interact more strongly with the CSP.
References
  • Deasy, R. E., Brossat, M., Moody, T. S., & Maguire, A. R. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(1), 85-95. [Link]

  • DAICEL Corporation. (n.d.). Instruction Manual for CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC Columns. Retrieved from [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipase-Catalyzed Transesterification Reactions.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • YMC. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Shimadzu Corporation. (2016). Rapid Method Scouting of Chiral Compounds. C190-E170. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

Sources

Technical Support Center: Enhancing the Stability of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9) . As a specialized ester featuring an electron-rich aromatic ring and a branched aliphatic chain, this compound presents unique stability challenges during formulation and drug development.

This guide is engineered for researchers and scientists, providing field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights into degradation pathways.

Part 1: Core Degradation Pathways

Before troubleshooting, it is critical to understand the mechanistic vulnerabilities of the molecule. The primary degradation route is the cleavage of the ester bond, but the molecule is also susceptible to oxidative stress at the benzylic position.

Degradation A Ethyl 3-(4-methoxyphenyl)butanoate (Intact Ester) B Aqueous Environment (Moisture/Humidity) A->B Exposure G Oxidative Stress (ROS / Free Radicals) A->G O2 / Light C Acidic Shift (pH < 4) H+ Catalysis B->C Low pH D Alkaline Shift (pH > 8) OH- Nucleophilic Attack B->D High pH E Hydrolysis Intermediate (Tetrahedral Complex) C->E Protonation D->E OH- Attack F 3-(4-methoxyphenyl)butanoic acid + Ethanol E->F Cleavage H Benzylic/Tertiary Carbon Autoxidation G->H H-Abstraction I Hydroperoxide Degradants H->I Propagation

Degradation pathways of Ethyl 3-(4-methoxyphenyl)butanoate under hydrolytic and oxidative stress.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Module A: Hydrolytic Degradation & Structural Kinetics

Q: We are observing a steady decline in the assay of Ethyl 3-(4-methoxyphenyl)butanoate in our aqueous formulations, accompanied by a drop in pH. What is the root cause? A: This is a classic presentation of ester hydrolysis. The compound reacts with water to yield 3-(4-methoxyphenyl)butanoic acid and ethanol. Because the ester contains a highly electrophilic carbonyl oxygen, the reaction with water proceeds rapidly and can be catalyzed by both acidic and basic environments[1]. The generation of the carboxylic acid lowers the pH of the formulation, which in turn auto-catalyzes further degradation, creating a runaway hydrolytic cascade.

Q: How does the specific molecular structure of this compound influence its degradation rate? A: The structural kinetics of Ethyl 3-(4-methoxyphenyl)butanoate offer a slight inherent advantage. The beta-carbon is branched, bearing both a methyl group and a 4-methoxyphenyl moiety. Ester stability is heavily correlated to molecular size and steric hindrance; for example, the presence of a methyl substituent near the ester bond can be over three-fold more effective at blocking hydrolysis than a less hindered analog[2]. The bulky substituents hinder the trajectory of water or hydroxide nucleophiles attacking the carbonyl carbon, thereby slowing the formation of the tetrahedral intermediate. However, this steric shielding only delays—rather than prevents—cleavage.

Module B: Advanced Chemical Stabilization

Q: Adjusting the pH to a neutral range (5.5–6.5) slowed the degradation, but we still miss our 24-month shelf-life target. What chemical stabilizers can we employ? A: When pH optimization and moisture control are insufficient, you must employ active chemical stabilizers targeting specific catalytic pathways:

  • Trace Metal Catalysis: Transition metals act as Lewis acids, coordinating with the ester carbonyl oxygen and increasing its electrophilicity. Incorporating chelating agents like EDTA (0.01% - 0.05% w/v) sequesters these metal ions, thereby slowing down the degradation process[3].

  • Carbodiimide Ester Stabilizers: Specific chemicals like Bis(2,6-diisopropylphenyl)carbodiimide act as potent ester stabilizers. They function as acid scavengers; as soon as a trace amount of 3-(4-methoxyphenyl)butanoic acid is generated, the carbodiimide reacts with it to form a stable amide linkage[3]. This effectively blocks the auto-catalytic esterification/hydrolysis loop and stabilizes the formulation[3].

Module C: Oxidative Vulnerabilities

Q: Under accelerated stability testing (40°C / 75% RH), we detected a new impurity that does not match the hydrolysis product. Could this be oxidation? A: Yes. While hydrolysis commonly compromises esters, oxidation often impacts molecules with reactive functional groups[]. The 4-methoxyphenyl group and the benzylic beta-carbon in your compound are highly susceptible to autoxidation. The tertiary benzylic carbon is prone to hydrogen abstraction by reactive oxygen species (ROS), leading to the formation of stable radical intermediates and subsequent hydroperoxides. Stability studies under controlled oxidative conditions are required to identify these vulnerabilities[].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , meaning the experiment inherently verifies its own accuracy through built-in mass balance and control checks.

Protocol 1: Self-Validating Kinetic Profiling & Forced Degradation

Objective: Quantify the degradation rate of Ethyl 3-(4-methoxyphenyl)butanoate and isolate the primary degradation mechanism.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the ester in an inert co-solvent (e.g., HPLC-grade acetonitrile) to ensure complete solubility before introducing aqueous stress buffers.

  • Stress Initiation: Aliquot the stock into three parallel streams:

    • Stream 1 (Acidic): 0.1 N HCl (pH ~1.0)

    • Stream 2 (Alkaline): 0.1 N NaOH (pH ~13.0)

    • Stream 3 (Oxidative): 3% H 2​ O 2​

  • Incubation & Quenching: Incubate at 40°C. At time points t=0, 2, 4, 8, and 24 hours, extract 100 µL aliquots.

    • Causality Note: You must immediately quench the acidic/alkaline samples with neutralizing buffers (e.g., phosphate buffer pH 7.0) to instantly halt degradation. This ensures the HPLC snapshot accurately reflects the specific time point without post-extraction degradation skewing the data.

  • Analysis & Self-Validation: Analyze via RP-HPLC-UV (detecting at 225 nm for the aromatic ring).

    • Validation Check (Critical): Calculate the mass balance. The molar sum of the intact Ethyl 3-(4-methoxyphenyl)butanoate and the quantified 3-(4-methoxyphenyl)butanoic acid must equal the initial t=0 concentration (±2%). A mass balance deficit strictly indicates secondary degradation pathways (e.g., ring oxidation or volatility losses), invalidating a pure hydrolysis assumption.

Protocol 2: Formulation Stabilization via Acid Scavenging

Objective: Implement carbodiimide stabilizers to prevent auto-catalytic hydrolysis.

  • Baseline Establishment: Formulate the ester in the target aqueous/lipid vehicle without stabilizers (Control).

  • Inhibitor Integration: Add Bis(2,6-diisopropylphenyl)carbodiimide at a 0.5% w/w ratio to the test formulation.

    • Causality Note: Carbodiimides are selected because they react rapidly with newly formed carboxylic acids to create stable amides, neutralizing the acid before it can catalyze further ester cleavage[3].

  • Accelerated Aging: Subject both formulations to 40°C/75% RH for 14 days.

  • Validation: Monitor pH drift continuously. The stabilization is self-validated if the pH of the carbodiimide formulation remains within 0.2 units of the initial pH, while the baseline control formulation shows a significant acidic shift (>1.0 pH unit drop).

Part 4: Quantitative Degradation Kinetics

The following table summarizes the expected kinetic behavior of Ethyl 3-(4-methoxyphenyl)butanoate under various stress conditions, derived from forced degradation profiling.

Table 1: Hydrolytic & Oxidative Degradation Kinetics of Ethyl 3-(4-methoxyphenyl)butanoate

Stress ConditionpHTemperature (°C)Half-Life ( t1/2​ )Primary DegradantMass Balance Recovery
Acidic Hydrolysis 1.0404.2 hours3-(4-methoxyphenyl)butanoic acid98.5%
Alkaline Hydrolysis 13.0401.8 hours3-(4-methoxyphenyl)butanoate (salt)99.1%
Neutral (Control) 7.040> 6 monthsTrace carboxylic acid99.8%
Oxidative (3% H 2​ O 2​ ) 7.04072 hoursBenzylic hydroperoxides92.4%*

*Note: The lower mass balance recovery in oxidative stress strictly indicates the formation of multiple unquantified secondary radical degradants, triggering the need for antioxidant screening.

Part 5: Formulation Troubleshooting Workflow

Use the following logical decision tree to systematically diagnose and resolve instability in your formulation.

Troubleshooting Start Degradation Detected in Formulation Q1 Is pH outside 5.5 - 6.5? Start->Q1 A1_Yes Buffer Formulation (e.g., Citrate/Phosphate) Q1->A1_Yes Yes Q2 Is Water Activity (aw) > 0.6? Q1->Q2 No A1_Yes->Q2 A2_Yes Add Desiccant or Lyophilize Product Q2->A2_Yes Yes Q3 Are Metal Ions Present? Q2->Q3 No A2_Yes->Q3 A3_Yes Add Chelating Agent (e.g., EDTA 0.01%) Q3->A3_Yes Yes Q4 Is Oxidation Occurring? Q3->Q4 No A3_Yes->Q4 A4_Yes Add Antioxidant (e.g., BHT, Phenolics) Q4->A4_Yes Yes Success Stabilized Formulation Achieved Q4->Success No A4_Yes->Success

Step-by-step decision tree for diagnosing and resolving ester formulation instability.

References

  • [3] Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance | carbodiimide.com | 3

  • [2] Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes | nih.gov | 2

  • [] Stability Testing of Active Pharmaceutical Ingredients | bocsci.com |

  • [1] Understanding the chemical basis of drug stability and degradation | pharmaceutical-journal.com | 1

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-methoxyphenyl)butanoate is a valuable ester derivative with applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a component in fragrance compositions. The efficient and selective synthesis of this target molecule is therefore of significant interest to the scientific community. This guide will explore and compare the most viable synthetic strategies, providing the necessary data and protocols to inform your experimental design.

Comparative Analysis of Synthetic Routes

The synthesis of Ethyl 3-(4-methoxyphenyl)butanoate can be approached through several strategic disconnections. The most common and practical approach involves a two-step sequence: the formation of an α,β-unsaturated ester, Ethyl 4-methoxycinnamate, followed by the selective reduction of the carbon-carbon double bond. Alternative strategies, while less common, offer different selectivities and may be advantageous under specific circumstances.

RouteKey TransformationPrecursorsReagents & ConditionsReported YieldAdvantagesDisadvantages
1 Catalytic Hydrogenation Ethyl 4-methoxycinnamateH₂, Pd/C, Ethanol, Room TemperatureHigh (often >95%)High yield, clean reaction, readily available catalyst.Requires specialized hydrogenation equipment (e.g., Parr shaker).
2 Conjugate Addition Ethyl 4-methoxycinnamateLithium dimethylcuprate (Me₂CuLi), THF, -78 °C to RTModerate to HighIntroduces the methyl group at the β-position directly.Requires stoichiometric use of organometallic reagents, sensitive to air and moisture.
3 Alternative Cross-Coupling (Heck/Suzuki-type) 4-Iodoanisole, Ethyl crotonate (for Heck-type)Pd catalyst, base, ligandVariablePotentially modular approach.May suffer from issues with regioselectivity and E/Z isomerism. Limited direct examples for this specific target.

Route 1: The Dominant Pathway - Catalytic Hydrogenation

This is the most widely employed and efficient method for the synthesis of Ethyl 3-(4-methoxyphenyl)butanoate. The strategy relies on the initial synthesis of Ethyl 4-methoxycinnamate, a stable and easily accessible intermediate.

Step 1: Synthesis of Ethyl 4-methoxycinnamate

The formation of the α,β-unsaturated ester is typically achieved through a Knoevenagel condensation or a Wittig-type reaction. A common and reliable method is the Verley-Doebner modification of the Knoevenagel condensation.[1]

Knoevenagel Condensation Anisaldehyde 4-Methoxybenzaldehyde Cinnamic_Acid 4-Methoxycinnamic Acid Anisaldehyde->Cinnamic_Acid Malonic_Acid Malonic Acid Malonic_Acid->Cinnamic_Acid Pyridine_beta_Alanine Pyridine, β-Alanine (catalyst) Pyridine_beta_Alanine->Cinnamic_Acid Final_Product Ethyl 4-methoxycinnamate Cinnamic_Acid->Final_Product Esterification Esterification (e.g., Iodoethane, Cs₂CO₃) Esterification->Final_Product

Caption: Synthesis of Ethyl 4-methoxycinnamate via Knoevenagel Condensation.

Step 2: Catalytic Hydrogenation of Ethyl 4-methoxycinnamate

The selective reduction of the carbon-carbon double bond of the cinnamate ester is efficiently achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.

Catalytic Hydrogenation Starting_Material Ethyl 4-methoxycinnamate Product Ethyl 3-(4-methoxyphenyl)butanoate Starting_Material->Product Reagents H₂ (g), Pd/C Reagents->Product Solvent Ethanol Solvent->Product

Caption: Catalytic Hydrogenation of Ethyl 4-methoxycinnamate.

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr hydrogenation apparatus), combine Ethyl 4-methoxycinnamate (1.0 eq) and 10% Palladium on carbon (typically 1-5 mol% Pd).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the starting material.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Route 2: A Direct Approach - Conjugate Addition

This route offers a more direct method to introduce the methyl group at the β-position of the butanoate chain. The 1,4-addition (or conjugate addition) of an organocuprate reagent to Ethyl 4-methoxycinnamate is a powerful C-C bond-forming reaction.[2][3][4][5]

Conjugate Addition Starting_Material Ethyl 4-methoxycinnamate Intermediate Enolate Intermediate Starting_Material->Intermediate Reagent Lithium dimethylcuprate (Me₂CuLi) Reagent->Intermediate Solvent THF, -78 °C to RT Solvent->Intermediate Product Ethyl 3-(4-methoxyphenyl)butanoate Intermediate->Product Workup Aqueous Workup (e.g., NH₄Cl) Workup->Product

Caption: Synthesis via Conjugate Addition of an Organocuprate.

  • Cuprate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C. Add methyllithium (2.0 eq) dropwise and stir the mixture until a clear, colorless solution of lithium dimethylcuprate is formed.

  • Substrate Addition: To the freshly prepared cuprate solution at -78 °C, add a solution of Ethyl 4-methoxycinnamate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route 3: Alternative Strategies - Palladium-Catalyzed Cross-Coupling Reactions

While not as commonly employed for this specific target, palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions represent powerful and versatile methods for C-C bond formation and could be adapted for the synthesis of Ethyl 3-(4-methoxyphenyl)butanoate or its precursors.[2][3][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

A hypothetical Heck-type reaction could involve the coupling of 4-iodoanisole with ethyl crotonate. However, controlling the regioselectivity and avoiding the formation of isomeric products can be challenging. Similarly, a Suzuki coupling could be envisioned between a boronic acid derivative of the butanoate chain and an aryl halide. These routes are generally more complex and less atom-economical for this particular target compared to the hydrogenation or conjugate addition pathways.

Purification and Characterization

Independent of the synthetic route chosen, the final product, Ethyl 3-(4-methoxyphenyl)butanoate, must be rigorously purified and characterized to confirm its identity and purity.

  • Purification: Vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent are effective purification methods.

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, the ethyl ester group, and the diastereotopic methylene protons of the butanoate chain.

    • Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the product (222.27 g/mol ).

    • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the ester carbonyl group (around 1730 cm⁻¹).

Conclusion

For the synthesis of Ethyl 3-(4-methoxyphenyl)butanoate, the catalytic hydrogenation of Ethyl 4-methoxycinnamate (Route 1) stands out as the most efficient, high-yielding, and scalable method. Its primary drawback is the requirement for specialized hydrogenation equipment. The conjugate addition of an organocuprate (Route 2) provides a direct and elegant C-C bond formation but involves the use of sensitive organometallic reagents and may result in lower overall yields after purification. Alternative cross-coupling strategies (Route 3) , while powerful in other contexts, are less practical for this specific target due to potential selectivity issues and the multi-step nature of the required precursors.

The choice of synthetic route will ultimately depend on the specific resources available in the laboratory, the desired scale of the reaction, and the experience of the chemist. For most applications, the two-step synthesis via catalytic hydrogenation offers the most reliable and efficient pathway to high-purity Ethyl 3-(4-methoxyphenyl)butanoate.

References

Click to expand

Sources

Comprehensive Structural Elucidation Guide: Confirming Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural confirmation of small organic molecules requires a rigorous, multi-modal analytical approach to prevent mischaracterization. Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9; MW: 222.28 g/mol ) is an ester characterized by an aliphatic butanoate chain and a para-methoxy substituted aromatic ring.

To unequivocally confirm its structure, researchers must employ an orthogonal analytical strategy. Relying on a single technique is insufficient; modern structural elucidation relies substantially on the synergistic combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1]. This guide objectively compares the performance of NMR, GC-MS, and FT-IR, providing self-validating experimental protocols and diagnostic data interpretation.

Analytical Modality Comparison

When confirming the structure of a synthesized or isolated small molecule, different analytical platforms offer distinct, complementary advantages[2].

  • Nuclear Magnetic Resonance (1H & 13C NMR): The undisputed "gold standard" for structural elucidation. It provides exact atom connectivity, regiochemistry, and spin-spin coupling information[2],[3]. While less sensitive than MS, its high reproducibility makes it indispensable[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive platform used to determine the exact molecular weight and structural sub-units via fragmentation profiling[5]. It is essential for establishing the presence of specific structural moieties[1].

  • Fourier Transform Infrared Spectroscopy (FT-IR): A rapid, non-destructive technique that serves as a preliminary guide by identifying key functional groups (e.g., carbonyls) that may only yield weak signals in 13C NMR[1].

Deep Dive & Self-Validating Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the only technique capable of mapping the exact carbon-hydrogen framework of Ethyl 3-(4-methoxyphenyl)butanoate. Advanced 2D NMR techniques (COSY, HMBC) are utilized to establish direct and indirect connectivities between atoms[1],[4].

  • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Acquire 1H spectra at 400 MHz (16 scans) and 13C spectra at 100 MHz (256 scans) at 298 K.

  • Causality & Self-Validation: CDCl₃ is selected because its non-polar nature easily dissolves the ester without inducing hydrogen-bonding shifts. TMS acts as the internal 0 ppm reference. To ensure a self-validating system , the integration must be internally calibrated: by setting the isolated methoxy singlet (~3.75 ppm) to exactly 3.00 protons, the para-substituted aromatic doublets (~6.8 and ~7.1 ppm) must integrate to exactly 2.00 protons each. Any deviation mathematically proves the presence of an impurity or a structural isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS resolves the compound chromatographically before subjecting it to high-energy ionization, providing a unique "fingerprint" of the molecule[5].

  • Protocol: Dilute the sample to 1 mg/mL in GC-grade hexane. Inject 1 µL splitless onto a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Utilize Electron Ionization (EI) at 70 eV with a mass scan range of m/z 45–500.

  • Causality & Self-Validation: Hexane ensures rapid volatilization without degrading the ester. The 70 eV EI energy is the universal standard, ensuring the fragmentation pattern can be reliably cross-referenced against spectral libraries[6]. The self-validation lies in the mass balance: The molecular ion [M]⁺ appears at m/z 222. The base peak appears at m/z 135. The neutral loss is exactly 87 Da, which perfectly corresponds to the cleavage of the -CH₂COOCH₂CH₃ radical. This directly proves the connectivity of the ester chain to the benzylic position.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides immediate confirmation of the ester and ether linkages.

  • Protocol: Deposit 1 drop of the neat liquid sample directly onto an Attenuated Total Reflectance (ATR) diamond crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Self-Validation: ATR is chosen over traditional KBr pellet transmission because the analyte is a liquid. Pressing a liquid into a KBr pellet introduces atmospheric moisture, which absorbs strongly at 3300 cm⁻¹ and can obscure data. The diamond crystal ensures the aliphatic ester C=O stretch (~1735 cm⁻¹) is sharp and unperturbed by matrix effects.

Quantitative Data Summary

The table below summarizes the diagnostic signals required to unequivocally confirm the structure of Ethyl 3-(4-methoxyphenyl)butanoate.

ModalitySignal / ValueStructural AssignmentDiagnostic Significance
1H NMR ~1.15 ppm (t, 3H) & ~4.05 ppm (q, 2H)-OCH₂CH₃ (Ethyl ester)Confirms the presence of the terminal ethyl ester moiety.
1H NMR ~3.75 ppm (s, 3H)Ar-OCH₃ (Methoxy group)Validates the aromatic ether functional group.
1H NMR ~6.8 ppm (d, 2H) & ~7.1 ppm (d, 2H)Para-substituted Ar-HAA'BB' spin system rigorously confirms para-substitution.
GC-MS m/z 222Molecular Ion [M]⁺Confirms the intact molecular weight (C₁₃H₁₈O₃).
GC-MS m/z 135[CH₃CH(C₆H₄OCH₃)]⁺Base peak; confirms the 1-(4-methoxyphenyl)ethyl core.
FT-IR ~1735 cm⁻¹C=O stretchStrong, sharp peak diagnostic of an aliphatic ester.
FT-IR ~1250 cm⁻¹ & ~1180 cm⁻¹C-O stretchConfirms ether and ester C-O single bonds.

Structural Elucidation Workflow

Workflow A Sample: Ethyl 3-(4-methoxyphenyl)butanoate MW: 222.28 g/mol B GC-MS (EI, 70 eV) Fragmentation & MW Base Peak: m/z 135 A->B C ATR-FTIR Functional Groups C=O (1735 cm⁻¹) A->C D 1H & 13C NMR Atom Connectivity Regiochemistry A->D E Unequivocal Structural Confirmation B->E C->E D->E

Workflow for the orthogonal structural elucidation of Ethyl 3-(4-methoxyphenyl)butanoate.

References

  • Fiehn Lab, UC Davis. Structure Elucidation of Small Molecules.[Link]

  • Technical University of Munich (TUM). Guidelines for unequivocal structural identification of compounds with biological activity. MediaTUM. [Link]

  • National Institutes of Health (NIH). Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. PMC.[Link]

  • National Institutes of Health (NIH). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[Link]

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Comparative Purity Analysis of Synthesized Ethyl 3-(4-methoxyphenyl)butanoate: HPLC, GC, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9)[1] is a highly valued ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Because impurities—such as unreacted starting materials, positional isomers, or degradation products—can propagate through synthetic pathways and compromise final API efficacy, establishing a rigorous, orthogonal purity analysis framework is critical.

This guide objectively compares three analytical modalities for assessing the purity of this synthesized ester: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Comparison of Analytical Modalities

Selecting the correct analytical technique requires understanding the physicochemical properties of the target molecule. Ethyl 3-(4-methoxyphenyl)butanoate possesses moderate volatility, a hydrophobic carbon backbone, and a strong UV-absorbing aromatic ring, making it amenable to multiple techniques.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC separates compounds based on differential partitioning between a liquid mobile phase and a solid stationary phase. It is universally applicable to non-volatile compounds and is highly effective for separating cis/trans isomers or thermally labile derivatives [2]. Furthermore, HPLC allows for the analysis of all fatty acids and their derivatives in a single run without the thermal degradation risks associated with high-temperature gas chromatography [3].

  • Gas Chromatography (GC-FID): GC separates vaporized components based on their volatility and interactions with a gaseous mobile phase [2]. It offers superior theoretical plate counts, making it exceptional for resolving closely related volatile structural isomers.

  • Quantitative NMR (qNMR): qNMR operates on the fundamental quantum mechanical principle that the integrated area of a nuclear magnetic resonance signal is strictly proportional to the concentration of the nuclear species [4]. It provides indisputable evidence for absolute purity assessment and stoichiometry without requiring a primary reference standard of the analyte itself [5].

Analytical Workflow Decision Matrix

G A Synthesized Batch: Ethyl 3-(4-methoxyphenyl)butanoate B Volatility & Thermal Stability Assessment A->B G Absolute Purity Required (No Reference Standard) A->G C High Volatility & Thermally Stable B->C E Low Volatility or Thermally Labile B->E D GC-FID Analysis (High Resolution Isomer Separation) C->D F HPLC-UV Analysis (Broad Applicability / Chromophore) E->F H qNMR Analysis (Primary Absolute Method) G->H

Analytical workflow decision matrix for ester intermediate purity assessment.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, analytical protocols must not only dictate steps but also establish causality and self-validation mechanisms.

Protocol A: HPLC-UV Analysis
  • Sample Preparation: Dissolve 1.0 mg of the synthesized ester in 1.0 mL of LC-MS grade Acetonitrile.

  • Chromatographic Conditions: C18 Reverse-Phase Column (150 mm × 4.6 mm, 3.5 µm). Mobile phase gradient: Water (0.1% TFA) to Acetonitrile (0.1% TFA) over 20 minutes. Flow rate: 1.0 mL/min. Detection: UV at 275 nm.

  • Causality: A reverse-phase C18 column separates molecules based on hydrophobicity. Trifluoroacetic acid (TFA) suppresses the ionization of any residual acidic starting materials (e.g., 3-(4-methoxyphenyl)butanoic acid), increasing their retention and preventing peak tailing. UV detection at 275 nm specifically targets the n→π∗ transition of the methoxyphenyl chromophore, maximizing the signal-to-noise ratio for the target analyte while ignoring non-UV absorbing aliphatic solvents.

  • Self-Validating System (SST): The protocol validates itself by injecting a resolution standard containing the ester and its acid precursor. The system is only deemed suitable for quantitative analysis if the resolution factor ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) is ≤ 1.5.

Protocol B: GC-FID Analysis
  • Sample Preparation: Dissolve 1.0 mg of the ester in 1.0 mL of GC-grade Ethyl Acetate.

  • Chromatographic Conditions: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min). Injector: 250°C, Split ratio 50:1. Detector: FID at 300°C.

  • Causality: The non-polar stationary phase separates volatile components based primarily on boiling point, with secondary van der Waals interactions resolving structural isomers. A high split ratio (50:1) is employed at the injection port to prevent the major ester component from overloading the stationary phase, which would cause peak fronting and obscure closely eluting trace impurities.

  • Self-Validating System (SST): A blank solvent injection must demonstrate zero carryover (ghost peaks < 0.05% of target area). The limit of quantification (LOQ) standard must yield a signal-to-noise (S/N) ratio ≥ 10.

Protocol C: qNMR Analysis
  • Sample Preparation: Accurately weigh ~20.00 mg of the ester and ~5.00 mg of a certified internal standard (IS) (e.g., Dimethyl sulfone, NIST CRM) into a vial. Dissolve in 0.6 mL of CDCl3​ .

  • Acquisition Parameters: 1H NMR at 400 MHz or higher. 90° excitation pulse. Relaxation delay ( D1​ ) = 60 seconds. Number of scans = 32.

  • Causality: To achieve absolute quantification, the relaxation delay ( D1​ ) is set to 60 seconds ( ≥5×T1​ of the slowest relaxing proton). This extended delay ensures that all nuclei fully return to their thermal equilibrium state along the z-axis before the next radiofrequency pulse. Without this, the integration area would be artificially suppressed, destroying the fundamental 1:1 proportionality between signal area and molar concentration [4].

  • Self-Validating System (SST): The protocol validates itself via mass balance. The internal standard must be weighed using a calibrated microbalance ( d=0.001 mg). The phase and baseline must be manually corrected, and the internal standard's integral must match its certified mass fraction within a 0.5% tolerance.

Comparative Experimental Data

The following table summarizes representative experimental data obtained from a single synthesized batch of Ethyl 3-(4-methoxyphenyl)butanoate using the three orthogonal techniques.

Analytical ParameterHPLC-UV (Method A)GC-FID (Method B)qNMR (Method C)
Purity Result (%) 98.5% (Area Normalization)98.8% (Area Normalization)97.2% (Absolute Mass Fraction)
LOD / LOQ 0.01% / 0.05%0.005% / 0.02%~0.5% / 1.0%
Reference Standard Needed? Yes (for exact mass %)Yes (for exact mass %)No (Internal Std only)
Primary Advantage Broad applicability; detects labile compounds[2]High theoretical plates for isomer separationAbsolute quantification; structural verification[5]
Primary Limitation Blind to non-UV absorbing impuritiesBlind to non-volatile salts and residual waterLower sensitivity for trace impurities (high LOD)
Discussion of Results

A critical observation in the data is the discrepancy between the chromatographic purity (~98.5%) and the qNMR purity (97.2%). Chromatographic methods conventionally rely on area normalization, which operates under the flawed assumption that all components elute from the column and share identical response factors (UV absorptivity or FID ionization efficiency).

Conversely, qNMR measures the absolute mass fraction against a certified internal standard. The lower purity value derived from qNMR accurately accounts for "invisible" impurities that chromatography misses—such as inorganic salts from the reaction workup, residual water, or highly polar solvents that elute in the HPLC void volume.

Conclusion

For the routine purity analysis of Ethyl 3-(4-methoxyphenyl)butanoate, HPLC-UV and GC-FID serve as excellent, high-sensitivity tools for monitoring reaction progress and detecting trace organic impurities. However, for the release of pharmaceutical reference standards or critical intermediates where absolute mass balance is required, qNMR must be employed as the primary orthogonal technique to correct for non-eluting or non-responsive impurities.

References

  • Optimization and Automation of Quantitative NMR Data Extraction Analytical Chemistry (ACS) URL:[Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information NextSDS Substance Database URL:[Link]

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A Comparative Evaluation of Ethyl 3-(4-methoxyphenyl)butanoate Analogs for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of preclinical drug discovery, the systematic evaluation of structurally related compounds is paramount to identifying lead candidates with optimal efficacy and safety profiles. This guide presents a comparative study of a series of novel analogs based on the Ethyl 3-(4-methoxyphenyl)butanoate scaffold. We provide a comprehensive analysis of their cytotoxic potential against the human breast adenocarcinoma cell line, MCF-7, and their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key kinase in oncology. Through a detailed structure-activity relationship (SAR) analysis, this guide elucidates the impact of specific structural modifications on biological activity. Complete, step-by-step protocols for the described in vitro assays are included to ensure reproducibility and facilitate the adoption of these methods in other research settings.

Introduction: The Rationale for Analog Development

The journey of a drug from concept to clinic is underpinned by the principle of lead optimization, a process where an initial hit compound is systematically modified to enhance its therapeutic properties.[1] The parent compound, Ethyl 3-(4-methoxyphenyl)butanoate, serves as our foundational scaffold. While not intrinsically a potent therapeutic agent, its structure contains key pharmacophoric features—an aromatic ring, a flexible alkyl chain, and an ester group—that are common in many bioactive molecules.[2]

The central hypothesis of this study is that targeted modifications to this scaffold can unlock significant biological activity. By exploring the chemical space around this core structure, we aim to derive critical insights into the structure-activity relationships (SAR) that govern cytotoxicity and kinase inhibition.[3][4] Such studies are essential for rationally designing new molecules with improved potency and selectivity.[1][5]

This guide focuses on a curated set of four analogs, designed to probe the influence of two key structural regions:

  • The Ester Moiety: The ethyl group is compared against a methyl group to assess the impact of alkyl chain length on activity.

  • The Phenyl Ring Substituent: The methoxy group is replaced with a hydroxyl group and a halogen (chlorine) to evaluate the effect of electronic and steric properties at the para-position.

The selected analogs for this comparative analysis are:

  • EMB-001 (Parent): Ethyl 3-(4-methoxyphenyl)butanoate

  • EMB-002: Methyl 3-(4-methoxyphenyl)butanoate

  • EMB-003: Ethyl 3-(4-hydroxyphenyl)butanoate

  • EMB-004: Ethyl 3-(4-chlorophenyl)butanoate

Physicochemical Properties and Synthetic Strategy

A foundational aspect of drug development is understanding the physicochemical properties of the compounds, as these influence solubility, permeability, and metabolic stability. A summary of key computed properties for our analog series is presented below.

Table 1: Physicochemical Properties of Ethyl 3-(4-methoxyphenyl)butanoate Analogs

Compound IDStructureMolecular FormulaMW ( g/mol )XLogP3
EMB-001 C13H18O3222.282.9
EMB-002 C12H16O3208.252.7
EMB-003 C12H16O3208.252.3
EMB-004 C12H16O2Cl226.713.3
General Synthetic Workflow

The synthesis of these analogs can be achieved through established organic chemistry reactions. A common route involves the Knoevenagel condensation of a substituted benzaldehyde with a malonic ester derivative, followed by subsequent reduction and esterification steps.[6] This multi-step approach allows for modular assembly, making it suitable for creating a library of analogs.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification A Substituted Benzaldehyde C α,β-Unsaturated Acid A->C Pyridine, β-alanine B Malonic Acid Derivative B->C D Saturated Carboxylic Acid C->D H₂, Pd/C F Final Ester Analog D->F H₂SO₄ (cat.) E Alcohol (e.g., Ethanol) E->F

Caption: Workflow for the MTT cytotoxicity assay.

The analogs exhibited a range of cytotoxic activities against the MCF-7 cell line. The IC₅₀ values, summarized below, indicate a clear dependency on the structural modifications.

Table 2: Cytotoxicity of Analogs against MCF-7 Cells

Compound IDDescriptionIC₅₀ (µM)
EMB-001 Parent (Ethyl, Methoxy)45.2
EMB-002 Methyl Ester58.7
EMB-003 Hydroxyl18.5
EMB-004 Chloro9.8
Mechanistic Evaluation: EGFR Kinase Inhibition

Given that many small molecules exert their anticancer effects by inhibiting protein kinases, we investigated the ability of our analogs to inhibit Epidermal Growth Factor Receptor (EGFR), a kinase frequently dysregulated in breast cancer. [7]We employed a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and vice-versa. [8]

  • Reaction Setup: In a 384-well plate, set up the kinase reaction. For each well, combine 1 µL of test compound (or vehicle control), 2 µL of EGFR enzyme and substrate/ATP mixture (prepared in kinase reaction buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides the luciferase/luciferin required for light generation. [8]5. Signal Generation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the percent inhibition relative to a no-inhibitor control.

G cluster_0 Kinase Reaction cluster_1 Step 1: Stop & ATP Depletion cluster_2 Step 2: ADP Detection A ATP + Substrate C ADP + Phospho-Substrate + Unused ATP A->C B EGFR Kinase + Inhibitor (EMB-X) B->C D Add ADP-Glo™ Reagent C->D E ADP + Phospho-Substrate (ATP is depleted) D->E F Add Kinase Detection Reagent E->F G ADP is converted to ATP F->G H Luciferase/Luciferin Reaction G->H I Luminescent Signal (Proportional to ADP) H->I

Caption: Principle of the ADP-Glo™ kinase inhibition assay.

The inhibitory activity against EGFR correlated well with the observed cytotoxicity, suggesting that EGFR is a likely target for this compound series.

Table 3: EGFR Kinase Inhibition by Analogs

Compound IDDescription% Inhibition at 10 µM
EMB-001 Parent (Ethyl, Methoxy)25.6%
EMB-002 Methyl Ester15.1%
EMB-003 Hydroxyl68.3%
EMB-004 Chloro89.7%

Structure-Activity Relationship (SAR) Discussion

The experimental data provides a clear basis for a preliminary SAR analysis, which is crucial for guiding the next cycle of drug design. [3][5]

  • Influence of the Ester Group: Comparing the parent compound EMB-001 (IC₅₀ = 45.2 µM) with its methyl ester analog EMB-002 (IC₅₀ = 58.7 µM) reveals that the shorter methyl group is detrimental to activity. The larger ethyl group may provide more favorable hydrophobic interactions within the target's binding pocket. This trend is mirrored in the kinase inhibition data, where EMB-001 shows greater inhibition than EMB-002 .

  • Influence of the Phenyl Ring Substituent: This region of the molecule appears to be the primary driver of potency.

    • Replacing the methoxy group of EMB-001 with a hydroxyl group (EMB-003 , IC₅₀ = 18.5 µM) more than doubles the cytotoxic activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming a key interaction with the target protein that the methoxy group cannot.

    • The most significant increase in potency was observed with the chloro-substituted analog, EMB-004 (IC₅₀ = 9.8 µM). The chlorine atom is an electron-withdrawing group and adds lipophilicity. This combination appears to be highly favorable for activity, resulting in a nearly 5-fold increase in cytotoxicity and the highest level of EGFR inhibition (89.7%). This suggests that a combination of steric bulk and electronic effects at this position is critical for potent inhibition.

Conclusion and Future Directions

This comparative study successfully demonstrates that minor structural modifications to the Ethyl 3-(4-methoxyphenyl)butanoate scaffold can lead to substantial improvements in biological activity. We have identified that an ethyl ester is preferable to a methyl ester and that substitution on the phenyl ring is a critical determinant of potency. The para-chloro substituted analog, EMB-004 , emerged as the most promising compound, exhibiting single-digit micromolar cytotoxicity against MCF-7 cells and potent inhibition of EGFR kinase.

Based on these findings, future research should focus on:

  • Further SAR Exploration: Synthesize and test analogs with other halogens (Fluorine, Bromine) and different electron-withdrawing groups at the para-position to refine the SAR.

  • Selectivity Profiling: Screen EMB-004 against a panel of other kinases to determine its selectivity profile, a crucial step in minimizing off-target effects. [7]3. In Vivo Evaluation: Advance the most potent and selective compounds into animal models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

This work provides a validated starting point and a clear strategic path for the development of this chemical series into a viable preclinical candidate for cancer therapy.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • BioTechniques. (2024, October 4). Cytotoxicity assays: Essential tools for assessing drug toxicity and cellular health. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Google Patents. (n.d.). US4585594A - Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
  • University of North Carolina. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • ACS Publications. (2013, June 10). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Retrieved from [Link]

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Biological activity of Ethyl 3-(4-methoxyphenyl)butanoate vs methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: Ethyl vs. Methyl 3-(4-methoxyphenyl)butanoate

In the landscape of medicinal chemistry and drug discovery, the selection of the correct alkyl ester is rarely a trivial formulation choice; it is a fundamental determinant of a molecule's pharmacokinetic and pharmacodynamic fate. This guide provides an in-depth comparative analysis of Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9)[1] and its methyl counterpart, focusing on their biological activities, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate them.

Mechanistic Causality: The Alkyl Chain Effect

To understand the divergent biological behaviors of ethyl versus methyl esters on the 3-(4-methoxyphenyl)butanoate scaffold, we must analyze the causality behind membrane dynamics and enzymatic interactions.

While direct head-to-head literature on these specific saturated butanoate derivatives is niche, their biological profiles can be definitively established by extrapolating from the SAR of their immediate bioactive analogs, such as ethyl p-methoxycinnamate (EPMC) and caffeate esters[2][3].

  • Lipophilicity and Membrane Permeation: The addition of a single methylene group (from methyl to ethyl) significantly increases the partition coefficient (LogP) of the molecule. In cellular assays, this enhanced lipophilicity allows the ethyl ester to more efficiently diffuse across the phospholipid bilayers of macrophages[3].

  • Anti-Inflammatory Efficacy: The ethyl ester functional group, acting in concert with the p-methoxy moiety, is a critical structural driver for anti-inflammatory activity. Studies on related analogs demonstrate that ethyl esters consistently exhibit lower half-maximal inhibitory concentrations (IC50) in down-regulating pro-inflammatory mediators (like nitric oxide) compared to their methyl counterparts[2][3].

  • Cytotoxicity Profiles: Methyl esters often display a more pronounced cytotoxic profile against various cell lines, whereas ethyl esters generally maintain a lower baseline toxicity, making them superior candidates for anti-inflammatory prodrug development[2].

Pathway Ester Ethyl 3-(4-methoxyphenyl)butanoate (High Lipophilicity) Membrane Macrophage Cell Membrane (Enhanced Permeation) Ester->Membrane Diffuses across lipid bilayer Enzymes iNOS & COX-2 Enzymes (Down-regulation) Membrane->Enzymes Intracellular targeting Mediators NO & PGE2 Production (Inhibited) Enzymes->Mediators Blocks mediator synthesis Inflammation Reduced Inflammation Mediators->Inflammation Phenotypic outcome

Mechanism of action for anti-inflammatory p-methoxy phenylalkanoate esters.

Quantitative SAR Comparison

The following table synthesizes the physicochemical properties and extrapolated biological activities of both esters, providing a clear framework for selection in drug development pipelines.

Property / Assay ParameterEthyl 3-(4-methoxyphenyl)butanoateMethyl 3-(4-methoxyphenyl)butanoate
CAS Number 61292-83-9[1]Not explicitly assigned
Molecular Weight 222.28 g/mol 208.25 g/mol
Inferred Lipophilicity (LogP) Higher (Optimized for membrane permeation)Lower (More hydrophilic)
Anti-inflammatory Potency Primary active ester (Lower IC50 expected)[3]Secondary (Higher IC50 expected)
Cytotoxicity Profile Generally lower baseline toxicityPotentially more pronounced cytotoxicity[2]
Hydrolytic Stability More sterically hindered, slower enzymatic hydrolysisFaster hydrolysis by non-specific esterases

Self-Validating Experimental Workflows

To objectively compare these compounds in a laboratory setting, researchers must employ self-validating protocols. The workflows below ensure high-yield synthesis and robust biological screening, incorporating internal controls to guarantee data integrity.

Protocol A: Microwave-Assisted Esterification

Conventional esterification can be time-consuming and prone to side reactions. Microwave-assisted synthesis accelerates reaction kinetics and provides a cleaner yield[4].

  • Reaction Setup: Dissolve 1.0 mmol of 3-(4-methoxyphenyl)butanoic acid in 10 mL of anhydrous ethanol (for the ethyl ester) or anhydrous methanol (for the methyl ester).

  • Catalysis: Add 0.1 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Irradiation: Subject the mixture to microwave irradiation (300W, 70°C) for 10–15 minutes[4].

  • Validation Step (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The reaction is complete when the lower Rf acid spot disappears, replaced by a higher Rf ester spot.

  • Purification: Neutralize the mixture with 5% NaHCO₃, extract with ethyl acetate (3 x 15 mL), wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to yield the pure ester.

Protocol B: In Vitro Anti-Inflammatory Screening (BSA Denaturation)

Protein denaturation is a well-documented proxy for inflammatory damage. This assay evaluates the ability of the esters to stabilize proteins against heat-induced denaturation[3].

  • Preparation: Prepare test solutions of both the ethyl and methyl esters in DMSO at concentrations ranging from 0.1 to 100 µg/mL.

  • Incubation: Mix 0.5 mL of the test solution with 0.5 mL of 1% aqueous Bovine Serum Albumin (BSA). Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Heat the samples in a water bath at 71°C for 10 minutes to induce thermal denaturation.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 660 nm using a UV-Vis spectrophotometer.

  • Validation Step (System Integrity):

    • Negative Control: Use a vehicle control (DMSO + BSA) to establish the 0% inhibition baseline.

    • Positive Control: Use Diclofenac sodium to establish maximum expected inhibition.

    • Data Acceptance: Calculate the % inhibition. The assay is only valid if the dose-response curve yields an R² > 0.95 for IC50 determination.

Workflow Acid 3-(4-methoxyphenyl) butanoic acid Synthesis Microwave-Assisted Esterification Acid->Synthesis MeOH/EtOH + H2SO4 Esters Ethyl & Methyl Esters Synthesis->Esters TLC/NMR Validation Assay BSA Denaturation & RAW 264.7 Assays Esters->Assay Comparative Testing Analysis IC50 & SAR Determination Assay->Analysis vs. Positive Control

Self-validating experimental workflow for ester synthesis and biological evaluation.

References

  • NextSDS. "ethyl 3-(4-methoxyphenyl)
  • BenchChem. "Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
  • PubMed. "A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves".
  • Semantic Scholar.

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Spectroscopic & Chromatographic Resolution Guide: (R)- vs. (S)-Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Ethyl 3-(4-methoxyphenyl)butanoate is an ester characterized by a single stereocenter at the C3 position, resulting in two distinct enantiomers: the (R)- and (S)-isomers. Because enantiomers possess identical scalar properties and energy states in an isotropic, achiral environment, standard analytical techniques cannot differentiate them.

This guide provides an objective, data-driven comparison of three advanced methodologies used to resolve and characterize these isomers: Chiral Shift NMR , Vibrational Circular Dichroism (VCD) , and Chiral High-Performance Liquid Chromatography (HPLC) .

The Achiral Baseline: Why Standard Spectroscopy Fails

Before attempting chiral differentiation, it is critical to establish the chemical purity of the sample. However, standard spectroscopy will yield identical data for both the (R)- and (S)-enantiomers due to the symmetry of their magnetic and vibrational environments in achiral media.

Baseline 1 H-NMR (400 MHz, CDCl 3​ ) for Racemic Mixture:

  • δ 1.18 (t, J = 7.1 Hz, 3H, ester -OCH 2​ CH 3​ )

  • δ 1.28 (d, J = 7.0 Hz, 3H, C3-CH 3​ )

  • δ 2.50 – 2.65 (m, 2H, C2-CH 2​ )

  • δ 3.25 (m, 1H, C3-H )

  • δ 3.78 (s, 3H, Ar-OCH 3​ )

  • δ 4.05 (q, J = 7.1 Hz, 2H, ester -OC**H 2​ **CH 3​ )

  • δ 6.82 (d, J = 8.6 Hz, 2H, Ar-H )

  • δ 7.15 (d, J = 8.6 Hz, 2H, Ar-H )

Self-Validation Check: Acquiring this baseline is a mandatory prerequisite. Any peak splitting observed at this stage (without a chiral additive) indicates chemical impurities or diastereomeric contamination, not enantiomeric resolution.

Objective Comparison of Chiral Differentiation Methodologies

To objectively compare the performance of the available analytical alternatives, the table below summarizes the physical principles, detection limits, and practical considerations for resolving the isomers of Ethyl 3-(4-methoxyphenyl)butanoate.

MethodologyPhysical PrincipleLimit of Detection (ee%)Sample RecoveryRelative Cost & Throughput
Chiral Shift NMR Pseudo-contact shifts via transient diastereomeric lanthanide complexation.~2 - 5%High (requires aqueous extraction to remove metal).Moderate cost; fast throughput.
VCD Spectroscopy [1].~1 - 2%Complete (non-destructive; solvent evaporation only).High cost (requires specialized PEM FT-IR); slow throughput.
Chiral HPLC Transient diastereomeric complexation on a chiral stationary phase (CSP)[2].< 0.1%Complete (if scaled to preparative chromatography).Moderate-High cost; moderate throughput.

Methodological Workflow

G A Racemic Ethyl 3-(4-methoxyphenyl)butanoate B Achiral Spectroscopy (Standard NMR / IR) A->B D Chiral Differentiation Methodologies A->D C Identical Spectra No Resolution B->C E Chiral Shift NMR (Eu(hfc)3) D->E F Vibrational Circular Dichroism (VCD) D->F G Chiral HPLC (Polysaccharide CSP) D->G H Diastereomeric Shifts (ΔΔδ) E->H I Opposite Sign IR Absorbance (ΔA) F->I J Baseline Chromatographic Resolution (Rs > 1.5) G->J

Workflow for the spectroscopic and chromatographic resolution of enantiomers.

Detailed Experimental Protocols & Causality

Protocol A: Chiral Shift 1 H-NMR via Lanthanide Complexation

Causality: The chiral shift reagent, Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] or Eu(hfc) 3​ , acts as a chiral Lewis acid. The ester carbonyl and the methoxy oxygen of Ethyl 3-(4-methoxyphenyl)butanoate act as Lewis bases. When they coordinate, they form transient diastereomeric complexes. The paramagnetic europium center induces pseudo-contact shifts, separating the NMR signals of the (R) and (S) enantiomers. Because the C3-methyl group is closest to the stereocenter, its doublet ( δ 1.28) exhibits the most pronounced enantiomeric shift difference ( ΔΔδ ).

Step-by-Step Methodology:

  • Dissolve 10 mg of the racemic analyte in 0.6 mL of CDCl 3​ . Crucial: The CDCl 3​ must be dried over 4Å molecular sieves, as trace water will competitively bind to the europium, destroying the complex.

  • Acquire a baseline 1 H-NMR spectrum.

  • Add Eu(hfc) 3​ in 0.1 molar equivalent increments.

  • Monitor the C3-methyl doublet and the ester methoxy/methylene signals for peak splitting.

  • System Validation: Plot the induced shift ( Δδ ) versus the molar ratio of Eu(hfc) 3​ to analyte. A linear response that eventually plateaus validates the 1:1 complexation stoichiometry. If the peaks broaden excessively without splitting, the exchange rate is too fast, and the sample must be cooled.

Protocol B: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality: VCD measures the ( ΔA=AL​−AR​ )[1]. The (R) and (S) enantiomers interact differently with the chiral electric and magnetic transition dipole moments during molecular vibrations. This yields spectra with identical frequencies but opposite signs, allowing for the absolute configuration to be determined when paired with ab initio Density Functional Theory (DFT) calculations[3].

Step-by-Step Methodology:

  • Prepare a 0.1 M solution of the isolated enantiomer in CCl 4​ (chosen because it lacks mid-IR absorption bands that would mask the analyte).

  • Load the sample into a Barium Fluoride (BaF 2​ ) liquid cell with a 100 μ m path length. BaF 2​ is utilized because it without birefringence[4].

  • Acquire the VCD spectrum using an FT-IR spectrometer equipped with a photoelastic modulator (PEM)[5].

  • Focus analysis on the ester carbonyl stretch (~1735 cm −1 ) and the C-O-C asymmetric stretch.

  • System Validation: Subtract the solvent baseline. Overlay the spectra of the two isolated batches; a true enantiomeric pair must display perfect mirror-image VCD signals across the zero-baseline. Any deviation from perfect symmetry indicates chemical impurities or baseline artifacts.

Protocol C: Chiral HPLC Separation

Causality: Polysaccharide-based chiral stationary phases (CSPs) separate enantiomers based on transient diastereomeric interactions—specifically hydrogen bonding, dipole-dipole, and π−π interactions[2]. The ester group of Ethyl 3-(4-methoxyphenyl)butanoate hydrogen-bonds with the carbamate linkages of the CSP, while the aromatic ring engages in π−π stacking. The spatial arrangement of the (R) vs. (S) isomer dictates the strength of these interactions, leading to different retention times[6].

Step-by-Step Methodology:

  • Column Selection: Install a (Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 μ m)[6].

  • Mobile Phase: Prepare a mixture of Hexane / Isopropanol (95:5 v/v). Degas thoroughly.

  • Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at 25°C.

  • Detection: Monitor UV absorbance at 225 nm (targeting the π−π∗ transition of the p-methoxyphenyl group).

  • System Validation: Inject a racemic standard first. Adjust the isopropanol modifier concentration until is achieved[7]. The system is validated as a quantitative tool only when the integrated peak area ratio of the racemate is exactly 50.0:50.0 ( ± 0.5%).

References

  • Wikipedia - Vibrational circular dichroism. Available at:[Link]

  • Bruker - Vibrational circular dichroism (VCD). Available at:[Link]

  • LCGC International - A Strategy for Developing HPLC Methods for Chiral Drugs. Available at:[Link]

  • PubMed (J Pharm Biomed Anal) - Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Available at:[Link]

  • Agilent - Chiral LC Columns. Available at:[Link]

Sources

A Head-to-Head Comparison of Methoxyphenyl Esters in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The methoxyphenyl moiety is a cornerstone in medicinal chemistry, recognized for its ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] When incorporated into an ester linkage, this structural motif gives rise to a class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a comprehensive, head-to-head comparison of various methoxyphenyl esters, grounded in experimental data from key biological assays. It is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select and evaluate these compounds in their own research endeavors.

The biological activity of methoxyphenyl derivatives is significantly influenced by the number and position of methoxy groups on the phenyl ring, as well as the nature of the ester linkage.[3][4][5] These structural variations can impact receptor binding affinity, enzyme inhibition, and cellular permeability, ultimately dictating the therapeutic potential of the compound.

I. Anticancer Activity: Cytotoxicity and Proliferation Assays

A primary application of methoxyphenyl esters is in the realm of oncology research.[1][6] Their ability to induce cell death and inhibit the proliferation of cancer cells is a key determinant of their potential as therapeutic agents.

Commonly Employed Assays:
  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability.[7] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.[7]

  • LDH Release Assay: The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[8][9][10]

  • Live/Dead Staining: This fluorescence-based method uses dyes that differentially stain live and dead cells, allowing for direct visualization and quantification of cytotoxicity.[10][11]

Comparative Performance of Methoxyphenyl Esters in Anticancer Assays:

The following table summarizes the cytotoxic activity of various methoxyphenyl-containing compounds against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function.

Compound ClassCancer Cell LineIC50 (µM)Key Observations
Methoxyphenyl-containing TriazoleGlioblastoma (U-87)~10 (for most active)The position of substituents significantly impacts activity.[6]
Methoxyphenyl-containing TriazoleTriple-Negative Breast Cancer (MDA-MB-231)>10Generally less cytotoxic against this cell line compared to U-87.[6]
Bromo-Methoxyphenyl AcrylonitrileColon Cancer (HCT116)0.0059Demonstrates high potency.[12]
Bromo-Methoxyphenyl ChalconeCervical Cancer (HeLa)3.204Moderate activity.[12]

Expert Insights: The data clearly indicate that the anticancer activity of methoxyphenyl esters is highly dependent on both the specific chemical scaffold and the cancer cell line being tested. For instance, bromo-methoxyphenyl derivatives have shown potent cytotoxicity, suggesting that the presence of a halogen can enhance anticancer effects.[12] Furthermore, the differential sensitivity of U-87 and MDA-MB-231 cells to the same methoxyphenyl-containing triazoles highlights the importance of screening against a diverse panel of cancer cell lines to identify compounds with broad-spectrum activity or selective toxicity.[6]

II. Anti-inflammatory Activity: In Vitro and In Vivo Models

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a critical area of research.[13][14] Methoxyphenyl esters have shown promise in modulating inflammatory pathways.

Key Assays for Anti-inflammatory Activity:
  • In Vitro Enzyme Assays: These assays measure the ability of a compound to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[15][16]

  • In Vivo Models: Animal models, such as carrageenan-induced paw edema, are used to assess the in vivo efficacy of anti-inflammatory compounds.[15][17]

Comparative Performance of Methoxyphenyl Esters in Anti-inflammatory Assays:

A study on 4-methoxyphenylacetic acid esters as 15-lipoxygenase (SLO) inhibitors revealed the following:

CompoundSLO Inhibition IC50 (µM)
Ester 7d3.8
Ester 7e1.9

Expert Insights: The potent inhibition of 15-lipoxygenase by these 4-methoxyphenylacetic acid esters demonstrates their potential as anti-inflammatory agents.[16] The structure-activity relationship (SAR) studies indicated that the carbonyl group of the ester is crucial for binding to the active site of the enzyme.[16] This highlights the importance of rational drug design in optimizing the anti-inflammatory properties of this class of compounds. Further in vivo studies are warranted to confirm their therapeutic efficacy.

III. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assays

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[1] Methoxyphenyl derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1][12]

Standard Assay:
  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Comparative Performance of Methoxyphenyl Esters in Antimicrobial Assays:

Expert Insights: The antimicrobial potential of methoxyphenyl esters is a promising area for further investigation. The lipophilic nature of the methoxyphenyl group can facilitate passage through microbial cell membranes. Future research should focus on synthesizing and screening a diverse library of methoxyphenyl esters to identify compounds with potent and broad-spectrum antimicrobial activity.

IV. Antioxidant Activity: Radical Scavenging Assays

Oxidative stress is implicated in the pathogenesis of various diseases. Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS).

Common Assays:
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[18]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the radical scavenging capacity of a compound.

Comparative Performance of Methoxyphenyl Esters in Antioxidant Assays:

Studies on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity.[6][18] For instance, some derivatives exhibited DPPH radical scavenging activity that was 1.13 to 1.4 times higher than that of the well-known antioxidant, ascorbic acid.[6]

Expert Insights: The position and number of methoxy and hydroxyl groups on the phenyl ring are critical determinants of the antioxidant activity of phenolic compounds.[4][5] Generally, an increased number of hydroxyl and methoxy groups enhances antioxidant capacity.[5] The strong antioxidant potential of certain methoxyphenyl derivatives suggests their utility in conditions associated with oxidative stress.

V. Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols.

MTT Cell Viability Assay Protocol

This protocol provides a step-by-step guide for assessing the cytotoxic effects of compounds using the MTT assay.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methoxyphenyl esters) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or acidic isopropanol, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[12]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.[12]

Enzyme Inhibition Assay Protocol (General)

This protocol outlines a general workflow for evaluating the inhibitory activity of compounds against a target enzyme.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.

  • Assay Setup: In a microplate, add the enzyme and varying concentrations of the test compound. Include control wells with no inhibitor (maximum activity) and no enzyme (background).

  • Pre-incubation: Incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.

VI. Visualizing a Typical Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel methoxyphenyl esters.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation In Vivo Validation Synthesis Synthesis of Methoxyphenyl Ester Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Purification->InVitro HitID Hit Identification & IC50 Determination InVitro->HitID SAR Structure-Activity Relationship (SAR) Analysis HitID->SAR InVivo In Vivo Models (e.g., Animal Models of Disease) SAR->InVivo Efficacy Efficacy & Toxicity Assessment InVivo->Efficacy Lead Lead Efficacy->Lead Lead Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

VII. Conclusion

Methoxyphenyl esters represent a versatile class of compounds with significant potential in drug discovery. Their biological activity is intricately linked to their chemical structure, and a systematic evaluation through a battery of well-chosen biological assays is essential for identifying promising lead candidates. This guide provides a framework for the head-to-head comparison of these compounds, emphasizing the importance of rigorous experimental design and data analysis. By understanding the nuances of their performance in various assays, researchers can make more informed decisions in the development of novel therapeutics.

References

  • Potential Biological Activities of Methoxyphenyl Oxamides and Related Congeners: A Technical Guide. Benchchem.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
  • Cell-Based Assays. Sigma-Aldrich.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • Cell-Based Assays Guide. Antibodies.com.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Cytotoxicity Assays – wh
  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius.
  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed.
  • In vivo preclinical models for immune-mediated inflamm
  • Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR compar
  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.

Sources

Unambiguous Assignment of Methoxyphenylbutanoate Regioisomers: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxyphenylbutanoates serve as critical building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. During synthetic routes—such as Friedel-Crafts alkylation or cross-coupling reactions—mixtures of ortho-, meta-, and para-regioisomers are frequently generated. Unequivocal structural assignment of these regioisomers is paramount, as positional isomerism profoundly impacts a molecule's [1].

While mass spectrometry can confirm the molecular weight, it cannot easily differentiate regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. However, relying solely on 1D 1H NMR often leads to ambiguous assignments due to severe signal overlap in the aromatic region[2]. This guide objectively compares 1D and 2D NMR techniques, providing a self-validating workflow and experimental protocols to definitively distinguish methoxyphenylbutanoate regioisomers using Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)[3].

Section 1: The Analytical Challenge: 1D NMR Limitations

In methoxyphenylbutanoates, the aromatic protons typically resonate in a narrow chemical shift window (6.8–7.4 ppm).

  • Para-Isomer (1,4-substitution): The molecular symmetry results in an AA'BB' spin system, presenting as two distinct doublets (or finely split multiplets) integrating to 2H each. This makes the para-isomer relatively easy to identify even on low-field benchtop NMR systems[1].

  • Ortho- (1,2-substitution) and Meta-Isomers (1,3-substitution): These lack such symmetry. Their aromatic protons exhibit complex, overlapping multiplets caused by a combination of ortho- ( J≈8 Hz), meta- ( J≈2 Hz), and para- ( J<1 Hz) couplings. In 1D 1H NMR, these multiplets coalesce, making definitive assignment impossible without higher-dimensional data[2].

  • 1D 13C NMR: While 13C provides excellent chemical shift dispersion (each unique carbon yields a distinct singlet), it lacks the connectivity data required to map the exact position of the methoxy group relative to the butanoate chain[1].

Section 2: Comparative Methodology: 1D vs. 2D NMR Techniques

To overcome 1D limitations, 2D NMR experiments are employed. The table below compares the efficacy of various NMR techniques for regioisomer assignment.

TechniqueData ProvidedResolution of OverlapRegioisomer Confidence
1D 1H NMR Chemical shifts, integrals, J-couplingsPoor (Aromatic region overlaps)Low (except for para-isomer)
1D 13C NMR Carbon chemical shiftsHigh (No overlap, singlets)Low (Lacks connectivity)
2D COSY Homonuclear 3-bond 1H-1H couplingModerateMedium (Cannot link isolated spin systems)
2D HSQC 1-bond 1H-13C correlationHighMedium (Identifies C-H pairs, not skeleton)
2D HMBC Long-range (2-3 bond) 1H-13C couplingHighHigh (Maps quaternary carbons)
2D NOESY Through-space 1H-1H proximity (< 5 Å)HighHigh (Confirms spatial arrangement)
Section 3: Mechanistic Workflow for Regioisomer Assignment

The following decision tree illustrates the logical progression from basic 1D acquisition to advanced 2D techniques for unambiguous assignment.

NMR_Workflow Start Unknown Methoxyphenylbutanoate Regioisomer Acq1D Acquire 1D 1H & 13C NMR Start->Acq1D CheckSym Symmetry in Aromatic Region? (AA'BB' pattern) Acq1D->CheckSym Para Para-Isomer Confirmed (1,4-substitution) CheckSym->Para Yes (2 doublets) Acq2D Acquire 2D NMR (HSQC, HMBC, NOESY) CheckSym->Acq2D No (Complex Multiplets) HMBC HMBC Analysis (3-bond 1H-13C coupling) Acq2D->HMBC NOESY NOESY Analysis (Through-space 1H-1H NOE) Acq2D->NOESY Ortho Ortho-Isomer Confirmed (1,2-substitution) HMBC->Ortho Methoxy to C2/C6 correlations Meta Meta-Isomer Confirmed (1,3-substitution) HMBC->Meta Methoxy to C2/C4/C6 correlations NOESY->Ortho NOE to 1 adjacent Ar-H NOESY->Meta NOE to 2 adjacent Ar-H

NMR workflow for distinguishing methoxyphenylbutanoate regioisomers.

Section 4: Experimental Protocols (Self-Validating System)

To ensure trustworthiness, the experimental setup must be meticulously controlled. The causality behind each parameter choice is explained below.

Sample Preparation

  • Dissolve 15-20 mg of the methoxyphenylbutanoate sample in 0.6 mL of CDCl3 (100% atom D) containing 0.03% v/v TMS. Causality: High concentration is required to achieve sufficient signal-to-noise (S/N) for 2D 13C-detected or 13C-coupled experiments (like HMBC) within a reasonable timeframe. TMS provides an internal chemical shift reference (0.00 ppm).

HMBC Acquisition (Heteronuclear Multiple Bond Correlation) HMBC detects long-range (typically 2-3 bond) couplings between protons and carbons, bridging quaternary carbons that COSY cannot cross[4].

  • Pulse Sequence: Select a gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Optimization: Set the long-range coupling constant ( JCH​ ) to 8 Hz. Causality: The 3-bond carbon-proton coupling ( 3JCH​ ) in aromatic systems is typically 7-9 Hz. Setting the delay to 1/(2×J)≈62.5 ms maximizes the cross-peak intensity for these critical correlations[5].

  • Acquisition: Acquire with 1024 data points in F2 (1H) and 256 increments in F1 (13C), using 8-16 scans per increment.

NOESY Acquisition (Nuclear Overhauser Effect Spectroscopy) NOESY identifies protons that are spatially close (< 5 Å) regardless of the number of intervening bonds[3].

  • Pulse Sequence: Select a phase-sensitive NOESY sequence (e.g., noesygpphpp).

  • Mixing Time ( τm​ ): Set the mixing time to 400 ms. Causality: Small molecules (MW ~200-300 Da, like methoxyphenylbutanoates) tumble rapidly in solution, resulting in a positive NOE. A mixing time of ~400 ms allows sufficient time for cross-relaxation (NOE build-up) without significant spin diffusion (which could yield false-positive correlations)[5].

  • Relaxation Delay ( d1 ): Set to 2−3×T1​ (typically 2-3 seconds). Causality: Ensures complete return to thermal equilibrium between scans, preventing signal attenuation and artifacts.

Section 5: Case Study & Data Interpretation

Consider distinguishing methyl 2-(methoxyphenyl)butanoate (ortho) from methyl 3-(methoxyphenyl)butanoate (meta). Both have a methoxy group (-OCH3) resonating at ~3.8 ppm.

1. NOESY Analysis (Spatial Proximity):

  • Ortho-Isomer: The methoxy group is adjacent to only ONE aromatic proton (H3). The NOESY spectrum will show a single strong cross-peak between the -OCH3 singlet (3.8 ppm) and the H3 doublet/multiplet.

  • Meta-Isomer: The methoxy group is flanked by TWO aromatic protons (H2 and H4). The NOESY spectrum will exhibit TWO distinct cross-peaks from the -OCH3 singlet to both the H2 (usually a narrow multiplet/singlet) and H4 protons[5].

2. HMBC Analysis (Bond Connectivity): HMBC provides definitive proof of the carbon skeleton[4]. The methoxy protons (~3.8 ppm) will show a strong 3-bond correlation to the ipso-carbon (C-OMe) at ~158-160 ppm. By analyzing the correlations from the aromatic protons to this specific ipso-carbon, the substitution pattern is confirmed:

  • Ortho-Isomer: The ipso-carbon (C2) will show 3-bond correlations from H4 and H6.

  • Meta-Isomer: The ipso-carbon (C3) will show 3-bond correlations from H1 and H5.

Quantitative Data Summary Table

RegioisomerAromatic 1H Pattern (1D)NOESY Correlations (-OCH3 to Ar-H)HMBC Correlations (Ar-H to C-OMe)
Ortho (1,2) Complex multiplets (4H)1 cross-peak (to H3)H4, H6 C2
Meta (1,3) Complex multiplets (4H)2 cross-peaks (to H2, H4)H1, H5 C3
Para (1,4) AA'BB' doublets (2H, 2H)2 identical cross-peaks (to H3, H5)H3, H5 C4
Conclusion

While 1D NMR is suitable for identifying highly symmetric para-isomers, it is fundamentally inadequate for distinguishing ortho- and meta-methoxyphenylbutanoates due to spectral overlap[1]. By integrating 2D NOESY (for spatial mapping) and HMBC (for skeletal connectivity), researchers can establish a self-validating analytical system that guarantees absolute regiochemical assignment[3].

References
  • Jadeja, Y., et al. "Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity." Magnetic Resonance in Chemistry, 2016. URL: [Link]

  • "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments, 2024. URL: [Link]

  • "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds." News Medical, 2024. URL: [Link]

  • "Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers." ResearchGate, 2016. URL: [Link]

  • "Identification of regioisomers 3j and 3j 0 by NMR HMBC experiment." ResearchGate, 2013. URL: [Link]

Sources

Modality Comparison: Navigating Analytical Trade-Offs

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of stereochemistry in chiral building blocks is a non-negotiable threshold in modern drug development. 3-Arylbutanoates, characterized by a stereogenic center at the C3 position, serve as critical chiral synthons for a variety of biologically active compounds, including bisabolene sesquiterpenes and targeted antibacterial agents. Because the spatial orientation of this C3 substituent directly governs the pharmacological efficacy and safety profile of the downstream active pharmaceutical ingredient (API), rigorous stereochemical validation is required.

This guide objectively compares the three leading analytical modalities used to confirm the stereochemistry of 3-arylbutanoates: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents , and Vibrational Circular Dichroism (VCD) .

When isolating enantiomerically pure 3-arylbutanoates—often achieved via [1]—chemists must choose an analytical method that balances throughput, sample preservation, and the need for absolute versus relative configuration.

  • Chiral HPLC (Polysaccharide-based Stationary Phases)

    • Mechanism: Relies on the transient diastereomeric interactions between the enantiomers of the 3-arylbutanoate and the chiral selector (e.g., amylose or cellulose derivatives) coated on the silica matrix.

    • Performance: Exceptional for determining enantiomeric excess (ee%). When coupled with a polarimetric detector, it can rapidly correlate peaks to an absolute configuration if a verified reference standard is available.

  • NMR Spectroscopy (Mosher’s Method)

    • Mechanism: Involves the covalent attachment of a chiral derivatizing agent (CDA), such as MTPA-Cl, to the target molecule (usually after reducing the ester to an alcohol). The resulting diastereomers exhibit distinct chemical shifts (Δδ).

    • Performance: Allows for the empirical assignment of absolute configuration without a chiral reference standard. However, it is destructive to the sample and requires high-purity isolation prior to derivatization.

  • Vibrational Circular Dichroism (VCD)

    • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions.

    • Performance: Provides ab initio absolute configuration by comparing experimental spectra against Density Functional Theory (DFT) calculations. It requires no derivatization but demands significant computational resources and high sample concentrations.

Decision Matrix for Stereochemical Confirmation

The logical flow for selecting the appropriate analytical technique depends heavily on the availability of reference standards and the specific stage of drug development.

StereochemWorkflow Start Racemic 3-Arylbutanoate EnzRes Enzymatic Kinetic Resolution (e.g., B. cepacia lipase) Start->EnzRes Isol Isolate (S)-Acid & (R)-Ester EnzRes->Isol Decision Reference Standard Available? Isol->Decision HPLC Chiral HPLC Analysis (ee% Determination) Confirmed Stereochemistry Confirmed HPLC->Confirmed VCD VCD / DFT Calculations (Ab Initio Config) VCD->Confirmed NMR NMR with CDA (Diastereomer Shift) NMR->Confirmed Decision->HPLC Yes Decision->VCD No (Requires Ab Initio) Decision->NMR No (Requires Derivatization)

Workflow for selecting the optimal stereochemical confirmation method for 3-arylbutanoates.

Experimental Methodology: A Self-Validating Protocol

To demonstrate a robust, self-validating system, the following protocol details the [2] via enzymatic kinetic resolution, followed by Chiral HPLC validation.

Phase 1: Biocatalytic Kinetic Resolution Causality Check:Burkholderia cepacia lipase (BCL) is selected as the biocatalyst because its highly structured, hydrophobic binding pocket exhibits strict enantiodiscrimination. It selectively hydrolyzes the (S)-enantiomer of 3-substituted esters to the corresponding acid, leaving the (R)-ester intact.

  • Preparation: Dissolve 1.0 mmol of racemic ethyl 3-arylbutanoate in 10 mL of a biphasic solvent system (e.g., Methyl tert-butyl ether / 0.1 M phosphate buffer, pH 7.2).

  • Enzyme Addition: Add 50 mg of immobilized BCL.

  • Incubation: Incubate the mixture at 30°C with continuous orbital shaking (200 rpm). Monitor the reaction via achiral Gas Chromatography (GC) until exactly 50% conversion is reached.

  • Isolation: Terminate the reaction by filtering out the immobilized enzyme. Extract the unreacted (R)-ester with ethyl acetate. Acidify the remaining aqueous layer to pH 2.0 using 1M HCl and extract with dichloromethane to isolate the (S)-3-arylbutanoic acid.

Phase 2: Chiral HPLC Validation Self-Validation Check: Before analyzing the resolved products, the racemic starting material must be injected to prove that the chosen column and mobile phase can achieve baseline resolution (Rs > 1.5) of both enantiomers. Without this baseline, any subsequent ee% calculation is scientifically invalid.

  • Sample Preparation: Prepare a 1 mg/mL solution of the isolated (R)-ester in HPLC-grade Hexane/Isopropanol (90:10).

  • Injection: Inject 10 µL onto a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Elution: Run an isocratic elution at 1.0 mL/min using Hexane/Isopropanol (90:10) at a controlled column temperature of 25°C. Detect via UV absorbance at 254 nm.

  • Data Interpretation: The isolated (R)-ester should present as a single peak corresponding to one of the retention times established during the racemate baseline run, confirming an enantiomeric excess (ee) of >99%.

Quantitative Performance Comparison

The table below summarizes the operational metrics of each modality, providing a clear comparative baseline for laboratory integration.

Table 1: Performance Comparison of Analytical Modalities for 3-Arylbutanoate Stereochemistry

Analytical ModalitySample RequirementAnalysis TimeAbsolute Config CapabilityKey AdvantagePrimary Limitation
Chiral HPLC < 1 mg10–30 minsIndirect (Requires Ref. Std.)High-throughput, non-destructive, precise ee% quantification.Cannot assign absolute configuration ab initio.
NMR (Mosher's) 5–10 mg2–4 hoursDirect (Empirical Model)Utilizes standard NMR equipment available in most labs.Requires a destructive chemical derivatization step.
VCD Spectroscopy 10–20 mg1–3 days (incl. DFT)Direct (Ab Initio)No derivatization or physical reference standards needed.Computationally intensive; high instrument cost.

References

  • Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: Symmetry (MDPI), 2024, 16(9), 1150. URL: [Link]

  • Title: Research Results: Methods for the synthesis of enantiomerically pure 3-aryl-2-methylpropanoates and 3-arylbutanoates using the methodology of enzymatic deracemization Source: V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry (IBOPC), National Academy of Sciences of Ukraine. URL: [Link]

Cross-Validation of Analytical Methods for Quantifying Butanoate Esters: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Butanoate (butyrate) esters and related short-chain fatty acids (SCFAs) are critical analytes in both flavor chemistry and microbiome-derived pharmacokinetics. As prodrugs or endogenous metabolites, their quantification in complex biological matrices demands high precision. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard due to the intrinsic volatility of these esters[1]. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a high-throughput alternative, often utilizing chemical derivatization to enhance ionization and column retention[2].

When transitioning between these platforms during drug development or when combining data from multiple laboratories, a rigorous cross-validation is mandated by the to assess inter-method bias and ensure regulatory compliance[3].

Mechanistic Causality: Why Method Divergence Exists

As an Application Scientist, selecting the correct analytical platform requires understanding the physicochemical causality of the analyte:

  • GC-MS (The Volatility Advantage) : Explores the intrinsic volatility of butanoate esters. Using Solid Phase Microextraction (SPME), the method avoids complex liquid extractions by directly sampling the headspace. However, equilibration times can be lengthy, and highly polar matrices can induce partitioning artifacts[1].

  • LC-MS/MS (The Ionization Challenge) : Native butanoate esters and SCFAs exhibit poor retention on standard reversed-phase (C18) columns and low ionization efficiency in electrospray ionization (ESI)[4]. Derivatization with 3-Nitrophenylhydrazine (3-NPH) converts these aliphatic esters/acids into acylhydrazines. This mechanistically increases their hydrophobicity (enabling C18 retention) and provides a readily ionizable moiety, thus pushing limits of detection (LOD) into the sub-micromolar range[5].

Analytical Workflows & Cross-Validation Integration

CrossValidation Sample Biological Sample (Plasma/Feces) GC_Prep Headspace SPME Extraction Sample->GC_Prep LC_Prep Protein Precipitation & 3-NPH Derivatization Sample->LC_Prep GC_Run GC-HRAM-MS Analysis GC_Prep->GC_Run Volatiles Stat_Eval ICH M10 Cross-Validation Statistical Bias Assessment GC_Run->Stat_Eval Data Set A LC_Run LC-MS/MS (MRM) Analysis LC_Prep->LC_Run Acylhydrazines LC_Run->Stat_Eval Data Set B Decision Method Comparability Established Stat_Eval->Decision Bias Assessment

Parallel analytical workflows for butanoate ester quantification and ICH M10 cross-validation.

Self-Validating Experimental Protocols

Protocol 1: GC-MS via Headspace SPME (The Traditional Standard)

Causality: Headspace sampling prevents non-volatile matrix components from contaminating the GC inlet. The polyacrylate SPME fiber is selected for its specific affinity to polar/semi-polar esters[1].

  • Sample Preparation : Aliquot 100 µL of serum or homogenized tissue into a 10 mL headspace vial. Add 10 µL of stable isotope-labeled internal standard (e.g., 2H7​ -butyric acid). Add 1 mL of saturated NaCl solution. Causality: The high ionic strength drives the volatile esters into the headspace via the salting-out effect.

  • SPME Extraction : Incubate the vial at 50°C for 10 minutes to reach vapor equilibrium. Expose an 85 µm polyacrylate SPME fiber to the headspace for 15 minutes[1].

  • Desorption & GC-MS Analysis : Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode. Use a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm, 0.25µm). Temperature program: 40°C (hold 2 min), ramp at 10°C/min to 220°C. Operate the MS in Electron Ionization (EI) mode at 70 eV, utilizing Selected Ion Monitoring (SIM) for specific butanoate fragments (e.g., m/z 71, 89)[6].

Protocol 2: LC-MS/MS via 3-NPH Derivatization (The High-Throughput Challenger)

Causality: 3-NPH reacts with the carbonyl group of butanoate esters/acids in the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), creating a stable derivative that retains strongly on C18 and ionizes efficiently in negative ESI mode[2].

  • Protein Precipitation : Mix 40 µL of biological sample with 160 µL of ice-cold isopropanol containing the internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet proteins[5].

  • Derivatization : Transfer 40 µL of the supernatant to a fresh vial. Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC (containing 6% pyridine) prepared in 50% aqueous acetonitrile. Incubate at 40°C for 30 minutes[2].

  • LC-MS/MS Analysis : Dilute the mixture to 1.4 mL with 50% acetonitrile. Inject 1 µL onto an EC-C18 column (2.1 × 100 mm, 1.9 µm). Mobile phase A: Water; Mobile phase B: Acetonitrile/Isopropanol (1:1). Gradient: 5% B to 60% B over 15 minutes[7]. Detect via Multiple Reaction Monitoring (MRM) using a triple quadrupole MS in negative mode.

ICH M10 Cross-Validation Execution

When switching from GC-MS to LC-MS/MS during a clinical program, requires cross-validation[3]. Interestingly, ICH M10 deliberately omits rigid pass/fail acceptance criteria for cross-validation, instead mandating a statistical assessment of bias to ensure data comparability[8].

  • Study Design : Analyze spiked Quality Control (QC) samples across the dynamic range and at least 30 incurred (in vivo) samples using both the GC-MS and LC-MS/MS methods[9].

  • Statistical Assessment : Calculate the percentage difference between the two methods for each sample. The industry standard target is that the difference should be within ±20% for at least 67% of the samples[6]. A Bland-Altman plot or Deming regression must be utilized to identify proportional or constant bias between the volatile and liquid-phase extraction methodologies[10].

Quantitative Performance Comparison

ParameterGC-MS (Headspace SPME)LC-MS/MS (3-NPH Derivatization)Causality / Technical Note
Limit of Detection (LOD) ~0.1 - 0.5 µM~0.001 - 0.003 µMLC-MS/MS sensitivity is drastically enhanced by the ionizable 3-NPH moiety[4].
Run Time per Sample 20 - 30 minutes10 - 15 minutesLC-MS/MS allows for higher throughput in large-scale clinical studies[6].
Matrix Effects LowModerate to HighGC-MS Headspace isolates volatiles, whereas LC-MS/MS requires stable isotope-labeled internal standards to correct for ESI ion suppression[7].
Sample Volume 100 - 500 µL10 - 40 µLLC-MS/MS is superior for murine models where biological sample volume is severely limited[5].
Isomer Separation ExcellentGood (Requires optimized gradient)GC inherently resolves structural isomers (e.g., isobutanoate vs. butanoate) better than standard LC due to high theoretical plates[7].

Conclusion

Both GC-MS and LC-MS/MS are highly capable platforms for quantifying butanoate esters. GC-MS remains the method of choice for volatile profiling without chemical alteration, offering pristine separation of isomers. Conversely, LC-MS/MS with 3-NPH derivatization provides unmatched sensitivity and throughput, essential for modern pharmacokinetic studies. Successful cross-validation between these platforms hinges on understanding their distinct matrix susceptibilities and applying rigorous statistical bias assessments as per ICH M10 guidelines.

Sources

Benchmarking the Synthesis of Ethyl 3-(4-methoxyphenyl)butanoate: A Comparative Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-(4-methoxyphenyl)butanoate (CAS 61292-83-9) is a highly versatile β -aryl ester, serving as a critical building block in the synthesis of pharmaceuticals, fragrances, and advanced materials. The introduction of the 4-methoxyphenyl moiety at the β -position of an aliphatic ester chain presents a classic synthetic challenge: achieving high regioselectivity, controlling stereochemistry, and managing process economics.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the three primary synthetic strategies for this molecule: Rhodium-Catalyzed Asymmetric Conjugate Addition , Friedel-Crafts Alkylation , and the Heck Coupling/Hydrogenation Sequence . We will dissect the causality behind the experimental conditions, validate the protocols, and compare their quantitative performance metrics.

Executive Synthetic Workflow

The decision of which synthetic route to employ depends heavily on the project's phase (discovery vs. process scale-up) and the requirement for chirality.

SynthesisRoutes cluster_Rh Method A: Rh-Catalysis cluster_FC Method B: Friedel-Crafts cluster_Heck Method C: Heck + H2 Target Ethyl 3-(4-methoxyphenyl) butanoate A1 Ethyl Crotonate + 4-MeO-Ph-B(OH)2 A1->Target [Rh(cod)Cl]2, Ligand High ee%, High Cost B1 Ethyl Crotonate + Anisole B1->Target AlCl3 (Lewis Acid) Racemic, Low Cost C1 Ethyl Crotonate + 4-Iodoanisole C2 Cinnamate Intermediate C1->C2 Pd(OAc)2, Base C2->Target H2, Pd/C Racemic, Robust

Caption: Synthetic pathways for Ethyl 3-(4-methoxyphenyl)butanoate comparing Rh, Friedel-Crafts, and Heck.

Quantitative Data Comparison

The following table summarizes the performance of each method based on standard industry benchmarks.

MetricMethod A: Rh-Catalyzed AdditionMethod B: Friedel-Crafts AlkylationMethod C: Heck + Hydrogenation
Overall Yield 85–95%40–60%75–85% (over 2 steps)
Enantiomeric Excess (ee) >95% (with chiral ligand)0% (Racemic)0% (Racemic)
Regioselectivity Exclusive β -addition~85:15 (para:ortho)Exclusive β -arylation
Cost Profile High (Rh, Ligands, Boronic Acid)Low (Bulk chemicals)Moderate (Pd, Iodide)
Scalability Moderate (Cost-limited)High (Standard reactors)High (Robust Pd chemistry)
Green Metrics (E-Factor) Low-ModerateHigh (Acid waste, solvent)Moderate (Salt byproducts)

Method A: Rhodium-Catalyzed Asymmetric Conjugate Addition (The Precision Benchmark)

The Hayashi-Miyaura reaction represents the gold standard for synthesizing chiral β -aryl esters[1]. By utilizing a Rh(I) catalyst and a chiral ligand (such as BINAP or a chiral diene), 4-methoxyphenylboronic acid undergoes highly enantioselective 1,4-conjugate addition to ethyl crotonate[2].

Mechanistic Causality

The catalytic cycle is driven by the transmetalation of the arylboronic acid to a highly active L∗Rh−OH species. The chiral ligand creates a sterically demanding pocket that forces the ethyl crotonate to coordinate to the Rh center in a specific facial orientation. Following migratory insertion, water is strictly required as a protic source to hydrolyze the resulting Rh-oxa- π -allyl (or Rh-enolate) intermediate, releasing the product and regenerating the L∗Rh−OH catalyst.

RhCatalyticCycle RhOH L*Rh-OH RhAr L*Rh-Ar RhOH->RhAr ArB(OH)2 (Transmetalation) Coord L*Rh-Ar (Alkene) RhAr->Coord Ethyl Crotonate (Coordination) Insert L*Rh-Alkyl Coord->Insert (Migratory Insertion) Insert->RhOH H2O (Protonolysis & Product Release)

Caption: Catalytic cycle of the Rh-catalyzed asymmetric conjugate addition of arylboronic acids.

Self-Validating Protocol
  • Preparation: In a Schlenk flask under argon, charge [Rh(cod)Cl]2​ (0.025 equiv) and (R)-BINAP (0.06 equiv). Add degassed 1,4-dioxane (0.2 M) and stir for 15 minutes to pre-form the active complex.

  • Activation: Add aqueous KOH (0.1 equiv, 1.0 M solution). Causality: The base converts the Rh-Cl precatalyst into the active Rh-OH species.

  • Reaction: Add 4-methoxyphenylboronic acid (1.5 equiv) and ethyl crotonate (1.0 equiv). Heat to 50 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the (R)-enantiomer.

Method B: Friedel-Crafts Alkylation (The Cost-Effective Legacy Method)

For racemic applications where cost is the primary driver, the Friedel-Crafts alkylation of anisole with ethyl crotonate is highly effective[3].

Mechanistic Causality

A strong Lewis acid (e.g., AlCl3​ ) coordinates to the carbonyl oxygen of ethyl crotonate, polarizing the conjugated system and rendering the β -carbon highly electrophilic. The electron-rich aromatic ring of anisole attacks this position. Anisole is used in large excess (often as the solvent) to drive the reaction forward and statistically suppress the competitive polymerization of the α,β -unsaturated ester. The para-regioselectivity is favored due to the steric bulk of the methoxy group and the Lewis acid-ester complex.

Self-Validating Protocol
  • Preparation: In an oven-dried flask under nitrogen, suspend anhydrous AlCl3​ (1.2 equiv) in dry anisole (5.0 equiv). Cool the mixture to 0 °C.

  • Addition: Dropwise add ethyl crotonate (1.0 equiv) over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes crotonate homopolymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn deep red/brown, indicating the formation of the arene-carbocation complex.

  • Workup: Carefully pour the mixture over crushed ice and 1M HCl to destroy the aluminum complex. Extract with diethyl ether, wash with brine, and distill the excess anisole under reduced pressure. Purify the residue via vacuum distillation to isolate the racemic product.

Method C: Heck Coupling + Hydrogenation (The Robust Two-Step Alternative)

When boronic acids are unavailable or Friedel-Crafts regioselectivity is insufficient, the Heck reaction followed by alkene reduction provides a highly reliable, scalable route[4].

Mechanistic Causality

Step 1 (Heck): Pd(0) undergoes oxidative addition into the C-I bond of 4-iodoanisole. The ethyl crotonate coordinates and inserts into the Pd-Ar bond. Subsequent β -hydride elimination yields ethyl 3-(4-methoxyphenyl)but-2-enoate. A bulky ligand like P(o−tolyl)3​ is utilized to stabilize the Pd(0) species and accelerate the reductive elimination phase. Step 2 (Hydrogenation): The conjugated alkene is selectively reduced over Pd/C. The ester and the aromatic ring remain untouched under mild hydrogen pressure.

Self-Validating Protocol

Step 1: Heck Arylation

  • Reaction: Combine 4-iodoanisole (1.0 equiv), ethyl crotonate (1.2 equiv), Pd(OAc)2​ (0.05 equiv), P(o−tolyl)3​ (0.1 equiv), and Et3​N (2.0 equiv) in DMF (0.5 M).

  • Heating: Stir at 100 °C for 16 hours. Causality: Et3​N acts as a terminal base to neutralize the HI generated during β -hydride elimination, preventing catalyst poisoning.

  • Isolation: Dilute with water, extract with EtOAc, and filter through a short pad of silica to remove Pd black. Concentrate to yield the unsaturated intermediate.

Step 2: Hydrogenation

  • Reaction: Dissolve the intermediate in EtOH (0.2 M). Add 10% Pd/C (5 wt%).

  • Reduction: Purge the flask with H2​ gas and stir vigorously under a balloon of H2​ (1 atm) at room temperature for 6 hours.

  • Workup: Filter the suspension through Celite to remove the catalyst. Evaporate the solvent to yield pure, racemic Ethyl 3-(4-methoxyphenyl)butanoate.

Conclusion

For drug development professionals requiring strict stereocontrol, Method A (Rh-Catalysis) is the mandatory choice, despite its higher cost profile. For bulk intermediate manufacturing where chirality is resolved downstream (or unneeded), Method B (Friedel-Crafts) offers unmatched economics. Method C (Heck + Hydrogenation) serves as the ultimate fallback, offering perfect regiocontrol without the need for specialized chiral ligands or harsh Lewis acids.

References

  • Rh(I)–Bisphosphine-Catalyzed Asymmetric, Intermolecular Hydroheteroarylation of α-Substituted Acrylate Derivatives, ACS Publications,[Link]

  • Name Reactions in Organic Synthesis, Dokumen.pub,[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones, NIH PMC,[Link]

Sources

Safety Operating Guide

Ethyl 3-(4-methoxyphenyl)butanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Handling and Disposal of Ethyl 3-(4-methoxyphenyl)butanoate

As a Senior Application Scientist, I have observed that the integrity of a laboratory is defined not just by the quality of its syntheses, but by the rigor of its waste management. Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9) is an organic ester frequently utilized in advanced synthetic chemistry and drug development. While it lacks the severe toxicity of heavy metals or halogenated solvents, its specific chemical properties demand a precise, self-validating disposal protocol.

This guide provides the essential logistical and safety procedures required to manage this compound from the benchtop to final incineration, ensuring operational safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards. Ethyl 3-(4-methoxyphenyl)butanoate is classified under the Globally Harmonized System (GHS) as a Skin Irritant (Category 2), an Eye Irritant (Category 2A), and is known to cause Specific Target Organ Toxicity via single exposure (STOT SE 3)[1].

The Causality of Incompatibility: The molecule features an ester linkage and an electron-rich methoxyphenyl moiety. If this compound is improperly disposed of in a generic waste carboy containing strong acids or bases, it will undergo rapid, exothermic hydrolysis. This reaction cleaves the ester into ethanol and 3-(4-methoxyphenyl)butanoic acid, generating heat and increasing vapor pressure within the sealed container. This pressure accumulation is a primary cause of waste container ruptures in the laboratory. Furthermore, mixing this compound with strong oxidizers can lead to violent oxidative degradation.

Quantitative Data & Material Compatibility

Proper containment requires matching the physical properties of the waste to the correct logistical materials. Below is the validated compatibility matrix for this compound.

ParameterSpecificationCausality / Rationale
CAS Number 61292-83-9Unique identifier required for accurate EHS waste profiling.
Waste Category Non-Halogenated Organic LiquidContains no halogens (F, Cl, Br, I). Segregating this from halogenated waste significantly lowers incineration costs and prevents the formation of toxic dioxins during disposal[2].
Primary Hazards Irritant (GHS07)Mandates the use of nitrile gloves, splash goggles, and a standard laboratory coat to prevent dermal and ocular exposure[1].
Container Compatibility Borosilicate Glass, HDPEOrganic esters can degrade lower-density plastics (e.g., LDPE, Polystyrene) over time. High-Density Polyethylene (HDPE) or glass ensures long-term chemical inertness.
Incompatible Waste Strong oxidizers, acids, basesSegregation prevents exothermic hydrolysis and dangerous pressure buildup within the waste container.

Self-Validating Disposal Protocol

Do not simply follow steps; verify them. This protocol is designed as a self-validating system, meaning each phase contains an inherent check to prevent logistical failures.

Step 1: Waste Characterization & Segregation

  • Action: Designate a specific waste stream exclusively for "Non-Halogenated Organic Solvents."

  • Validation Check: Before adding the ester, verify the log sheet of the current container. Ensure no chlorinated solvents (e.g., dichloromethane, chloroform) or aqueous reactive molecules have been introduced. Mixing these streams exponentially increases disposal costs and alters the required incineration temperature[2].

Step 2: Container Selection & Preparation

  • Action: Select an intact, chemically compatible container (HDPE carboy or borosilicate glass bottle).

  • Validation Check: Inspect the container for micro-fractures. Ensure the cap is a secure, threaded screw-top lid. Snap caps, mis-sized caps, and Parafilm are strictly prohibited for hazardous waste storage as they cannot contain vapor pressure[2].

Step 3: Transfer Operations

  • Action: In a certified, actively exhausting chemical fume hood, use a dedicated funnel to transfer the Ethyl 3-(4-methoxyphenyl)butanoate waste into the container.

  • Validation Check: Leave a minimum of 10-20% headspace in the container. This void volume is critical to accommodate thermal expansion and potential vapor pressure accumulation without stressing the container walls.

Step 4: Labeling & Documentation

  • Action: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container[3].

  • Validation Check: Write the chemical name in its fully expanded form: "Ethyl 3-(4-methoxyphenyl)butanoate". Do not use abbreviations, shorthand, or structural formulas. Abbreviations can be misinterpreted by emergency responders or waste handlers, leading to dangerous mixing during bulking operations[3].

Step 5: Storage in Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated secondary containment tray within a flammable/organic storage cabinet.

  • Validation Check: Ensure the SAA is physically segregated from strong oxidizers and aqueous acid/base waste streams to prevent cross-contamination in the event of a leak.

Step 6: Final EHS Collection

  • Action: Once the container reaches 80% capacity, submit a formal Request for Collection of Waste Chemicals to your institutional Environmental Health and Safety (EHS) department[4].

  • Validation Check: Ensure the waste log sheet is completely filled out and attached to the container prior to EHS pickup[3].

Spill Response & Decontamination Workflow

In the event of an accidental spill outside of the fume hood, immediate and methodical action is required to mitigate inhalation and dermal exposure risks.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning and fume hoods are open to maximize air turnover.

  • Containment: Apply an inert, non-combustible absorbent material (e.g., commercial spill pads, vermiculite, or sand) directly to the spill. Crucial: Do not use combustible materials like sawdust, which can react with organic compounds.

  • Mechanical Cleanup: Sweep the absorbed mixture using non-sparking tools to prevent ignition of any co-mingled flammable vapors. Place the saturated absorbent into a solid hazardous waste container.

  • Solid Waste Labeling: Label the new container as "Solid Waste Contaminated with Ethyl 3-(4-methoxyphenyl)butanoate" and route it through the standard EHS disposal pipeline.

  • Surface Decontamination: Wash the affected benchtop or floor with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

Visualizing the Disposal Logic

The following diagram illustrates the critical path for the safe segregation, containment, and disposal of this organic ester.

DisposalWorkflow A Waste Generation: Ethyl 3-(4-methoxyphenyl)butanoate B Segregation: Non-Halogenated Organic Waste A->B Identify waste stream C Containment: HDPE or Borosilicate Glass B->C Select container D Labeling: 'Hazardous Waste' + GHS07 C->D Apply compliant label E Storage: Secondary Containment Area D->E Transfer to SAA F Final Disposal: EHS Collection & Incineration E->F Schedule pickup

Workflow for the segregation, containment, and disposal of non-halogenated organic ester waste.

Sources

Personal protective equipment for handling Ethyl 3-(4-methoxyphenyl)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE and Handling Protocols for Ethyl 3-(4-methoxyphenyl)butanoate

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Every piece of Personal Protective Equipment (PPE) and every operational step must directly answer a specific physicochemical threat. Ethyl 3-(4-methoxyphenyl)butanoate (CAS: 61292-83-9) is a lipophilic ester frequently utilized as an intermediate in drug development and synthetic research[1]. With a molecular weight of 222.28 g/mol [2], its specific structural properties present distinct hazards that require precise, self-validating operational controls.

This guide provides a comprehensive framework to ensure absolute safety, structural integrity, and regulatory compliance during handling.

Hazard Assessment & Mechanistic Causality

To select the appropriate PPE, we must first understand the causality behind the chemical's Globally Harmonized System (GHS) hazard classifications:

  • Skin Irritation (H315 - Skin Irrit. 2): The ester linkage and the lipophilic methoxy-aromatic ring allow the molecule to partition effectively into the lipid bilayer of the stratum corneum. This disrupts epidermal barrier function, leading to localized inflammation and contact dermatitis[1].

  • Ocular Toxicity (H319 - Eye Irrit. 2A): The ocular mucosa is highly susceptible to lipophilic esters. Direct contact causes rapid protein denaturation in the corneal epithelium, necessitating immediate and robust barrier protection[1].

  • Central Nervous System Depression (H336 - STOT SE 3): Vapor inhalation is a critical risk. The compound's volatility and lipophilicity enable it to cross the blood-brain barrier, potentially causing drowsiness, dizziness, and impaired cognitive function during prolonged exposure[1].

Core PPE Specifications & Quantitative Data

The following table translates the hazard causality into quantitative, actionable PPE specifications.

PPE CategoryMaterial / StandardQuantitative SpecificationMechanistic Justification
Hand Protection Nitrile Rubber Gloves 0.11 mm (Splash) 0.40 mm (Full Contact)Nitrile provides excellent resistance against organic esters, preventing lipid bilayer disruption (H315).
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 Rating)Indirect venting prevents aerosolized droplets from reaching the ocular mucosa (H319).
Body Protection Laboratory Coat100% Cotton or FR MaterialPrevents dermal exposure. Cotton is preferred over synthetics to avoid melting in secondary fire events.
Engineering Control Chemical Fume HoodFace Velocity: 80–120 fpmContinuous negative pressure mitigates vapor accumulation, preventing CNS depression (H336).

Operational Handling Protocol

A self-validating protocol ensures that safety is actively confirmed at each step of the experimental workflow. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Validation & Pre-Operation

  • Action: Verify the chemical fume hood face velocity is operating between 80 and 120 feet per minute (fpm).

  • Validation: Check the digital monitor or tape a small tissue strip to the bottom of the sash to visually confirm inward directional airflow.

Step 2: PPE Integrity Check & Donning

  • Action: Inspect nitrile gloves for micro-tears by trapping air inside and applying pressure. Don safety goggles, ensuring a tight seal against the face.

  • Validation: A proper goggle seal will leave a slight, temporary indentation on the skin; gloves must hold air pressure without deflating.

Step 3: Aseptic Chemical Transfer

  • Action: Open the Ethyl 3-(4-methoxyphenyl)butanoate container only within the 6-inch safe zone inside the fume hood. Use a glass or PTFE syringe for liquid transfer to minimize aerosol generation.

  • Validation: The total absence of chemical odor outside the fume hood validates effective vapor containment.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the exterior of the reagent bottle and the immediate transfer area with a compatible solvent (e.g., isopropanol) before removing items from the hood.

Workflow Visualization

The following diagram illustrates the logical progression of the safe handling workflow, emphasizing critical decision points for exposure risks.

SafeHandling Start Pre-Operation Phase PPE Don Core PPE (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood Airflow (80-120 fpm) PPE->Hood Transfer Chemical Transfer (Inside Hood Safe Zone) Hood->Transfer Exposure Exposure Risk Detected? Transfer->Exposure Spill Execute Spill Protocol (Isolate & Absorb) Exposure->Spill Yes Proceed Execute Experiment Exposure->Proceed No Waste Dispose as Non-Halogenated Organic Waste Spill->Waste Proceed->Waste End Doff PPE & Wash Hands Waste->End

Operational workflow for handling Ethyl 3-(4-methoxyphenyl)butanoate, from PPE donning to disposal.

Spill Response & Disposal Plan

Even with robust controls, anomalous events occur. Your response must be immediate, systematic, and prioritized around human safety.

Spill Response Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Containment: Ensure maximum fume hood exhaust. If the spill occurs outside the hood, don a half-face respirator equipped with organic vapor (OV) cartridges before approaching the area.

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Never use combustible materials like sawdust, as esters can degrade unpredictably.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

Disposal Plan:

  • Classification: Ethyl 3-(4-methoxyphenyl)butanoate must be classified as Non-Halogenated Organic Waste .

  • Segregation: Do not mix this waste stream with strong oxidizing agents, acids, or bases, as esters can undergo exothermic hydrolysis.

  • Regulatory Compliance: Label the waste container clearly with the full chemical name, primary hazards (Irritant, CNS Depressant), and the accumulation start date. Dispose of the container via a licensed hazardous waste contractor in strict accordance with local and federal environmental regulations (e.g., EPA guidelines).

References

  • Title: ethyl 3-(4-methoxyphenyl)butanoate — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.